(1-Phenylpiperidin-4-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1-phenylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXOCHYAPLXLKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590897 | |
| Record name | (1-Phenylpiperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697306-45-9 | |
| Record name | (1-Phenylpiperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: (1-Phenylpiperidin-4-yl)methanol (CAS Number 697306-45-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Phenylpiperidin-4-yl)methanol, a piperidine derivative with the CAS number 697306-45-9, is a versatile chemical intermediate with potential applications in medicinal chemistry and drug discovery. The piperidine scaffold is a well-established privileged structure in the development of therapeutics, particularly for central nervous system disorders. This technical guide provides a comprehensive overview of the core physicochemical properties, a detailed synthesis protocol, and spectroscopic data for this compound. Furthermore, it explores the potential biological activities of this compound class and outlines relevant experimental protocols for its screening, providing a foundation for further research and development.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 697306-45-9 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₁₂H₁₇NO | [1][2][4][6][9] |
| Molecular Weight | 191.27 g/mol | [1][4][6][9] |
| Boiling Point | 327.2 °C at 760 mmHg | [2][9][10] |
| Appearance | Colorless solid | [11] |
| Storage | Sealed in dry, room temperature. Store at 2-8°C for long-term storage. | [1][2] |
Hazard Information: Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[2]
Synthesis Protocol
A reliable method for the synthesis of this compound involves the reduction of ethyl 1-phenylpiperidine-4-carboxylate.[11]
Experimental Protocol:
-
Materials:
-
Ethyl 1-phenylpiperidine-4-carboxylate (2.6 g, 6.86 mmol)
-
Lithium aluminum hydride (LiAlH₄) (325 mg, 8.58 mmol)
-
Tetrahydrofuran (THF), anhydrous (32 mL)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
To a solution of ethyl 1-phenylpiperidine-4-carboxylate in anhydrous THF, slowly add lithium aluminum hydride at 0 °C.[11]
-
Maintain the reaction mixture at 0 °C and stir for 2 hours.[11]
-
After the reaction is complete, carefully quench the reaction by adding a saturated aqueous ammonium chloride solution.[11]
-
Remove the insoluble material by decantation.[11]
-
Separate the organic layer and dry it with anhydrous magnesium sulfate.[11]
-
Concentrate the organic layer under reduced pressure.[11]
-
Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate (4/1) eluent to yield this compound as a colorless solid (1.3 g, 99% yield).[11]
-
Synthesis Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound,697306-45-9-Amadis Chemical [amadischem.com]
- 4. 697306-45-9|this compound|BLD Pharm [bldpharm.com]
- 5. 697306-45-9 | this compound | Aryls | Ambeed.com [ambeed.com]
- 6. Synthonix, Inc > 697306-45-9 | this compound [synthonix.com]
- 7. nwmedj.org [nwmedj.org]
- 8. dovepress.com [dovepress.com]
- 9. This compound [myskinrecipes.com]
- 10. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
(1-Phenylpiperidin-4-yl)methanol molecular weight and formula
This document provides a concise summary of the key physicochemical properties of (1-Phenylpiperidin-4-yl)methanol, a compound of interest in pharmaceutical research and development. The data presented is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
The fundamental molecular characteristics of this compound are detailed in the table below. This information is critical for a variety of applications, including analytical method development, structural analysis, and computational modeling.
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol [1] |
| CAS Number | 697306-45-9[1] |
The molecular formula and weight are essential for stoichiometric calculations in chemical synthesis and for the interpretation of mass spectrometry data.[1] The Chemical Abstracts Service (CAS) number is a unique identifier for this specific chemical substance.
References
Elucidation and Confirmation of the Structure of (1-Phenylpiperidin-4-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation and confirmation of (1-Phenylpiperidin-4-yl)methanol. The information presented herein is compiled from spectroscopic data of closely related analogs and established analytical protocols, offering a robust framework for the characterization of this and similar piperidine derivatives.
Molecular Structure and Properties
This compound is a substituted piperidine derivative with a molecular formula of C₁₂H₁₇NO and a monoisotopic mass of 191.1310 Da.[1] The structure consists of a piperidine ring substituted at the nitrogen atom with a phenyl group and at the 4-position with a hydroxymethyl group.
Spectroscopic Data Analysis
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The following sections detail the expected data from each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 - 7.20 | m | 2H | Phenyl (ortho-H) |
| ~6.95 - 6.85 | m | 3H | Phenyl (meta- & para-H) |
| ~3.70 | t, J ≈ 10.5 Hz | 2H | Piperidine (H-2ax, H-6ax) |
| ~3.55 | d, J ≈ 6.0 Hz | 2H | -CH₂OH |
| ~2.80 | dt, J ≈ 11.0, 2.5 Hz | 2H | Piperidine (H-2eq, H-6eq) |
| ~1.90 - 1.75 | m | 3H | Piperidine (H-3eq, H-5eq, H-4) |
| ~1.60 | br s | 1H | -OH |
| ~1.50 - 1.35 | m | 2H | Piperidine (H-3ax, H-5ax) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~151.0 | Phenyl (C-1') |
| ~129.0 | Phenyl (C-3', C-5') |
| ~119.5 | Phenyl (C-4') |
| ~116.5 | Phenyl (C-2', C-6') |
| ~67.5 | -CH₂OH |
| ~51.0 | Piperidine (C-2, C-6) |
| ~41.0 | Piperidine (C-4) |
| ~30.0 | Piperidine (C-3, C-5) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 191 | [M]⁺ | Molecular Ion |
| 192 | [M+H]⁺ | Protonated Molecular Ion |
| 173 | [M-H₂O]⁺ | Loss of water |
| 160 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl group |
| 91 | [C₆H₅N]⁺ | Fragment corresponding to the phenylamino moiety |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Broad, Strong | O-H stretch (alcohol) |
| ~3060 - 3030 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Strong | Aliphatic C-H stretch |
| ~1600, ~1500 | Medium | Aromatic C=C stretch |
| ~1250 - 1000 | Strong | C-N stretch, C-O stretch |
| ~750, ~690 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |
Experimental Protocols
The following are detailed experimental protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition :
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Average 16-64 scans for a good signal-to-noise ratio.
-
Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.
-
-
¹³C NMR Acquisition :
-
Use a 100 MHz (or higher) NMR spectrometer.
-
Acquire a proton-decoupled spectrum.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.[2]
-
Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or dichloromethane.
-
GC Conditions :
-
Use a capillary column suitable for amine analysis (e.g., DB-5ms).
-
Set the injector temperature to 250 °C.
-
Use a temperature program starting at 100 °C, ramping to 280 °C at 10 °C/min.
-
-
MS Conditions :
-
Use electron ionization (EI) at 70 eV.
-
Scan a mass range of m/z 40-400.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : Prepare a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition :
-
Scan the region from 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Visualizations
The following diagrams illustrate the key aspects of the structure elucidation process.
References
A Technical Guide to the Spectroscopic Characterization of (1-Phenylpiperidin-4-yl)methanol
Introduction
(1-Phenylpiperidin-4-yl)methanol is a member of the piperidine class of compounds, a ubiquitous structural motif in medicinal chemistry and drug discovery. The presence of both a phenyl group on the piperidine nitrogen and a primary alcohol functionality makes it a valuable building block for the synthesis of a wide range of biologically active molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and structural elucidation in research and development settings. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for this compound, based on available data for structurally related compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also presented.
Spectroscopic Data Summary
While a complete set of publicly available experimental spectra for this compound is not readily found in the literature, the following tables summarize the expected and predicted spectroscopic data based on the analysis of structurally similar compounds and computational models.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.30 | m | 2H | Phenyl H (meta) |
| ~ 6.90 - 7.00 | m | 3H | Phenyl H (ortho, para) |
| ~ 3.80 - 3.90 | d | 2H | Piperidine H (axial, C2/C6) |
| ~ 3.50 | d | 2H | -CH₂OH |
| ~ 2.80 - 2.90 | t | 2H | Piperidine H (equatorial, C2/C6) |
| ~ 1.80 - 1.95 | m | 2H | Piperidine H (axial, C3/C5) |
| ~ 1.60 - 1.75 | m | 1H | Piperidine H (C4) |
| ~ 1.40 - 1.55 | m | 2H | Piperidine H (equatorial, C3/C5) |
| Variable | br s | 1H | -OH |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~ 151 | Phenyl C (ipso) |
| ~ 129 | Phenyl C (meta) |
| ~ 120 | Phenyl C (para) |
| ~ 116 | Phenyl C (ortho) |
| ~ 67 | -CH₂OH |
| ~ 51 | Piperidine C2/C6 |
| ~ 40 | Piperidine C4 |
| ~ 30 | Piperidine C3/C5 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| ~ 3050 - 3020 | Medium | C-H stretch (aromatic) |
| ~ 2950 - 2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~ 1600, 1500 | Medium-Strong | C=C stretch (aromatic ring) |
| ~ 1230 | Medium | C-N stretch (aromatic amine) |
| ~ 1040 | Strong | C-O stretch (primary alcohol) |
| ~ 750, 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Table 3: Mass Spectrometry (MS) Data
Predicted mass spectral data for this compound (C₁₂H₁₇NO, Molecular Weight: 191.27 g/mol ) is available.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 192.13829 |
| [M+Na]⁺ | 214.12023 |
Note: Experimental mass spectrometry would likely show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
The ¹H NMR spectrum can be recorded on a 400 or 500 MHz NMR spectrometer.
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
A standard single-pulse experiment is used with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
3. ¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.
-
A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
2. Data Acquisition:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, the spectrum is collected over a range of 4000 to 400 cm⁻¹.
-
A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
2. Data Acquisition (Electrospray Ionization - ESI):
-
The analysis can be performed on a mass spectrometer equipped with an ESI source.
-
The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
The ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, and drying gas temperature) are optimized to achieve stable ionization and a strong signal for the compound.
-
Mass spectra are typically acquired in positive ion mode to observe the [M+H]⁺ ion. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant m/z range (e.g., 50-500).
Mandatory Visualizations
The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of piperidine-containing compounds.
References
Physical and chemical properties of (1-Phenylpiperidin-4-yl)methanol
An In-depth Technical Guide to the Physical and Chemical Properties of (1-Phenylpiperidin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is compiled from various sources to aid in research and development activities.
Chemical Structure and Identifiers
This compound is a chemical compound with a piperidine ring substituted at the 1-position with a phenyl group and at the 4-position with a hydroxymethyl group.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 697306-45-9 |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Canonical SMILES | C1CN(CCC1CO)C2=CC=CC=C2 |
| InChI Key | TXXOCHYAPLXLKC-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the known and predicted physical and chemical properties of this compound is presented below. Experimental values are prioritized, and predicted values are noted accordingly.
| Property | Value | Source |
| Melting Point | 166-167 °C (for phenyl(piperidin-4-yl)methanol)[1] | Experimental (related compound) |
| Boiling Point | 332.0±22.0 °C[1] | Predicted |
| Water Solubility | 2383.23 mg/L[2] | Predicted |
| logP (Octanol/Water Partition Coefficient) | 3.1[3] | Predicted |
| pKa | 14.13±0.20[1] | Predicted |
Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.23-7.28 | m | 2H | Ar-H |
| 6.81-6.96 | m | 3H | Ar-H |
| 3.69-3.74 | m | 2H | -CH₂- (piperidine ring) |
| 3.55 | t, J=5.8Hz | 2H | -CH₂OH |
| 2.72 | td, J=12.2, 2.4Hz | 2H | -CH₂- (piperidine ring) |
| 1.83-1.88 | m | 2H | -CH₂- (piperidine ring) |
| 1.62-1.69 | m | 1H | -CH- (piperidine ring) |
| 1.25-1.46 | m | 2H | -CH₂- (piperidine ring) |
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not available in the searched literature. However, characteristic absorption bands can be predicted based on its functional groups:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3600-3200 (broad) | O-H | Stretching |
| 3100-3000 | C-H (aromatic) | Stretching |
| 3000-2850 | C-H (aliphatic) | Stretching |
| 1600, 1500, 1450 | C=C (aromatic) | Stretching |
| 1260-1000 | C-O | Stretching |
| 1250-1000 | C-N | Stretching |
Mass Spectrometry
Experimentally determined mass spectrometry data for this compound is not available in the provided search results. The predicted monoisotopic mass is 191.131014 Da.[3] In a typical electron ionization (EI) mass spectrum, one would expect to see the molecular ion peak [M]⁺ at m/z 191, along with fragmentation patterns corresponding to the loss of the hydroxyl group, parts of the piperidine ring, and the phenyl group.
Experimental Protocols
Synthesis of this compound
Method: Reduction of ethyl 1-phenylpiperidine-4-carboxylate.
Procedure:
-
Dissolve ethyl 1-phenylpiperidine-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add lithium aluminum hydride (LiAlH₄) (1.25 eq) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent system) to yield this compound.
Caption: Synthetic workflow for this compound.
Determination of Physicochemical Properties (General Protocols)
The following are general experimental protocols that can be adapted for the determination of the physicochemical properties of this compound.
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated slowly, and the temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[2]
-
Add a small, accurately weighed amount of the solute (e.g., 1-5 mg) to a known volume of the solvent (e.g., 1 mL) in a vial.
-
Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the mixture to separate the undissolved solid.
-
Analyze the concentration of the solute in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Dissolve an accurately weighed sample (typically 5-20 mg for ¹H NMR, 20-100 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on an NMR spectrometer, using appropriate parameters (e.g., pulse sequence, acquisition time, number of scans) to obtain a good signal-to-noise ratio.
-
Process the raw data (Fourier transformation, phasing, baseline correction) to obtain the final spectrum.
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Place the sample in the IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC, or LC).
-
Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Separate the resulting ions based on their mass-to-charge ratio in the mass analyzer.
-
Detect the ions to generate the mass spectrum.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. Piperidine, 1-methyl-4-phenyl- | C12H17N | CID 202391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of (1-Phenylpiperidin-4-yl)methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of (1-Phenylpiperidin-4-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound in different organic solvents is critical for its efficient use in research, development, and manufacturing processes, including reaction chemistry, purification, and formulation.
Quantitative Solubility Data
For a structurally related compound, phencyclidine hydrochloride, a solubility of 30 mg/mL in methanol has been reported[1]. While not a direct measure for this compound, this provides an estimated solubility in a polar protic solvent. It is crucial to experimentally determine the solubility for specific applications.
Table 1: Estimated and Observed Solubility of this compound
| Organic Solvent | Solvent Type | Expected Solubility | Quantitative Data (mg/mL) |
| Methanol | Polar Protic | Soluble | ~30 (estimated based on related compound)[1] |
| Ethanol | Polar Protic | Soluble | Data not available |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Data not available |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Data not available |
| Acetone | Polar Aprotic | Likely Soluble | Data not available |
| Acetonitrile | Polar Aprotic | Likely Soluble | Data not available |
| Chloroform | Nonpolar | Sparingly Soluble to Insoluble | Data not available |
| Ethyl Acetate | Moderately Polar | Sparingly Soluble | Data not available |
Note: The expected solubility is based on general principles of "like dissolves like." Experimental verification is essential.
Experimental Protocols for Solubility Determination
To obtain accurate quantitative solubility data, standardized experimental protocols are necessary. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility, which represents the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the solution is in equilibrium with the solid form of the compound.[2]
Experimental Workflow:
Figure 1: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator or on a shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[2]
-
-
Phase Separation:
-
After equilibration, allow the suspension to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the aliquot through a fine filter (e.g., 0.22 µm) or centrifuge at high speed to remove any remaining microscopic particles.[3]
-
-
Quantification by High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV):
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
Dilute the filtered supernatant to a concentration that falls within the range of the standard curve.
-
Analyze the standard solutions and the diluted sample by HPLC-UV at the wavelength of maximum absorbance for the compound.[3][4]
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of the compound in the diluted sample from the calibration curve and calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.[3]
-
Kinetic Solubility Determination: Nephelometry
Kinetic solubility measures the concentration at which a compound precipitates out of a solution when a concentrated stock solution (typically in DMSO) is rapidly diluted with an aqueous or organic solvent.[5][6] This method is high-throughput and particularly relevant for early-stage drug discovery.[5]
Experimental Workflow:
Figure 2: Workflow for Kinetic Solubility Assay (Nephelometry).
Detailed Protocol:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[7]
-
-
Serial Dilution:
-
In a microtiter plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.[6]
-
-
Precipitation Induction:
-
Rapidly add the desired organic solvent to each well of the microtiter plate, causing a significant dilution of the DMSO stock (e.g., 1:100).[4] This sudden change in solvent composition will induce precipitation if the compound's concentration exceeds its kinetic solubility.
-
-
Measurement and Analysis:
-
Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature.[7]
-
Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated material.[4]
-
Plot the light scattering signal (in Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility is determined as the concentration at which a sharp increase in light scattering is observed.[4]
-
Logical Relationship for Solubility Assessment Strategy
The choice of solubility assay depends on the stage of research and development. A logical approach to assessing the solubility of a compound like this compound is outlined below.
Figure 3: Logical Workflow for Solubility Assessment.
This workflow illustrates that for initial, rapid screening of multiple compounds or conditions, a high-throughput kinetic solubility assay is often employed. For lead candidates and process development, the more resource-intensive but highly accurate thermodynamic shake-flask method is essential.
Conclusion
While specific quantitative solubility data for this compound in various organic solvents is limited in the public domain, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. For researchers and drug development professionals, conducting these solubility studies is a critical step in optimizing synthetic routes, purification strategies, and the development of effective formulations. The provided workflows and protocols offer a robust starting point for generating the precise solubility data required for successful research and development outcomes.
References
The Discovery and History of (1-Phenylpiperidin-4-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Phenylpiperidin-4-yl)methanol, a heterocyclic compound featuring a phenyl-substituted piperidine core, represents a significant scaffold in medicinal chemistry. While the specific historical details of its initial discovery and synthesis are not extensively documented in publicly available literature, its structural motif is central to a wide array of pharmacologically active agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential pharmacological relevance of this compound, drawing upon data from analogous compounds to present a complete picture for researchers. Detailed experimental protocols and structured data tables are provided to facilitate further investigation and application in drug discovery and development.
Introduction and Historical Context
The 4-phenylpiperidine scaffold is a well-established pharmacophore found in numerous clinically significant drugs, including opioid analgesics, antipsychotics, and selective serotonin reuptake inhibitors (SSRIs)[1]. The introduction of a hydroxymethyl group at the 4-position of the piperidine ring, as seen in this compound, offers a key point for further chemical modification and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Physicochemical and Spectral Data
The fundamental physicochemical and spectral properties of this compound are crucial for its identification, characterization, and application in synthetic and analytical workflows.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 697306-45-9 | Commercial Suppliers |
| Molecular Formula | C₁₂H₁₇NO | PubChem |
| Molecular Weight | 191.27 g/mol | PubChem |
| Appearance | Colorless solid (predicted/reported) | Inferred from similar compounds |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, CHCl₃) | Inferred from synthetic protocols |
Table 2: Spectral Data for this compound
| Data Type | Key Features |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.28-7.23 (m, 2H), 6.96-6.81 (m, 3H), 3.74-3.69 (m, 2H), 3.55 (t, J=5.8Hz, 2H), 2.72 (td, J=12.2, 2.4Hz, 1H), 1.88-1.83 (m, 2H), 1.69-1.62 (m, 1H), 1.46-1.25 (m, 3H)[2] |
| ¹³C NMR | Not explicitly reported, but expected to show characteristic peaks for the phenyl and piperidine rings, as well as the hydroxymethyl group. |
| IR (Infrared Spectroscopy) | Expected to show characteristic absorptions for O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching. |
| Mass Spectrometry (MS) | Expected to show a molecular ion peak [M]⁺ at m/z 191.13, consistent with the molecular formula C₁₂H₁₇NO. |
Synthesis and Experimental Protocols
The synthesis of this compound can be efficiently achieved through the reduction of a corresponding ester precursor, a common and reliable method for the preparation of primary alcohols.
Proposed Synthetic Pathway
A plausible and documented synthetic route involves the reduction of ethyl 1-phenylpiperidine-4-carboxylate. This method utilizes a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), to convert the ester functionality to a primary alcohol.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from the synthesis of (1-Phenyl-4-piperidyl)Methanol[2].
Materials:
-
Ethyl 1-phenylpiperidine-4-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a solution of ethyl 1-phenylpiperidine-4-carboxylate (2.6 g, 6.86 mmol) in anhydrous tetrahydrofuran (THF, 32 mL) cooled to 0 °C in an ice bath, slowly add lithium aluminum hydride (325 mg, 8.58 mmol).
-
Maintain the reaction mixture at 0 °C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Remove the resulting insoluble material by decantation.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 4:1) as the eluent to afford (1-phenyl-4-piperidinyl)methanol as a colorless solid (1.3 g, 99% yield)[2].
Potential Pharmacological Activity and Signaling Pathways
Direct pharmacological studies on this compound are not extensively reported. However, the 4-phenylpiperidine scaffold is a key component of numerous drugs with diverse biological activities, suggesting that this core molecule could serve as a valuable starting point for the development of new therapeutic agents.
The N-phenyl group and the 4-hydroxymethyl substituent can be readily modified to explore structure-activity relationships for various biological targets. Phenylpiperidine derivatives are known to interact with several receptor systems, including:
-
Opioid Receptors: Many potent analgesics, such as fentanyl and its analogs, are based on the 4-phenylpiperidine structure[3][4]. These compounds primarily act as agonists at the μ-opioid receptor.
-
Dopamine Receptors: A number of antipsychotic drugs contain the phenylpiperidine moiety and exhibit antagonist activity at dopamine D₂ receptors.
-
Serotonin Transporters: The selective serotonin reuptake inhibitor (SSRI) paroxetine is a well-known example of a phenylpiperidine derivative that targets the serotonin transporter (SERT)[1].
Based on these precedents, this compound could be a precursor for compounds targeting these and other central nervous system receptors. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a derivative of this compound designed to act as a μ-opioid receptor agonist.
Caption: Hypothetical signaling cascade for a μ-opioid agonist derived from the core compound.
Conclusion and Future Directions
This compound is a structurally significant molecule with considerable potential in medicinal chemistry and drug discovery. While its own history is not well-defined, it belongs to a class of compounds with a rich and impactful history in pharmacology. The synthetic route via the reduction of its corresponding ester is straightforward and high-yielding, making it an accessible building block for further chemical exploration.
Future research should focus on the systematic derivatization of the N-phenyl ring and the 4-hydroxymethyl group to generate libraries of novel compounds. Subsequent pharmacological screening of these derivatives against a panel of CNS targets, including opioid, dopamine, and serotonin receptors, could uncover new lead compounds for the treatment of pain, psychiatric disorders, and other neurological conditions. A thorough investigation into the in vitro and in vivo properties of this compound itself would also be valuable to establish a baseline pharmacological profile for this foundational structure.
References
- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 2. (1-Phenyl-4-piperidyl)Methanol synthesis - chemicalbook [chemicalbook.com]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Activities of Phenylpiperidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpiperidines are a significant class of chemical compounds characterized by a phenyl group directly attached to a piperidine ring.[1] This structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities.[2] Initially explored for their anticholinergic properties, the discovery of the potent analgesic effects of meperidine, the prototype of the 4-phenylpiperidine class, marked a pivotal moment in drug discovery.[3][4] This led to the development of a vast library of synthetic phenylpiperidine derivatives, most notably potent opioid analgesics like fentanyl and its analogs.[1][5][6] Beyond their well-established role in pain management, research has unveiled a spectrum of other biological activities, including anticancer, neuroprotective, and anti-inflammatory effects. This guide provides an in-depth technical overview of the diverse biological activities of phenylpiperidine derivatives, focusing on their mechanisms of action, relevant signaling pathways, and the experimental protocols used for their evaluation.
Core Biological Activities and Mechanisms of Action
The versatility of the phenylpiperidine scaffold allows for its interaction with a variety of biological targets. The primary biological activities are detailed below.
Opioid Receptor Modulation
The most extensively studied activity of phenylpiperidine derivatives is their modulation of opioid receptors, particularly the mu-opioid receptor (MOR).[1][7] They are renowned for their potent analgesic effects, which are primarily mediated through MOR agonism in the central nervous system.[5]
Mechanism of Action: As agonists at the mu-opioid receptor, phenylpiperidines like fentanyl inhibit ascending pain pathways in the dorsal horn of the spinal cord and the rostral ventral medulla.[1][5] This action increases the user's pain threshold, leading to analgesia and sedation.[1] Opioid receptors are G protein-coupled receptors (GPCRs), and their activation by phenylpiperidine agonists leads to the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels.[8][9] These events collectively reduce neuronal excitability and neurotransmitter release. Some derivatives have also been shown to interact with delta- and kappa-opioid receptors.[1]
Quantitative Data on Opioid Receptor Activity:
| Compound | Receptor | Assay Type | Value | Units | Reference |
| Fentanyl | Mu | Binding Affinity (Ki) | 0.39 | nM | [10] |
| Morphine | Mu | Binding Affinity (Ki) | 1.6 | nM | [10] |
| DAMGO | Mu | EC50 | 1.8 | nM | [10] |
| DPDPE | Delta | EC50 | 1.1 | nM | [10] |
| U-69,593 | Kappa | EC50 | 1.9 | nM | [10] |
| Pethidine (Meperidine) | Mu | -logED50 | 4.09 | - | [3][11] |
| Compound 37 (4PP derivative) | Mu | -logED50 | 7.27 | - | [11] |
Note: This table presents a selection of data from the literature to illustrate the range of activities. Values can vary depending on the specific assay conditions.
Anticancer Activity
Recent studies have highlighted the potential of phenylpiperidine derivatives as anticancer agents.[12][13] Their mechanisms of action in this context are multifaceted and an active area of investigation.
Mechanism of Action: One proposed mechanism involves the inhibition of glutaminyl-peptide cyclotransferase (QPCT) and its isoenzyme, QPCTL.[12][13] These enzymes are implicated in the maturation of CD47, a "don't eat me" signal that cancer cells use to evade the immune system.[12] By inhibiting QPCT/L, phenylpiperidine derivatives can enhance the phagocytosis of cancer cells. Other studies have shown that certain piperidine derivatives can induce apoptosis and inhibit the proliferation of various cancer cell lines, including those of the breast, prostate, colon, and lung.[14] Some derivatives have also been found to act as tubulin polymerization inhibitors.[14]
Quantitative Data on Anticancer Activity:
| Compound/Derivative Class | Cell Line | Assay Type | Value (IC50) | Units | Reference |
| Quinoxalinyl-piperazine derivative | Breast, Skin, Pancreas, Cervix | Proliferation | Dose-dependent inhibition | - | [15] |
| Arylpiperazine derivative | LNCaP (Prostate) | Cytotoxicity | 3.67 | µM | [15] |
| Propylenetethered isatin-piperidine dimers | MCF-7 (Breast) | Cytotoxicity | More potent than doxorubicin | - | [14] |
| Piperidine derivative 17a | PC3 (Prostate) | Proliferation | Concentration-dependent inhibition | - | [14] |
Acetylcholinesterase Inhibition
Certain phenylpiperidine derivatives exhibit inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[16] This activity is relevant to the treatment of neurodegenerative diseases like Alzheimer's disease.
Mechanism of Action: By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[17] The inhibition of AChE can lead to a range of effects, from therapeutic benefits in neurodegenerative disorders to toxicity at high concentrations.[16]
Quantitative Data on Acetylcholinesterase Inhibition:
| Inhibitor | Limit of Detection | Units | Reference |
| Galanthamine | 149 | nM | [18] |
| Donepezil | 22.3 | nM | [18] |
Note: The table shows the limits of detection for known AChE inhibitors in a specific assay, illustrating the sensitivity of detection methods.
Other Biological Activities
-
CCR2 Antagonism: A series of phenylpiperidine derivatives have been identified as potent and selective antagonists of the C-C chemokine receptor type 2 (CCR2), suggesting potential applications in inflammatory diseases.[19]
-
Dopaminergic Activity: Some 4-phenylpiperidine derivatives have been shown to interact with dopamine receptors, acting as partial D2 receptor agonists.[20] This suggests their potential utility in conditions like schizophrenia.[20] They can also modulate dopamine signaling pathways by influencing its release and reuptake.[20]
-
NMDA Receptor Modulation: Phenylpiperidine derivatives can act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel critical for synaptic plasticity and memory.[21][22] This activity contributes to their pharmacological profile and has implications for both therapeutic and side effects.
Signaling Pathways
The biological effects of phenylpiperidine derivatives are mediated through complex intracellular signaling cascades.
Mu-Opioid Receptor Signaling
Activation of the mu-opioid receptor by a phenylpiperidine agonist initiates two primary signaling pathways: the G-protein-dependent pathway, which is associated with analgesia, and the β-arrestin-mediated pathway, which is often linked to adverse effects like respiratory depression and tolerance.[8]
Caption: Mu-Opioid Receptor Signaling Pathways.
NMDA Receptor Signaling
NMDA receptors are glutamate-gated ion channels that, upon activation, allow the influx of Ca2+, which acts as a second messenger to trigger various downstream signaling cascades involved in synaptic plasticity.[21][23]
References
- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. daneshyari.com [daneshyari.com]
- 4. Pethidine - Wikipedia [en.wikipedia.org]
- 5. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular Docking and 3D-QSAR Studies of 4-Phenylpiperidine Derivatives as μ-Opioid Agonists | Scientific.Net [scientific.net]
- 12. Novel Phenylpiperidine Derivatives as QPCT and QPCTL Inhibitors for Treating Cancer or Fibrotic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 4-Phenylpiperidine hydrochloride | 10272-49-8 | Benchchem [benchchem.com]
- 21. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. NMDA receptor - Wikipedia [en.wikipedia.org]
- 23. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
The 4-Phenylpiperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-phenylpiperidine motif is a privileged scaffold in medicinal chemistry, serving as the foundational structure for a multitude of clinically significant drugs targeting the central nervous system (CNS). Its inherent conformational flexibility and amenability to synthetic modification have allowed for the development of potent and selective ligands for a diverse range of biological targets. This technical guide provides a comprehensive overview of the 4-phenylpiperidine core, with a focus on its application in the development of opioid receptor modulators, dopamine transporter inhibitors, and neurokinin-1 receptor antagonists.
The 4-Phenylpiperidine Scaffold: An Introduction
The 4-phenylpiperidine structure consists of a piperidine ring with a phenyl group attached at the 4-position. This arrangement provides a robust framework that can be functionalized at several key positions to modulate pharmacological activity. The nitrogen atom of the piperidine ring is a crucial basic center that can be substituted to influence receptor affinity and selectivity. The phenyl ring offers a site for substitution to explore electronic and steric effects on ligand-receptor interactions. Furthermore, the 4-position of the piperidine ring can be further substituted to introduce additional pharmacophoric elements. This versatility has made the 4-phenylpiperidine scaffold a cornerstone in the design of CNS-active agents.[1]
Therapeutic Applications and Structure-Activity Relationships
The 4-phenylpiperidine core is a key feature in drugs targeting several important receptor and transporter families. The following sections detail the structure-activity relationships (SAR) for three major classes of therapeutic agents based on this scaffold.
Opioid Receptor Modulators
The 4-phenylpiperidine scaffold is perhaps most famously associated with the development of potent opioid analgesics, most notably the fentanyl class of compounds.[2] These agents primarily target the mu (µ)-opioid receptor, a G-protein coupled receptor (GPCR) involved in pain perception.[2]
Structure-Activity Relationships for Opioid Activity:
-
N-Substituent: The nature of the substituent on the piperidine nitrogen is critical for opioid activity. Small alkyl groups, such as methyl in pethidine, are common. However, larger and more complex substituents, like the phenethyl group in fentanyl, can dramatically increase potency.[3] The N-substituent is believed to interact with a specific pocket in the opioid receptor.
-
4-Phenyl Ring: Substitution on the phenyl ring can influence potency and selectivity. A meta-hydroxyl group on the phenyl ring is a key feature of some potent opioids, mimicking the phenolic hydroxyl of morphine.
-
4-Position of the Piperidine Ring: The introduction of an acyloxy or carboxamido group at the 4-position of the piperidine ring is a hallmark of many potent opioid analgesics. For instance, the propionanilide group in fentanyl is essential for its high affinity and efficacy.
Table 1: Binding Affinities (Ki) of Representative 4-Phenylpiperidine Opioid Receptor Modulators
| Compound | N-Substituent | 4-Position Substituent | µ-Opioid Receptor Ki (nM) |
| Pethidine (Meperidine) | Methyl | Ethoxycarbonyl | ~100-200 |
| Fentanyl | Phenethyl | N-Phenylpropionamide | ~0.3-1.0 |
| Sufentanil | Thienylethyl | N-Phenylpropionamide | ~0.02-0.1 |
| Remifentanil | Methyl propanoate | N-Phenylpropionamide | ~1.0-2.0 |
Dopamine Transporter (DAT) Inhibitors
The 4-phenylpiperidine scaffold is also a key component of several potent and selective dopamine transporter (DAT) inhibitors. The DAT is responsible for the reuptake of dopamine from the synaptic cleft, and its inhibition can lead to increased dopaminergic neurotransmission. This mechanism is relevant for the treatment of conditions such as depression and attention-deficit/hyperactivity disorder (ADHD).
Structure-Activity Relationships for DAT Inhibition:
-
N-Substituent: The N-substituent plays a significant role in DAT affinity and selectivity. Bulky and lipophilic groups are often favored. For example, in analogues of GBR 12909, a potent DAT inhibitor, the N-substituent is a 3-phenylpropyl group.[4]
-
4-Phenyl Ring: Substitution on the phenyl rings of the diphenylmethoxy moiety in GBR 12909 analogues has been extensively studied. Electron-withdrawing groups, such as fluorine, on these rings generally enhance DAT affinity and selectivity over the serotonin transporter (SERT).[5]
-
4-Position of the Piperidine Ring: The nature of the substituent at the 4-position is critical. In many potent DAT inhibitors, this position is occupied by a diphenylmethoxyethyl group or a similar bulky, lipophilic moiety.[6]
Table 2: Inhibitory Concentrations (IC50) of Representative 4-Phenylpiperidine Dopamine Transporter Inhibitors
| Compound | N-Substituent | 4-Position Substituent | DAT IC50 (nM) | SERT/DAT Selectivity |
| GBR 12909 analogue (1a) | 3-Phenylpropyl | 2-(Diphenylmethoxy)ethyl | 14 | 6.1 |
| GBR 12909 analogue (9) | 3-Phenylpropyl | 2-(Diphenylmethoxy)ethyl with 4,4'-difluoro | 6.6 | 33.8 |
| GBR 12909 analogue (19a) | 3-Phenylpropyl | 2-(Diphenylmethoxy)ethyl with 4'-fluoro on N-phenylpropyl | 6.0 | 30.0 |
| N-Benzylpiperidine analogue (5a) | 4-Fluorobenzyl | 2-(Diphenylmethoxy)ethyl | 17.2 | 112 |
| N-Benzylpiperidine analogue (11b) | 4-Nitrobenzyl | 2-(Diphenylmethoxy)ethyl | 16.4 | 108 |
Neurokinin-1 (NK1) Receptor Antagonists
The 4-phenylpiperidine scaffold has been successfully employed in the development of non-peptide antagonists of the neurokinin-1 (NK1) receptor. The NK1 receptor is the primary receptor for the neuropeptide Substance P and is implicated in emesis, pain, and inflammation.
Structure-Activity Relationships for NK1 Antagonism:
-
N-Substituent: A wide range of substituents on the piperidine nitrogen are tolerated, including acyl and sulfonyl groups.[7]
-
4-Phenyl Ring: The phenyl ring at the 4-position is a key feature for high-affinity binding.
-
4-Position of the Piperidine Ring: The presence of a second substituent at the 4-position, creating a 4,4-disubstituted piperidine, is crucial for potent NK1 antagonism. A benzyloxymethyl group, particularly with 3,5-bis(trifluoromethyl) substitution on the benzyl ring, has been shown to be optimal for high affinity.[7]
Table 3: Inhibitory Concentrations (IC50) of Representative 4-Phenylpiperidine Neurokinin-1 Receptor Antagonists
| Compound | N-Substituent | 4-Position Substituents | hNK1 IC50 (nM) |
| Analogue 12 | H | Phenyl, 3,5-bis(trifluoromethyl)benzyloxymethyl | 0.95 |
| Analogue 38 | Acyl | Phenyl, 3,5-bis(trifluoromethyl)benzyloxymethyl | 5.3 |
| Analogue 39 | Sulfonyl | Phenyl, 3,5-bis(trifluoromethyl)benzyloxymethyl | 5.7 |
Signaling Pathways
The therapeutic effects of 4-phenylpiperidine-based drugs are mediated through their interaction with specific cellular signaling pathways.
Mu-Opioid Receptor Signaling
Activation of the µ-opioid receptor, a Gi/o-coupled GPCR, by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits of the dissociated G-protein can also directly modulate ion channels, leading to the opening of inwardly rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels. This results in neuronal hyperpolarization and reduced neurotransmitter release, ultimately leading to analgesia.
References
- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of (1-Phenylpiperidin-4-yl)methanol in Synthetic Chemistry: An In-depth Technical Guide
(1-Phenylpiperidin-4-yl)methanol , a versatile heterocyclic alcohol, has emerged as a crucial building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural scaffold, featuring a phenyl group attached to a piperidine ring with a reactive hydroxymethyl moiety, makes it an invaluable synthon for the construction of complex molecules, most notably in the development of pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the preparation of the widely used antihistamine, fexofenadine, and its burgeoning application as a linker in Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The following tables summarize key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C12H17NO |
| Molecular Weight | 191.27 g/mol |
| CAS Number | 697306-45-9 |
| Appearance | White to off-white solid |
| Melting Point | 86.5 °C[1] |
| Boiling Point | 322.82 °C (Predicted)[2] |
| Solubility | Soluble in methanol.[3] |
| XlogP3 | 1.9 |
| Spectroscopic Data | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.29 – 7.22 (m, 3H), 6.95 (d, J = 7.2 Hz, 2H), 6.87 (d, J = 8.6 Hz, 2H), 6.84 – 6.78 (m, 1H), 5.34 (s, 1H), 3.81 (s, 3H), 3.78 (s, 3H).[4] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 159.6, 158.9, 144.26, 134.3, 129.3, 128.5, 119.6, 113.7, 112.7, 112.5, 79.4, 55.2, 55.2.[4] |
| IR (KBr, cm⁻¹) | 3360 (O-H stretch), 2922 (C-H stretch), 1600 (C=O stretch of a derivative).[1] The broad O-H stretching vibration is characteristic of the hydroxyl group. |
| Mass Spectrum (EI) | The mass spectrum would be expected to show a molecular ion peak (M+) and fragmentation patterns corresponding to the loss of water (M-18) and cleavage of the piperidine ring. |
Synthesis of this compound
Several synthetic routes to this compound have been reported, primarily involving the reduction of a corresponding carbonyl compound or the reaction of a Grignard reagent with an appropriate electrophile.
Method 1: Reduction of a Piperidine-4-carboxylate Ester
A common and efficient method involves the reduction of an ethyl or methyl 1-phenylpiperidine-4-carboxylate.
Experimental Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether. A solution of bromobenzene (1.1 eq) in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.
-
Reaction with Piperidone: The Grignard reagent is cooled in an ice bath, and a solution of 1-phenyl-4-piperidone (1.0 eq) in anhydrous diethyl ether is added dropwise.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.
Method 2: Grignard Reaction with 1-Phenyl-4-piperidinecarbaldehyde
An alternative approach utilizes the reaction of a Grignard reagent with 1-phenyl-4-piperidinecarbaldehyde.
Experimental Protocol:
-
Grignard Reagent Formation: Phenylmagnesium bromide is prepared as described in Method 1.
-
Addition to Aldehyde: A solution of 1-phenyl-4-piperidinecarbaldehyde (1.0 eq) in anhydrous THF is added dropwise to the Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Quenching and Extraction: The reaction is quenched with saturated aqueous ammonium chloride solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The resulting crude alcohol is purified by flash chromatography.
Role as a Building Block in Synthesis
The utility of this compound as a synthetic intermediate is exemplified by its application in the synthesis of complex and biologically active molecules.
Synthesis of Fexofenadine
Fexofenadine, a non-sedating second-generation antihistamine, is a prominent example of a drug synthesized using a derivative of this compound. The piperidine moiety of this building block is crucial for the final structure and activity of the drug. The synthesis involves the N-alkylation of a piperidine derivative with a suitable electrophile.[5][6]
Reaction Scheme for a Key Step in Fexofenadine Synthesis:
Application as a Linker in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound and its derivatives are increasingly being employed as rigid and versatile linkers in PROTAC design. The piperidine ring provides a defined spatial orientation, which can be critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
General Workflow for PROTAC Synthesis using a Piperidine-based Linker:
Signaling Pathways of Relevant Drug Targets
The therapeutic efficacy of drugs synthesized using this compound is a direct consequence of their interaction with specific biological targets and the modulation of downstream signaling pathways.
Histamine H1 Receptor Signaling
Fexofenadine is an antagonist of the histamine H1 receptor, a G-protein coupled receptor (GPCR).[7] Its mechanism of action involves blocking the downstream signaling cascade initiated by histamine binding.
BRD4-Targeting PROTAC Mechanism of Action
PROTACs utilizing a this compound-derived linker can be designed to target proteins such as Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription. The PROTAC induces the degradation of BRD4 via the ubiquitin-proteasome system.[8][9][10]
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. phenyl(piperidin-4-yl)methanol (38081-60-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Use of (1-Phenylpiperidin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and applications of (1-Phenylpiperidin-4-yl)methanol, a key building block in medicinal chemistry. The document details a robust synthetic protocol, presents key characterization data, and explores its utility in the development of therapeutic agents, particularly as a scaffold for NLRP3 inflammasome inhibitors.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reduction of an ester precursor, namely ethyl 1-phenylpiperidine-4-carboxylate. This reaction is typically carried out using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).
This protocol outlines the laboratory-scale synthesis of this compound.
Materials:
-
Ethyl 1-phenylpiperidine-4-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of ethyl 1-phenylpiperidine-4-carboxylate (2.6 g, 11.14 mmol) in anhydrous THF (32 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.
-
To this cooled solution, lithium aluminum hydride (0.42 g, 11.14 mmol) is added portion-wise, maintaining the temperature at 0°C.
-
The reaction mixture is stirred at 0°C for 2 hours.
-
After 2 hours, the reaction is carefully quenched by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
The resulting insoluble aluminum salts are removed by decantation.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate (4:1) as the eluent to afford pure this compound.
Caption: Synthetic workflow for this compound.
Characterization Data
The following table summarizes the available characterization data for this compound.
| Property | Data |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Appearance | Colorless solid |
| Melting Point | Not explicitly found in the search results. |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.28-7.23 (m, 2H), 6.96-6.81 (m, 3H), 3.74-3.69 (m, 2H), 3.55 (t, J=5.8Hz, 2H), 2.72 (td, J=12.2, 2.4Hz, 1H), 1.88-1.83 (m, 2H), 1.69-1.62 (m, 1H), 1.46-1.25 (m, 3H)[1] |
| ¹³C NMR | Experimental data not explicitly found. A simulated spectrum in Methanol-d4 is available, showing characteristic peaks for the phenyl and piperidinemethanol moieties.[2] |
Use in Drug Development: Targeting the NLRP3 Inflammasome
This compound serves as a valuable scaffold in the design and synthesis of novel therapeutic agents. Its derivatives have shown promise as inhibitors of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), leading to an inflammatory response. Dysregulation of the NLRP3 inflammasome is associated with a range of conditions, including autoimmune disorders, metabolic diseases, and neurodegenerative disorders.
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): Pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) bind to pattern recognition receptors (e.g., Toll-like receptors), leading to the activation of the transcription factor NF-κB. This induces the transcription and synthesis of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): A variety of stimuli, such as ATP, reactive oxygen species (ROS), and lysosomal damage, trigger the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted from the cell.
Caption: NLRP3 inflammasome signaling pathway.
Derivatives of this compound are being investigated as inhibitors of this pathway, potentially by interfering with the assembly of the inflammasome complex or the activity of its components. The adaptable nature of the this compound scaffold allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties, making it a highly attractive starting point for the development of novel anti-inflammatory drugs.
References
An In-depth Technical Guide to the Safe Handling and Storage of (1-Phenylpiperidin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for (1-Phenylpiperidin-4-yl)methanol. The information is intended to support researchers, scientists, and professionals in the field of drug development in ensuring a safe laboratory environment.
Chemical and Physical Properties
This compound is a chemical compound with the molecular formula C12H17NO.
| Property | Value |
| CAS Number | 697306-45-9 |
| Molecular Weight | 191.27 g/mol |
| Form | Powder |
Hazard Identification and Safety Precautions
The primary hazards associated with this compound include irritation to the skin and eyes, and potential respiratory tract irritation. It may also be harmful if swallowed.[1]
GHS Hazard Statements
-
H315 : Causes skin irritation.[1]
-
H319 : Causes serious eye irritation.[1]
-
H335 : May cause respiratory irritation.[1]
Precautionary Statements
A summary of precautionary measures is provided in the table below.
| Category | Precautionary Statement Code | Description |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] |
| P264 | Wash skin thoroughly after handling.[2][4] | |
| P270 | Do not eat, drink or smoke when using this product.[2] | |
| P271 | Use only outdoors or in a well-ventilated area.[3][4] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4] | |
| Response | P301+P317 | IF SWALLOWED: Get medical help.[2][3] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[3][4] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] | |
| P319 | Get medical help if you feel unwell.[3] | |
| P332+P317 | If skin irritation occurs: Get medical help.[3] | |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[3] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |
| P405 | Store locked up.[3] | |
| Disposal | P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2][3] |
Handling and Personal Protective Equipment (PPE)
Proper handling of this compound is crucial to minimize exposure and ensure personal safety.
General Handling Workflow
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (1-Phenylpiperidin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed two-step reaction protocol for the synthesis of (1-Phenylpiperidin-4-yl)methanol, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis commences with the N-arylation of ethyl isonipecotate, followed by the reduction of the resulting ester to the target primary alcohol. This protocol includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and clarity for researchers in drug development and organic synthesis.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. Its structure, featuring a phenyl group attached to the piperidine nitrogen and a hydroxymethyl group at the 4-position, makes it a versatile scaffold for the development of novel therapeutics. The protocol outlined below describes a reliable and efficient two-step synthesis. The first step involves a Palladium-catalyzed Buchwald-Hartwig amination to form the N-phenyl bond, a robust method for C-N bond formation. The second step employs Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent, for the chemoselective reduction of the ethyl ester to the corresponding primary alcohol.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound. The yields are based on reported values for analogous reactions and represent expected outcomes under optimized conditions.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | N-Arylation (Buchwald-Hartwig) | Ethyl isonipecotate | Ethyl 1-phenylpiperidine-4-carboxylate | Bromobenzene, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | 85-95 | >95 |
| 2 | Ester Reduction | Ethyl 1-phenylpiperidine-4-carboxylate | This compound | Lithium Aluminum Hydride (LiAlH₄) | THF | ~85 | >98 |
Experimental Protocols
Step 1: Synthesis of Ethyl 1-phenylpiperidine-4-carboxylate
This procedure details the N-arylation of ethyl isonipecotate using a Buchwald-Hartwig cross-coupling reaction.
Materials:
-
Ethyl isonipecotate
-
Bromobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and purification (Ethyl acetate, brine, saturated sodium bicarbonate solution)
-
Drying agent (Anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1-2 mol%) and Xantphos (2-4 mol%).
-
Add cesium carbonate (1.5 - 2.0 equivalents).
-
Add anhydrous toluene to the flask.
-
To this stirred suspension, add ethyl isonipecotate (1.0 equivalent) followed by bromobenzene (1.1 equivalents).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 1-phenylpiperidine-4-carboxylate.
Step 2: Synthesis of this compound
This procedure describes the reduction of the ethyl ester to the primary alcohol using Lithium Aluminum Hydride.
Materials:
-
Ethyl 1-phenylpiperidine-4-carboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer
-
Ice bath
-
Solvents for workup (Diethyl ether or Dichloromethane)
-
Sodium sulfate decahydrate or Glauber's salt for quenching
-
Drying agent (Anhydrous magnesium sulfate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.1 - 1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve ethyl 1-phenylpiperidine-4-carboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the solution of the ester dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water (Fieser workup).
-
Stir the resulting mixture vigorously for 30 minutes until a granular white precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF or diethyl ether.
-
Combine the filtrate and the washings, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Visualized Experimental Workflow
The following diagram illustrates the two-step synthesis of this compound.
Application of (1-Phenylpiperidin-4-yl)methanol Derivatives in Pharmaceutical Intermediate Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (1-Phenylpiperidin-4-yl)methanol and its derivatives as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The focus is on providing practical, reproducible experimental procedures and relevant biological context for the synthesized molecules.
Introduction
This compound and its structural analogs are valuable building blocks in medicinal chemistry. The piperidine moiety is a common scaffold found in a wide range of pharmaceuticals due to its ability to interact with various biological targets. The presence of the phenyl group and the hydroxyl functionality allows for diverse chemical modifications, making these compounds versatile intermediates for the synthesis of complex drug molecules. This application note will focus on a key example: the synthesis of an advanced intermediate for the antihistamine drug, Fexofenadine.
Application Example: Synthesis of a Fexofenadine Intermediate
A prominent application of a derivative of this compound is in the synthesis of Fexofenadine, a widely used second-generation antihistamine. Specifically, α,α-diphenyl-4-piperidinemethanol, a close analog of this compound, serves as a crucial precursor. It is condensed with a butyrophenone derivative to form a key intermediate, methyl 2-[4-[4-[4-(hydroxybenzhydryl)-1-piperidinyl]-butyryl]phenyl]-2-methylpropionate. This intermediate then undergoes further transformations to yield the final Fexofenadine molecule.
Synthetic Pathway Overview
The following diagram illustrates the synthetic route for the Fexofenadine intermediate starting from the piperidine derivative.
Caption: Synthetic route for a key Fexofenadine intermediate.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of the Fexofenadine intermediate.
| Parameter | Value | Reference |
| Reactant 1 | α,α-Diphenyl-4-piperidinemethanol | [1] |
| Reactant 2 | Methyl 2-(4-(4-chlorobutyryl)phenyl)-2-methylpropionate | [1] |
| Solvent | Toluene | [1] |
| Base | Potassium Carbonate (K₂CO₃) | [1] |
| Catalyst | Potassium Iodide (KI) | [1] |
| Reaction Temperature | 80-95 °C | [1] |
| Reaction Time | Approximately 30 hours | [1] |
| Product Yield | ~80% | [1] |
| Product Purity | 99.5% (after recrystallization) | [1] |
Experimental Protocol
Synthesis of Methyl 2-[4-[4-[4-(hydroxybenzhydryl)-1-piperidinyl]-butyryl]phenyl]-2-methylpropionate [1]
This protocol details the condensation reaction to form a key intermediate of Fexofenadine.
Materials:
-
α,α-Diphenyl-4-piperidinemethanol (55.4 g)
-
Methyl 2-(4-(4-chlorobutyryl)phenyl)-2-methylpropionate (53.3 g)
-
Potassium Carbonate (42.1 g)
-
Potassium Iodide (3.1 g)
-
Toluene (460 mL total)
-
Absolute Ethyl Alcohol (250 mL)
-
Water (80 mL)
-
1000 mL reaction flask with reflux condenser and mechanical stirrer
Procedure:
-
To a 1000 mL reaction flask, add α,α-diphenyl-4-piperidinemethanol (55.4 g), potassium carbonate (42.1 g), potassium iodide (3.1 g), and 310 mL of toluene.
-
Heat the mixture to 80 °C with stirring.
-
Slowly add a solution of methyl 2-(4-(4-chlorobutyryl)phenyl)-2-methylpropionate (53.3 g) in 150 mL of toluene dropwise to the reaction mixture.
-
After the addition is complete, reflux the reaction mixture for approximately 30 hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to 10-15 °C and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product (approximately 107 g).
-
For purification, add 250 mL of absolute ethyl alcohol to the crude product and heat to reflux until the solid dissolves completely.
-
Add 80 mL of water dropwise and continue to reflux for 30 minutes.
-
Allow the solution to cool naturally to 10-15 °C.
-
Maintain this temperature and stir for 4 hours to facilitate crystallization.
-
Filter the mixture to collect the white solid product.
-
Dry the solid to obtain pure methyl 2-[4-[4-[4-(hydroxybenzhydryl)-1-piperidinyl]-butyryl]phenyl]-2-methylpropionate (yield: ~90 g, ~80%).
Biological Context: Mechanism of Action of Fexofenadine
Fexofenadine is a selective peripheral H1-histamine receptor antagonist. In allergic reactions, histamine is released from mast cells and binds to H1 receptors, leading to symptoms such as sneezing, itching, and rhinorrhea. Fexofenadine works by blocking the binding of histamine to these receptors, thereby alleviating the symptoms of allergy.
H1-Histamine Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of Fexofenadine.
References
Application Notes and Protocols: (1-Phenylpiperidin-4-yl)methanol in the Synthesis of Delta-Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of (1-Phenylpiperidin-4-yl)methanol as a key precursor in the synthesis of potent and selective delta-opioid receptor (DOR) agonists. The following sections detail the synthetic pathways, pharmacological data of representative compounds, and standardized protocols for their biological evaluation.
Introduction
The delta-opioid receptor, a member of the G-protein coupled receptor (GPCR) family, has emerged as a promising therapeutic target for the management of pain, depression, and other neurological disorders. Agonists of the DOR are sought after for their potential to provide analgesia with a reduced side-effect profile compared to traditional mu-opioid receptor agonists like morphine. The 4-phenylpiperidine scaffold has been identified as a crucial pharmacophore for potent and selective DOR ligands. This document focuses on a class of DOR agonists derived from this compound, specifically the N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide series of compounds.
Synthetic Application of this compound
This compound serves as a versatile starting material for the synthesis of the key intermediate, 1-phenyl-4-piperidone. This ketone is then elaborated to construct the final delta-opioid receptor agonists. The overall synthetic strategy involves a multi-step sequence, beginning with the oxidation of the starting alcohol.
Protocol 1: Oxidation of this compound to 1-Phenyl-4-piperidone
The conversion of the primary alcohol of this compound to the corresponding ketone can be achieved using various mild oxidation methods. The Swern oxidation and the Dess-Martin periodinane oxidation are two effective and widely used procedures that are compatible with the amine functionality in the molecule.
Method A: Swern Oxidation
-
Reagents and Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under an inert atmosphere, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM via the dropping funnel, maintaining the temperature below -60 °C.
-
Stir the mixture for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C.
-
Continue stirring at -78 °C for 45 minutes.
-
Add triethylamine (5.0 equivalents) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-phenyl-4-piperidone.
-
Method B: Dess-Martin Periodinane (DMP) Oxidation [1][2][3][4]
-
Reagents and Materials:
-
This compound
-
Dess-Martin Periodinane (1.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate, saturated solution
-
Sodium thiosulfate, saturated solution
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin Periodinane in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-phenyl-4-piperidone.
-
Protocol 2: Synthesis of N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a)[5]
This protocol describes the synthesis of a potent delta-opioid receptor agonist starting from the intermediate 1-phenyl-4-piperidone, following the general method of dehydration of a benzhydryl alcohol intermediate.[5]
-
Step 1: Synthesis of 4-((4-(diethylcarbamoyl)phenyl)(phenyl)methyl)piperidin-1-ium iodide
-
Prepare a Grignard reagent from 4-bromo-N,N-diethylbenzamide and magnesium turnings in anhydrous tetrahydrofuran (THF).
-
To the freshly prepared Grignard reagent at 0 °C, add a solution of 1-phenyl-4-piperidone in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting tertiary alcohol by column chromatography.
-
-
Step 2: Dehydration to N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a) [5]
-
Dissolve the purified benzhydryl alcohol from the previous step in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide.
-
Pharmacological Data
The N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide series of compounds exhibit high affinity and selectivity for the delta-opioid receptor. The pharmacological data for the lead compound and some of its analogues are summarized in the table below.
| Compound ID | δ-OR Binding Affinity (IC₅₀, nM)[5] | μ-OR Selectivity (μ/δ)[5] | κ-OR Selectivity (κ/δ)[5] | Functional Activity (EC₅₀, nM)[6] | Efficacy (% of max)[6] |
| 6a | 0.87 | 4370 | 8590 | 14 (for a similar analog) | Full Agonist |
| Analog 18a | 18 | >258 | 28 | 14 | Full Agonist |
Note: Data for compound 6a and analog 18a are from different but related chemical series. The functional activity data for analog 18a, a 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivative, is included to illustrate the potent agonist activity of this class of compounds.[6]
Experimental Protocols for Pharmacological Evaluation
Protocol 3: Delta-Opioid Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the delta-opioid receptor.
-
Materials:
-
Cell membranes expressing human delta-opioid receptors (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]-Naltrindole (a selective DOR antagonist)
-
Test compounds
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Naloxone (10 µM)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand, and either the test compound or the non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 4: [³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins upon receptor activation.
-
Materials:
-
Cell membranes expressing human delta-opioid receptors and G-proteins
-
[³⁵S]GTPγS
-
GDP
-
Test compounds (agonists)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membrane preparation, GDP, and the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30 °C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration.
-
Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation) from the dose-response curve using non-linear regression.
-
Visualizations
Caption: Synthetic pathway from this compound.
Caption: Delta-opioid receptor signaling pathway.
Caption: Workflow for pharmacological evaluation.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 5. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, a novel class of selective delta-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N-Alkylation of (1-Phenylpiperidin-4-yl)methanol via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-alkylation of (1-phenylpiperidin-4-yl)methanol, a key intermediate in the synthesis of various pharmaceutically active compounds. The presented method focuses on reductive amination, a versatile and widely used reaction for the formation of carbon-nitrogen bonds. This application note includes a step-by-step experimental procedure, a summary of expected quantitative data, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.
Introduction
This compound is a valuable building block in medicinal chemistry, featuring a secondary amine within the piperidine ring that is amenable to further functionalization. N-alkylation of this moiety allows for the introduction of diverse substituents, enabling the modulation of a compound's physicochemical properties and biological activity. Reductive amination is a highly effective method for this transformation, proceeding through the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine.[1] This approach offers excellent control over the degree of alkylation, often preventing the overalkylation that can be a challenge with direct alkylation using alkyl halides.[2]
Experimental Protocol: N-Alkylation via Reductive Amination
This protocol describes the N-alkylation of this compound with a representative aldehyde (e.g., benzaldehyde) using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde, 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., gradient of ethyl acetate in hexanes)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) at room temperature.
-
To the stirred solution, add the aldehyde (1.1 eq).
-
Stir the resulting mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring the reaction at room temperature for 12-16 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the pure N-alkylated product.
Data Presentation
The following table summarizes typical quantitative data for the N-alkylation of a secondary piperidine amine via reductive amination, based on similar reactions reported in the literature.[1] Actual results may vary depending on the specific aldehyde and reaction conditions used.
| Starting Material | Alkylating Agent (Aldehyde) | Reducing Agent | Product | Yield (%) | Purity (%) |
| This compound | Benzaldehyde | Sodium Triacetoxyborohydride | (1-Phenyl-1-benzylpiperidin-4-yl)methanol | 85-95 | >95 |
| This compound | Isobutyraldehyde | Sodium Triacetoxyborohydride | (1-Phenyl-1-isobutylpiperidin-4-yl)methanol | 80-90 | >95 |
| This compound | Cyclohexanecarbaldehyde | Sodium Triacetoxyborohydride | (1-(Cyclohexylmethyl)-1-phenylpiperidin-4-yl)methanol | 82-92 | >95 |
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of this compound.
References
Application Notes and Protocols for the Purity Assessment of (1-Phenylpiperidin-4-yl)methanol
Introduction
(1-Phenylpiperidin-4-yl)methanol is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is critical to ensure the quality, safety, and efficacy of the final drug product. This document provides detailed analytical methods for the comprehensive purity assessment of this compound, including chromatographic and spectroscopic techniques. The protocols are intended for use by researchers, scientists, and drug development professionals in a quality control or research and development setting.
The described methods are designed to separate and quantify the main component from potential process-related impurities and degradation products. This includes a stability-indicating High-Performance Liquid Chromatography (HPLC) method, a Gas Chromatography-Mass Spectrometry (GC-MS) method for volatile impurities, and a Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy method for absolute purity determination. Additionally, a protocol for forced degradation studies is provided to establish the stability-indicating nature of the primary analytical method.
Analytical Methods Overview
A multi-faceted approach is recommended for the comprehensive purity analysis of this compound.
-
High-Performance Liquid Chromatography (HPLC-UV): The primary technique for purity determination and impurity profiling due to its high resolution and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An orthogonal method, particularly useful for the identification and quantification of volatile and semi-volatile impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method for determining the absolute purity of the reference standard without the need for a specific standard of the same substance.[1][2][3][4]
-
Forced Degradation Studies: Essential for understanding the degradation pathways of the molecule and for developing a stability-indicating analytical method.[5][6][7]
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Quantitative Assessment of the Absolute Purity of Thiopeptcin Reference Standard by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. resolvemass.ca [resolvemass.ca]
HPLC and GC-MS methods for the analysis of (1-Phenylpiperidin-4-yl)methanol
An in-depth analysis of (1-Phenylpiperidin-4-yl)methanol is critical for researchers, scientists, and professionals involved in drug development. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Boiling Point | 327.2°C at 760 mmHg[1] |
| Appearance | Powder |
| Storage | 2-8°C for long-term storage[1] |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a primary technique for the purity assessment and quantification of this compound. The following method is a robust approach for achieving reliable and reproducible results.
Quantitative Data Summary
| Parameter | Value |
| Retention Time | ~ 4.8 min |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Linearity Range | 0.1 - 100 µg/mL (R² > 0.999) |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocol: HPLC Analysis
1. Instrumentation and Columns
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended for good separation.
2. Reagents and Sample Preparation
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Further dilute with the mobile phase to create calibration standards.
-
Sample Solution: Accurately weigh and dissolve the sample in methanol to a known concentration (e.g., 0.5 mg/mL).
3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-21 min: 80% to 20% B
-
21-25 min: 20% B (re-equilibration)
-
4. Data Analysis
-
Quantify this compound by comparing the peak area of the sample to the calibration curve generated from the standard solutions.
-
Assess purity by calculating the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including this compound and its potential impurities.
Quantitative Data Summary
| Parameter | Value |
| Retention Time | ~ 12.5 min |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Linearity Range | 0.5 - 200 ng/mL (R² > 0.998) |
| Key Mass Fragments (m/z) | 191, 174, 160, 105, 77 |
Experimental Protocol: GC-MS Analysis
1. Instrumentation
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
2. Reagents and Sample Preparation
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade)
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in the chosen solvent. Create serial dilutions for the calibration curve.
-
Sample Solution: Dissolve the sample in the chosen solvent to a concentration within the linear range of the assay.
3. GC-MS Conditions
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 amu
4. Data Analysis
-
Identify this compound based on its retention time and mass spectrum, comparing it to a reference standard.
-
Quantify the analyte using the peak area of a characteristic ion and a calibration curve.
Conclusion
The HPLC and GC-MS methods outlined in this document provide comprehensive protocols for the analysis of this compound. These application notes serve as a valuable resource for quality control, stability testing, and research and development activities involving this compound. Adherence to these detailed protocols will ensure the generation of accurate and precise analytical data.
References
Application Note: Scale-up Synthesis of (1-Phenylpiperidin-4-yl)methanol for Laboratory Use
Abstract
This application note provides a detailed and scalable protocol for the synthesis of (1-Phenylpiperidin-4-yl)methanol, a valuable building block in medicinal chemistry and drug development. The described method involves the reduction of ethyl 1-phenylpiperidine-4-carboxylate using lithium aluminum hydride (LAH), a robust and high-yielding reaction suitable for laboratory-scale production. This document is intended for researchers, scientists, and professionals in drug development who require a reliable source of this compound for their research endeavors.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its piperidine core, substituted with a phenyl group at the nitrogen and a hydroxymethyl group at the 4-position, provides a versatile scaffold for the development of new chemical entities targeting a range of biological targets. A reliable and scalable synthetic route is crucial for ensuring a consistent supply of this intermediate for laboratory research and early-stage drug discovery. The protocol outlined herein describes the efficient reduction of a commercially available starting material, ethyl 1-phenylpiperidine-4-carboxylate, to afford the desired product in excellent yield and purity.
Synthetic Workflow
The synthesis of this compound is achieved through the reduction of the corresponding ester, ethyl 1-phenylpiperidine-4-carboxylate, using lithium aluminum hydride (LAH) in an anhydrous solvent. The workflow is depicted in the diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is based on a reported literature procedure and has been adapted for scale-up in a laboratory setting.[1]
Materials and Reagents:
-
Ethyl 1-phenylpiperidine-4-carboxylate
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel (for column chromatography)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 1-phenylpiperidine-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. To this stirred solution, slowly and carefully add lithium aluminum hydride (LAH) (1.25 eq) in portions. Caution: LAH reacts violently with water. Ensure all glassware is scrupulously dry.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, carefully and slowly quench the reaction at 0 °C by the dropwise addition of a saturated aqueous ammonium chloride solution. This will decompose the excess LAH.
-
Workup: Remove the insoluble aluminum salts by decantation or filtration.
-
Extraction: Transfer the organic layer to a separatory funnel. If a filtration was performed, combine the filtrate with the decanted organic layer. Wash the organic layer with brine, separate the layers, and dry the organic phase over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Data Summary
The following table summarizes the quantitative data for a representative synthesis of this compound.[1]
| Parameter | Value |
| Starting Material | Ethyl 1-phenylpiperidine-4-carboxylate |
| Reducing Agent | Lithium Aluminum Hydride (LAH) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C |
| Reaction Time | 2 hours |
| Product | This compound |
| Yield | 99% |
| Appearance | Colorless solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) |
| 1.25-1.46 (m, 3H) | |
| 1.62-1.69 (m, 1H) | |
| 1.83-1.88 (m, 2H) | |
| 2.72 (td, J=12.2, 2.4Hz, 2H) | |
| 3.55 (t, J=5.8Hz, 2H) | |
| 3.69-3.74 (m, 2H) | |
| 6.81-6.96 (m, 3H) | |
| 7.23-7.28 (m, 2H) |
Safety Precautions
-
Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water and protic solvents. Handle it with extreme care in a fume hood and under an inert atmosphere.
-
Tetrahydrofuran can form explosive peroxides. Use freshly distilled or inhibitor-free THF.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, at all times.
-
The quenching of the reaction with aqueous solution is highly exothermic and generates hydrogen gas. Perform this step slowly and with adequate cooling and ventilation.
Conclusion
The protocol described in this application note provides a reliable and high-yielding method for the laboratory-scale synthesis of this compound. The procedure is straightforward, utilizes readily available reagents, and can be scaled to meet the demands of most research laboratories. The high purity of the final product makes it suitable for direct use in subsequent synthetic transformations.
References
The Role of (1-Phenylpiperidin-4-yl)methanol in the Development of Novel Anti-inflammatory Agents: Applications and Protocols
Introduction
(1-Phenylpiperidin-4-yl)methanol and its derivatives are emerging as a significant scaffold in the design and synthesis of novel anti-inflammatory agents. The inherent structural features of the piperidine ring coupled with the phenyl and methanol groups provide a versatile platform for chemical modification, leading to compounds with potent and diverse mechanisms of action against inflammatory pathways. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this chemical moiety for the discovery of new anti-inflammatory therapeutics. The primary mechanisms of action for these derivatives often involve the modulation of key inflammatory mediators and signaling pathways, most notably the inhibition of the NF-κB signaling cascade.
I. Synthetic Protocols for Anti-inflammatory Agents from this compound
The this compound core can be functionalized at several positions to generate a library of derivatives. A common strategy involves the modification of the piperidine nitrogen or the hydroxyl group of the methanol moiety to introduce diverse pharmacophores. Below are generalized protocols for the synthesis of two classes of anti-inflammatory agents derived from this scaffold.
A. General Synthesis of 2-(1-Substituted-piperidin-4-yl)-1H-benzo[d]imidazole Derivatives
This class of compounds has shown significant inhibitory activity against nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production.
Experimental Protocol:
-
Synthesis of the core intermediate: The synthesis of the 2-(piperidin-4-yl)-1H-benzo[d]imidazole intermediate is a crucial first step.
-
N-Alkylation/Acylation:
-
To a solution of the 2-(piperidin-4-yl)-1H-benzo[d]imidazole intermediate in a suitable solvent (e.g., DMF or CH2Cl2), add a base (e.g., K2CO3 or Et3N).
-
Add the desired alkyl halide or acyl chloride dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted derivative.
-
B. General Synthesis of Diphenyl((1-substituted-piperidin-4-yl))methanol Derivatives
Derivatives of diphenyl(piperidin-4-yl)methanol have demonstrated in vivo anti-inflammatory activity in models such as the carrageenan-induced paw edema assay.
Experimental Protocol:
-
Synthesis of the core intermediate: The synthesis of diphenyl(piperidin-4-yl)methanol is the initial step.
-
N-Substitution:
-
Dissolve diphenyl(piperidin-4-yl)methanol in an appropriate solvent (e.g., acetonitrile or THF).
-
Add a suitable base (e.g., K2CO3 or DIPEA).
-
Introduce the desired electrophile (e.g., an alkyl halide, sulfonyl chloride, or isocyanate) to the reaction mixture.
-
Heat the reaction mixture under reflux for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent in vacuo.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic phase, concentrate, and purify the final compound by crystallization or column chromatography.
-
II. In Vitro and In Vivo Anti-inflammatory Assay Protocols
A. In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is a standard method to screen for potential anti-inflammatory compounds that act by inhibiting the production of the pro-inflammatory mediator, nitric oxide.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production.
-
Nitrite Quantification (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-treated control group.
-
B. In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory agents.
Experimental Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups (n=6): vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups at various doses. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
C. In Vivo Assay: Xylene-Induced Ear Edema in Mice
This model is suitable for assessing the anti-inflammatory effects of topically or systemically administered compounds on acute inflammation.
Experimental Protocol:
-
Animal Acclimatization: Acclimatize male ICR mice (20-25 g) for one week.
-
Grouping and Dosing: Divide the mice into control and treatment groups. Administer the test compounds systemically (p.o. or i.p.) 30-60 minutes before xylene application.
-
Induction of Edema: Apply 20 µL of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.
-
Sample Collection: After 1-2 hours, sacrifice the mice by cervical dislocation and cut circular sections (e.g., 7 mm in diameter) from both ears using a cork borer.
-
Edema Quantification: Weigh the ear punches. The difference in weight between the right (xylene-treated) and left (control) ear punches is a measure of the edema.
-
Calculation of Inhibition: Calculate the percentage of edema inhibition in the treated groups compared to the vehicle control group.
III. Data Presentation
The anti-inflammatory activity of various derivatives of this compound is summarized in the tables below.
Table 1: In Vitro Anti-inflammatory Activity of 2-(1-Substituted-piperidin-4-yl)-1H-benzo[d]imidazole Derivatives [1]
| Compound | Substitution on Piperidine Nitrogen | NO Production IC50 (µM) | TNF-α Production IC50 (µM) |
| 6a | Benzyl | 10.23 | 15.89 |
| 6e | 4-Fluorobenzoyl | 0.86 | 1.87 |
| 7a | Phenylacetyl | 8.54 | 12.31 |
| Ibuprofen | - | >50 | >50 |
Table 2: In Vivo Anti-inflammatory Activity of Diphenyl(piperidin-4-yl)methanol Derivatives in Carrageenan-Induced Paw Edema
| Compound | Substitution on Piperidine Nitrogen | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| 9d | Dichloro substitution | 30 | > Standard Drug | [2] |
| 10d | Fluoro substitution | 30 | > Standard Drug | [2] |
| C1 | 3-benzoyl-1-methyl | 50 | 61.98 | [3] |
| C1 | 3-benzoyl-1-methyl | 100 | 80.84 | [3] |
| C1 | 3-benzoyl-1-methyl | 200 | 90.32 | [3] |
| Indomethacin | - | 20 | 89.93 | [3] |
IV. Visualization of Pathways and Workflows
A. NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. Many this compound derivatives exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound derivatives.
B. Experimental Workflow for Synthesis and Screening
The general workflow for the development of anti-inflammatory agents from this compound involves synthesis followed by a cascade of in vitro and in vivo screening assays.
Caption: General workflow for the synthesis and screening of this compound derivatives.
References
Application Notes and Protocols: (1-Phenylpiperidin-4-yl)methanol as a Precursor for Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Phenylpiperidin-4-yl)methanol is a versatile bifunctional molecule incorporating a phenylpiperidine scaffold and a primary alcohol. The piperidine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a scaffold for diverse substitutions. The presence of a reactive hydroxyl group on the piperidine ring of this compound offers a synthetically accessible handle for the construction of novel, more complex heterocyclic systems. This document provides a detailed protocol for the synthesis of the precursor itself and explores its potential for the synthesis of novel heterocyclic compounds, based on established synthetic methodologies for similar molecules.
Note: While the potential for this compound as a precursor is significant, a comprehensive review of the scientific literature did not yield specific, detailed experimental protocols for the synthesis of a wide range of novel heterocyclic compounds starting directly from this molecule. The protocols and applications described below are based on the synthesis of the precursor and general synthetic routes for analogous compounds.
Synthesis of the Precursor: this compound
The synthesis of this compound can be readily achieved by the reduction of the corresponding commercially available ethyl 1-phenylpiperidine-4-carboxylate.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 1-phenylpiperidine-4-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl 1-phenylpiperidine-4-carboxylate (1.0 eq) in anhydrous THF, add lithium aluminum hydride (1.25 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer by decantation.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless solid.
Quantitative Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | Ethyl 1-phenylpiperidine-4-carboxylate | [1] |
| Reagent | Lithium aluminum hydride | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | 0 °C | [1] |
| Reaction Time | 2 hours | [1] |
| Yield | 99% | [1] |
| Appearance | Colorless solid | [1] |
Characterization Data of this compound
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.25-1.46 (m, 3H), 1.62-1.69 (m, 1H), 1.83-1.88 (m, 2H), 2.72 (td, J = 12.2, 2.4 Hz, 1H), 3.55 (t, J = 5.8 Hz, 2H), 3.69-3.74 (m, 2H), 6.81-6.96 (m, 3H), 7.23-7.28 (m, 2H) | [1] |
Potential Applications in the Synthesis of Novel Heterocyclic Compounds
The hydroxyl group of this compound is a key functional group that can be exploited for the synthesis of various heterocyclic systems. Below are some potential synthetic pathways.
Synthesis of Oxadiazole Derivatives
The alcohol can be converted to a carboxylic acid derivative, which can then be cyclized to form a 1,3,4-oxadiazole ring. This class of heterocycles is known for a wide range of biological activities.
Hypothetical Workflow:
Caption: Hypothetical workflow for the synthesis of an oxadiazole derivative.
Synthesis of Spiro-heterocycles
The hydroxyl group can be used to initiate the formation of a second ring system, leading to spiro-heterocyclic compounds. For instance, a Pictet-Spengler or a Bischler-Napieralski type reaction could be employed after converting the alcohol to a suitable precursor.
Hypothetical Workflow:
Caption: Hypothetical workflow for the synthesis of a spiro-tetrahydroisoquinoline.
Biological Evaluation Workflow
Once novel heterocyclic compounds are synthesized, a general workflow for their biological evaluation can be followed.
Caption: General workflow for the biological evaluation of newly synthesized compounds.
Conclusion
This compound represents a promising starting material for the synthesis of novel and potentially bioactive heterocyclic compounds. Its straightforward synthesis and the presence of a reactive hydroxyl group make it an attractive scaffold for medicinal chemistry campaigns. While specific examples of its extensive use in the literature are currently limited, the fundamental reactivity of its functional groups suggests a broad scope for the creation of diverse molecular architectures, including oxadiazoles, spiro-heterocycles, and other complex ring systems. Further research into the derivatization of this precursor is warranted to fully explore its potential in drug discovery.
References
Application Notes and Protocols for Catalytic Hydrogenation Techniques in Piperidine Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine and its derivatives are cornerstone structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] The piperidine ring is a key component in numerous FDA-approved drugs, underscoring its significance in medicinal chemistry.[1][2] The most direct and atom-economical route to these valuable scaffolds is the catalytic hydrogenation of their corresponding pyridine precursors.[1][2] This transformation, while conceptually simple, presents challenges due to the aromatic stability of the pyridine ring and the potential for catalyst poisoning by the nitrogen atom in both the starting material and the product.[1][2]
These application notes provide a comprehensive overview of prevalent catalytic systems, quantitative performance data, and detailed experimental protocols for the synthesis of piperidine derivatives from pyridines.
Catalytic Systems: An Overview
The hydrogenation of pyridines can be achieved through several catalytic approaches, each with distinct advantages and limitations. The choice of catalyst and methodology is critical for achieving high yields and selectivity, particularly with functionalized substrates.[2]
-
Heterogeneous Catalysis: This is the most common approach, especially in industrial settings, valued for the ease of catalyst separation and recycling.[1] Precious metal catalysts, such as Platinum Group Metals, are highly effective.
-
Homogeneous Catalysis: These systems can offer high selectivity and activity under milder conditions but often present challenges in separating the catalyst from the product.[1]
-
Transfer Hydrogenation: This method utilizes a hydrogen donor molecule, like formic acid or ammonium formate, in the presence of a transition metal catalyst, often allowing for milder reaction conditions.[3]
-
Metal-Free Catalysis: An emerging sustainable alternative involves the use of borane catalysts that form a frustrated Lewis pair (FLP) with pyridine to activate H₂.[1]
-
Electrocatalytic Hydrogenation: This technique employs an electric current to drive the hydrogenation, offering a sustainable alternative to high-pressure gas systems.[1][4]
Data Presentation: Comparative Performance of Catalytic Systems
The following tables summarize quantitative data for various catalytic hydrogenation methods, facilitating comparison and selection of the most suitable technique for a given pyridine substrate.
Table 1: Heterogeneous Catalysis with Platinum(IV) Oxide (PtO₂)[5][6]
| Substrate | Product | H₂ Pressure (bar) | Time (h) | Yield (%) |
| 2-Methylpyridine | 2-Methylpiperidine | 70 | 4-6 | High |
| 3-Methylpyridine | 3-Methylpiperidine | 70 | 4-6 | High |
| 2-Bromopyridine | 2-Bromopiperidine | 50 | 6 | - |
| 2-Fluoropyridine | 2-Fluoropiperidine | 50 | 6 | - |
| 3-Phenylpyridine | 3-Phenylpiperidine | 60 | 8 | - |
| 2-Chloro-3-trifluoromethylpyridine | 2-Chloro-3-trifluoromethylpiperidine | 50 | 6-8 | - |
Note: "High" yield indicates a qualitative description from the source. Specific percentages were not provided.
Table 2: Heterogeneous Catalysis with Rhodium(III) Oxide (Rh₂O₃)[7]
| Substrate | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methylpyridine | 5 | 40 | 16 | >99 |
| 2-Vinylpyridine | 5 | 40 | 16 | >99 (alkene also reduced) |
| 4-Vinylpyridine | 5 | 40 | 16 | >99 (alkene also reduced) |
| 2-(Hydroxymethyl)pyridine | 5 | 40 | 16 | >99 |
| 2-Acetylpyridine | 5 | 40 | 16 | 98 |
| 6-Hydroxypyridine-2-carboxylic acid | 5 | 40 | 16 | 91 |
Table 3: Homogeneous Catalysis with Iridium(III) Complex[8]
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) |
| Methyl picolinate | 2 | 50 | Room Temp | 18 | High |
| 3-Cyanopyridine | - | - | - | - | Excellent |
| 3-Nitropyridine | - | - | - | - | Excellent |
| Pyridine-3-phosphonate | - | - | - | - | High |
| Pyridine-3-sulfonamide | - | - | - | - | High |
Note: Specific quantitative data for all substrates were not provided in the source material, but qualitative descriptions of yield were given.
Table 4: Metal-Free Catalysis with Borane[9]
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 2-Methylpyridine | 10 | 50 | 100 | 20 | 91 | 95:5 |
| 3-Methylpyridine | 10 | 50 | 100 | 20 | 85 | 93:7 |
| 4-Methylpyridine | 10 | 50 | 100 | 20 | 88 | - |
| 2,6-Dimethylpyridine | 10 | 50 | 100 | 20 | 93 | >99:1 |
| 2-Phenylpyridine | 10 | 75 | 120 | 38 | 75 | 96:4 |
Experimental Protocols
Protocol 1: Heterogeneous Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst)
This protocol is adapted for the general synthesis of piperidine derivatives from substituted pyridines.[5]
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g).
-
Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL).
-
Catalyst Addition: Carefully add the Platinum(IV) oxide catalyst to the reaction mixture.
-
Hydrogenation:
-
Seal the reactor and purge several times with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[5]
-
Begin vigorous stirring and maintain the reaction at room temperature.
-
Monitor the reaction progress by TLC or other suitable analytical methods.
-
-
Work-up:
-
Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas.
-
Purge the reactor with inert gas.
-
Open the reactor and dilute the reaction mixture with ethyl acetate.
-
Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.[1]
-
Neutralize the filtrate by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
-
Purification: Purify the crude product as necessary by distillation or column chromatography.
Protocol 2: Heterogeneous Hydrogenation using Rhodium(III) Oxide
This protocol describes the use of a commercially available rhodium catalyst for the reduction of functionalized pyridines under mild conditions.[7]
Materials:
-
Substituted pyridine (0.8 mmol)
-
Rhodium(III) oxide (Rh₂O₃, 1 mg, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE, 1 mL)
-
High-pressure reactor or autoclave
-
Hydrogen gas
-
Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Reaction Setup: To a vial, add the substituted pyridine and Rh₂O₃.
-
Solvent Addition: Add TFE to the vial and briefly flush with nitrogen.
-
Hydrogenation:
-
Place the vial inside an autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 5 bar with hydrogen gas.
-
Heat the reaction mixture to 40°C and stir for 16 hours.
-
-
Analysis and Work-up:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
The reaction mixture can be analyzed directly by NMR spectroscopy using an internal standard to determine the yield.
-
For isolation, the catalyst can be removed by filtration through a pad of celite, and the solvent can be removed under reduced pressure.
-
Protocol 3: Homogeneous Transfer Hydrogenation using a Rhodium Catalyst
This protocol details the reduction of a pyridinium salt using formic acid as a hydrogen source.[10][11]
Materials:
-
N-benzylpyridinium salt (1.0 eq)
-
[RhCp*Cl₂]₂ (0.25 mg)
-
Potassium iodide (KI)
-
Formic acid/triethylamine azeotropic mixture (5:2)
-
Ethyl acetate
-
Aqueous potassium hydroxide (KOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the N-benzylpyridinium salt and potassium iodide in the formic acid/triethylamine mixture.
-
Catalyst Addition: Add the rhodium catalyst, [Cp*RhCl₂]₂.
-
Reaction: Stir the reaction mixture at 40°C for 24 hours under an inert atmosphere (e.g., nitrogen).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Basify the mixture with an aqueous solution of KOH.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Further purification can be performed by column chromatography if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. pcliv.ac.uk [pcliv.ac.uk]
Troubleshooting & Optimization
Common side products in the synthesis of (1-Phenylpiperidin-4-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions concerning the synthesis of (1-Phenylpiperidin-4-yl)methanol. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
The two primary methods for synthesizing this compound are:
-
Reductive Amination: This involves the reaction of 4-hydroxymethylpiperidine with an aniline precursor, or the reaction of a piperidinone derivative with aniline followed by reduction. This method is often carried out in a "one-pot" fashion.[1]
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., bromobenzene or chlorobenzene) and 4-hydroxymethylpiperidine.[2][3] This method has become increasingly popular due to its broad substrate scope and functional group tolerance.[2][3]
Q2: I am seeing an impurity with a mass corresponding to a diphenylpiperidine derivative. What could this be?
This is likely a result of a double N-arylation or a related side reaction, depending on your synthetic route. In a Buchwald-Hartwig synthesis, this could arise from the coupling of your product with another molecule of aryl halide. In reductive amination, it could indicate an unexpected condensation or rearrangement, though this is less common.
Q3: My reaction is sluggish and conversion is low. What are the common causes?
For Buchwald-Hartwig amination , low conversion can be due to:
-
Catalyst deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
-
Incorrect ligand or base: The choice of phosphine ligand and base is critical and highly dependent on the specific aryl halide used.[3][4]
-
Low reaction temperature: These reactions often require elevated temperatures to proceed efficiently.[4]
For reductive amination , common issues include:
-
Inefficient imine formation: The initial formation of the imine or enamine is crucial. This step can be sensitive to pH.
-
Weak reducing agent: The choice of reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) is important. Some are more effective than others depending on the substrate and reaction conditions.
Troubleshooting Guide: Common Side Products
This guide addresses specific side products that may be encountered during the synthesis of this compound and provides potential solutions.
Issue 1: Presence of an Over-Alkylated Side Product in Reductive Amination
-
Observation: A peak is observed in the LC-MS or GC-MS corresponding to a tertiary amine, where the nitrogen has been alkylated by more than one substrate molecule.
-
Potential Cause: In reductive amination, the primary amine product can sometimes react further with the aldehyde or ketone starting material, leading to the formation of a tertiary amine. This is more likely if there is an excess of the carbonyl compound.
-
Suggested Solution: A stepwise procedure can mitigate this issue. First, form the imine in a suitable solvent like methanol, and then add the reducing agent (e.g., NaBH₄) in a separate step.[5] This can help control the reaction and prevent over-alkylation.
Issue 2: Formation of Protodehalogenated By-product in Buchwald-Hartwig Amination
-
Observation: You detect the presence of benzene in your reaction mixture, and your starting aryl halide is being consumed without forming the desired product.
-
Potential Cause: This is a common side reaction known as protodehalogenation, where the aryl halide is reduced to the corresponding arene. It can be caused by impurities in the reagents or solvent, or by non-optimal reaction conditions.
-
Suggested Solution:
-
Ensure all solvents and reagents are rigorously dried and degassed.
-
Optimize the catalyst, ligand, and base combination. Sterically hindered ligands can sometimes suppress this side reaction.[3]
-
In some cases, using a different aryl halide (e.g., aryl bromide instead of aryl iodide) can reduce the rate of protodehalogenation.
-
Issue 3: Homocoupling of the Aryl Halide (Biphenyl Formation)
-
Observation: A significant amount of biphenyl is detected as a by-product.
-
Potential Cause: This side reaction, known as homocoupling, is a competing pathway in palladium-catalyzed cross-coupling reactions where two molecules of the aryl halide couple to form a biaryl compound.
-
Suggested Solution:
-
Adjust the reaction temperature; sometimes lower temperatures can favor the desired C-N bond formation.
-
Screen different palladium catalysts and phosphine ligands. The choice of ligand can significantly influence the relative rates of amination versus homocoupling.
-
Ensure precise stoichiometric control of your reagents.
-
Summary of Potential Side Products
| Synthetic Route | Common Side Product | Potential Cause | Mitigation Strategy |
| Reductive Amination | Tertiary Amine (Over-alkylation) | Product amine reacts with starting carbonyl. | Use a stepwise procedure; control stoichiometry.[5] |
| Unreacted Starting Material | Incomplete imine formation or reduction. | Optimize pH, use a more potent reducing agent. | |
| Buchwald-Hartwig Amination | Benzene (Protodehalogenation) | Reduction of the aryl halide. | Use anhydrous/degassed reagents; optimize catalyst system. |
| Biphenyl (Homocoupling) | Coupling of two aryl halide molecules. | Adjust temperature; screen different ligands. | |
| O-Arylated Product | Coupling of the alcohol moiety with the aryl halide. | Use a base that favors N-arylation over O-arylation. |
Experimental Protocols
Protocol 1: Reductive Amination
This is a general procedure and may require optimization.
-
Imine Formation: To a solution of 4-hydroxymethylpiperidine (1.0 eq.) in methanol, add aniline (1.1 eq.). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Protocol 2: Buchwald-Hartwig Amination
This reaction must be carried out under an inert atmosphere (e.g., Argon or Nitrogen).[6]
-
Reaction Setup: In an oven-dried Schlenk flask, combine 4-hydroxymethylpiperidine (1.2 eq.), the aryl bromide (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 eq.).[6]
-
Solvent Addition: Add anhydrous, degassed toluene to the flask.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.[6]
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.[6]
Visualizations
Caption: General experimental workflow for synthesis and purification.
References
Navigating the Synthesis of (1-Phenylpiperidin-4-yl)methanol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of (1-Phenylpiperidin-4-yl)methanol synthesis. The content is designed to address specific experimental challenges through detailed protocols, data-driven insights, and clear visual aids.
Troubleshooting Guides
Two primary synthetic routes to this compound are commonly employed: Buchwald-Hartwig Amination and Reductive Amination. Each pathway presents unique challenges and optimization opportunities.
Route 1: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction offers a direct method for N-arylation of 4-piperidinemethanol. However, its success is highly dependent on the careful selection of catalysts, ligands, and reaction conditions.
Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low to No Product Formation | - Inactive catalyst- Inappropriate ligand selection- Poor solvent choice- Base incompatibility | - Use a pre-catalyst to ensure the active catalytic species forms cleanly. Pd(OAc)₂ can be unreliable.- Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).- Ensure solvents (e.g., toluene, dioxane, THF) are anhydrous and degassed. Avoid chlorinated solvents and acetonitrile.- Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or LHMDS. The particle size and solubility of inorganic bases like Cs₂CO₃ or K₃PO₄ can impact the reaction rate. |
| Side Product Formation (e.g., Hydrodehalogenation) | - Inefficient reductive elimination- β-Hydride elimination from the amide intermediate | - Employ electron-poor phosphine ligands or ligands with large alkyl substituents to facilitate reductive elimination.- Optimize reaction temperature; higher temperatures can sometimes favor side reactions. |
| Double Arylation of Amine | - Use of a primary amine starting material | - Use a bulky ligand to sterically hinder the second arylation.- Adjust the stoichiometry to have a slight excess of the amine. |
| Reaction Stalls | - Catalyst deactivation (e.g., by iodide)- Insolubility of reactants or base | - Aryl bromides or chlorides are often preferred over iodides to avoid catalyst inhibition.[1]- Ensure vigorous stirring, especially with heterogeneous bases. Sonication can help break up clumps of base.[2] |
Logical Troubleshooting Workflow for Buchwald-Hartwig Amination
Route 2: Reductive Amination
This method typically involves the reaction of a piperidone derivative with an amine, followed by in-situ reduction of the resulting imine or iminium ion.
Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Conversion | - Inefficient imine/iminium ion formation- Unreactive ketone or amine- Incorrect pH | - For unreactive ketones, consider forming the enamine first, then reducing.- For weakly nucleophilic amines, increasing the temperature or using a Lewis acid catalyst (e.g., Ti(OiPr)₄) may help.- The reaction is often optimal under mildly acidic conditions (pH 4-5) to facilitate imine formation without fully protonating the amine nucleophile. |
| Reduction of Starting Carbonyl | - Reducing agent is too strong | - Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the iminium ion over the ketone. |
| Formation of Dialkylated Product | - Reaction of the product amine with the starting carbonyl | - Use a stepwise procedure: first form the imine, then add the reducing agent.- Use a stoichiometry with the amine as the limiting reagent. |
| Reaction Difficult to Control | - Highly reactive carbonyl or amine | - Perform the reaction at a lower temperature (e.g., 0 °C).- Add the reducing agent portion-wise to control the reaction rate. |
Logical Troubleshooting Workflow for Reductive Amination
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally higher yielding for this compound?
A1: Both Buchwald-Hartwig amination and reductive amination can provide high yields of this compound. The optimal choice often depends on the availability and cost of starting materials, as well as the scale of the synthesis. Reductive amination using a suitable piperidone precursor can be very efficient.
Q2: What are the most critical parameters to control in a Buchwald-Hartwig amination to ensure high yield?
A2: The most critical parameters are the choice of catalyst and ligand, the use of an appropriate base, and ensuring anhydrous and oxygen-free reaction conditions. The catalyst-ligand system is particularly crucial for achieving efficient coupling.
Q3: How can I minimize the formation of byproducts in a reductive amination?
A3: To minimize byproducts, use a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) that preferentially reduces the iminium ion over the starting ketone. Controlling the stoichiometry and considering a stepwise procedure (imine formation followed by reduction) can also prevent over-alkylation.
Q4: What is a suitable method for purifying this compound?
A4: Flash column chromatography on silica gel is a common and effective method for purifying this compound. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
Q5: Are there any safety concerns with the reagents used in these syntheses?
A5: Yes, several reagents require careful handling. Palladium catalysts can be pyrophoric. Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Sodium cyanoborohydride is toxic. Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination of N-Phenyl-4-piperidone
This protocol is a representative procedure and may require optimization.
Reaction Scheme:
Procedure:
-
To a solution of N-phenyl-4-piperidone (1.0 eq) in methanol, cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Adjust the pH to ~7 with dilute HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol is a general starting point and will likely require optimization of the catalyst, ligand, and base.
Reaction Scheme:
Procedure:
-
In an oven-dried Schlenk flask, combine 4-piperidinemethanol (1.0 eq), the palladium pre-catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the aryl bromide (1.2 eq) and the base (e.g., NaOtBu, 1.5 eq).
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following tables provide a framework for comparing the impact of different reaction parameters on the yield of this compound. Actual yields will vary based on specific experimental conditions and optimization.
Table 1: Reductive Amination - Effect of Reducing Agent
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| NaBH₄ | Methanol | 0 to RT | 70-90 | Cost-effective, but can also reduce the starting ketone. |
| NaBH(OAc)₃ | Dichloromethane | RT | 85-95 | Milder and more selective for the iminium ion. |
| NaBH₃CN | Methanol/AcOH | RT | 80-92 | Effective and selective, but toxic cyanide byproduct. |
Table 2: Buchwald-Hartwig Amination - Effect of Ligand and Base
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 80-95 |
| Pd(OAc)₂ | RuPhos | LHMDS | Dioxane | 110 | 75-90 |
| G3-XPhos Precatalyst | - | K₃PO₄ | Toluene | 110 | 85-98 |
References
Purification challenges of (1-Phenylpiperidin-4-yl)methanol and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges associated with (1-Phenylpiperidin-4-yl)methanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Oiling Out During Recrystallization
Symptom: Instead of forming solid crystals upon cooling, the compound separates as an oil.
Possible Causes & Solutions:
| Cause | Solution |
| High Impurity Level | High concentrations of impurities can depress the melting point of the mixture, leading to oiling out. Solution: Consider a preliminary purification step, such as an acid-base extraction, to remove significant impurities before recrystallization. |
| Rapid Cooling | Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice, favoring the formation of an oil. Solution: Allow the solution to cool slowly to room temperature. Insulating the flask can promote gradual cooling. Once at room temperature, the flask can be moved to an ice bath to maximize yield. Inducing crystallization by scratching the inside of the flask with a glass rod can also be beneficial. |
| Inappropriate Solvent System | The solvent may be too good, keeping the compound dissolved even at low temperatures, or the boiling point of the solvent might be higher than the melting point of the solute. Solution: Re-evaluate the solvent system. If a single solvent is problematic, a mixed-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be effective. Add the "poor" solvent to the hot solution until turbidity appears, then add a small amount of the "good" solvent to redissolve the oil and allow for slow cooling. |
Issue 2: Poor Separation or Tailing in Column Chromatography
Symptom: The compound elutes over a large number of fractions (tailing) or co-elutes with impurities.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating the target compound from impurities. Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). For a polar and basic compound like this compound, a common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of a basic modifier, such as triethylamine (0.5-1%), can significantly reduce tailing by neutralizing acidic sites on the silica gel. |
| Column Overloading | Loading too much crude material onto the column exceeds its separation capacity. Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, a lower loading is recommended. |
| Poor Column Packing | Channels or cracks in the silica gel bed lead to an uneven flow of the mobile phase and poor separation. Solution: Ensure the silica gel is packed uniformly. A slurry packing method is often preferred to dry packing to minimize the risk of air bubbles and cracks. |
| Compound Instability on Silica Gel | Some compounds can degrade on the acidic surface of silica gel. Solution: Deactivate the silica gel by pre-treating it with a solution containing a small percentage of a base like triethylamine in the eluent. Alternatively, a different stationary phase, such as alumina (basic or neutral), could be used. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities often depend on the synthetic route. For syntheses involving the reductive amination of 4-piperidone with aniline followed by reduction of a carbonyl group, potential impurities include:
-
Unreacted starting materials: Aniline and 4-piperidone derivatives.
-
Side-products from reductive amination: Such as products of over-alkylation or incomplete reaction.
-
Byproducts from the reduction step: Depending on the reducing agent used.
-
Oxidation products: Piperidine derivatives can be susceptible to oxidation, which may lead to colored impurities.
Q2: Which recrystallization solvents are recommended for this compound?
A2: Given the polar nature of this compound due to the hydroxyl and amine functionalities, polar solvents are generally a good starting point. A mixed solvent system is often effective. Consider the following:
-
Methanol/Ethyl Acetate: A combination of these solvents has been reported for the recrystallization of similar piperidine derivatives.
-
Ethanol/Water: Ethanol can act as the "good" solvent, with water as the "poor" solvent.
-
Isopropanol/Heptane: Isopropanol is a good solvent for polar compounds, while heptane can serve as an anti-solvent.
A systematic solvent screen is the best approach to identify the optimal system for your specific sample.
Q3: How can I monitor the purity of this compound during purification?
A3: Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a mixture and to track the progress of a column chromatography separation.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common setup.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural confirmation and an estimate of purity by comparing the integrals of the product peaks to those of impurities.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the solution gently on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Determine a suitable eluent system using TLC. A good starting point for this compound is a mixture of ethyl acetate and hexanes (e.g., starting with 20:80 and gradually increasing the polarity) with the addition of 0.5% triethylamine to the mobile phase. The target compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Batch of this compound
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85% | 98.5% | 75% | Effective for removing less polar impurities. |
| Column Chromatography (EtOAc/Hexanes + 0.5% TEA) | 85% | >99% | 80% | Provides higher purity but is more time and solvent consuming. |
| Acid-Base Extraction followed by Recrystallization | 70% | 99.2% | 65% | Useful for crude material with significant acidic or basic impurities. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
Troubleshooting incomplete reduction in (1-Phenylpiperidin-4-yl)methanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1-Phenylpiperidin-4-yl)methanol. Our focus is to address common challenges, particularly incomplete reduction of 1-phenylpiperidine-4-carboxylic acid or its esters.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method is the reduction of a carbonyl group at the 4-position of the piperidine ring. This is typically achieved through the reduction of ethyl 1-phenylpiperidine-4-carboxylate or the corresponding carboxylic acid using a powerful hydride reducing agent like Lithium Aluminum Hydride (LiAlH₄).
Q2: Why is my reduction of ethyl 1-phenylpiperidine-4-carboxylate incomplete?
Incomplete reduction is a common issue that can stem from several factors. These include the purity of the starting material, the quality and amount of the reducing agent, and the reaction conditions such as solvent, temperature, and reaction time. A thorough analysis of each of these parameters is crucial for troubleshooting.
Q3: Are there alternative reducing agents to LiAlH₄ for this synthesis?
Yes, other reducing agents can be employed. Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) is a viable alternative that has been shown to produce high yields. While Sodium Borohydride (NaBH₄) is a milder reducing agent, it is generally not strong enough to efficiently reduce esters or carboxylic acids to alcohols.[1]
Troubleshooting Guide: Incomplete Reduction
Issue: Low yield of this compound and presence of starting material.
This is the most common problem encountered in this synthesis. The following troubleshooting steps can help improve the reaction outcome.
Potential Cause 1: Inactive or Insufficient Reducing Agent
-
Recommended Action:
-
Verify LiAlH₄ Activity: LiAlH₄ is highly reactive and can be deactivated by moisture.[2] Use freshly opened or properly stored LiAlH₄. To test its activity, a small, controlled reaction with a known substrate can be performed.
-
Ensure Sufficient Equivalents: For the reduction of an ester, a stoichiometric amount of LiAlH₄ is required. However, it is common practice to use a slight excess (1.1-1.5 equivalents) to ensure the reaction goes to completion.[3]
-
Potential Cause 2: Sub-optimal Reaction Conditions
-
Recommended Action:
-
Anhydrous Conditions: LiAlH₄ reacts violently with water.[2] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The solvent (typically THF or diethyl ether) must be anhydrous.
-
Temperature and Reaction Time: The reduction is often started at a low temperature (e.g., 0 °C) during the addition of the substrate to control the initial exothermic reaction, and then warmed to room temperature or refluxed to ensure completion.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Potential Cause 3: Impure Starting Material
-
Recommended Action:
-
Purify the Ester: Ensure the starting ethyl 1-phenylpiperidine-4-carboxylate is pure. Impurities can interfere with the reducing agent or introduce side reactions. Purification by column chromatography or distillation may be necessary.
-
Issue: Formation of Side Products
Besides the unreacted starting material, other impurities may be observed.
Potential Side Product 1: Aldehyde Intermediate
-
Cause: The reduction of an ester to an alcohol proceeds through an aldehyde intermediate. If the reaction is not complete, or if a milder or sterically hindered reducing agent is used, the aldehyde may be isolated.
-
Recommended Action:
-
Drive the Reaction to Completion: Ensure sufficient reducing agent and adequate reaction time and temperature to reduce the aldehyde to the alcohol.
-
Quantitative Data Presentation
The following table summarizes yields obtained for the reduction of a 4-substituted-1-phenylpiperidine precursor to the corresponding methanol derivative under different conditions.
| Precursor | Reducing Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| Methyl 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate | Sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al) | Toluene | 20 °C | 2.25 h | 98% | [4] |
| Ethyl N-methyl-4-piperidinecarboxylate | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | 0 °C to RT | 4 h | 84% | [3] |
Experimental Protocols
Protocol 1: Reduction of Ethyl 1-phenylpiperidine-4-carboxylate with LiAlH₄
This protocol is a general procedure adapted for the specific synthesis.
Materials:
-
Ethyl 1-phenylpiperidine-4-carboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Water
-
15% Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (1.1-1.5 equivalents) in anhydrous THF to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Ester: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Dissolve the ethyl 1-phenylpiperidine-4-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until all the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used. This is known as the Fieser workup.
-
Work-up: Stir the resulting mixture at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form. Filter the precipitate and wash it thoroughly with THF or diethyl ether.
-
Isolation: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The product can be further purified by column chromatography or recrystallization if necessary.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
This diagram outlines the decision-making process for troubleshooting an incomplete reduction.
Caption: A logical workflow for troubleshooting incomplete reduction.
References
Technical Support Center: Optimization of Reaction Conditions for Synthesizing Piperidine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of piperidine derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Yield in N-Alkylation of Piperidine
Q: My N-alkylation of piperidine is resulting in a low yield or is not proceeding to completion. What are the likely causes and how can I improve the outcome?
A: Several factors can contribute to sluggish or incomplete N-alkylation of piperidines. The primary reasons include insufficient basicity, the use of a poor leaving group on the alkylating agent, steric hindrance, and suboptimal solvent choice.[1]
Troubleshooting Steps:
-
Insufficient Basicity: The reaction between piperidine and an alkyl halide produces an acid (e.g., HCl, HBr) which can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[1]
-
Solution: Introduce a non-nucleophilic base to the reaction mixture to neutralize the acid as it forms. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For substrates that are sensitive to strong bases, a milder option like sodium bicarbonate (NaHCO₃) can be utilized.[1]
-
-
Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart.
-
Solution: If you are using an alkyl chloride, consider switching to an alkyl bromide or iodide, which are more reactive and will accelerate the reaction.[1]
-
-
Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can impede the approach of the nucleophile to the electrophilic carbon.[1]
-
Solution: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Optimization of the temperature is key, as excessive heat may lead to side products.[1]
-
-
Solvent Effects: The choice of solvent plays a critical role in reaction rates.
-
Solution: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are generally effective for N-alkylation reactions.
-
Issue 2: Side Product Formation
Q: I am observing significant formation of side products in my reaction. How can I minimize these?
A: Side reactions can arise from various factors, including high temperatures and prolonged reaction times.
Troubleshooting Steps:
-
Control Reaction Temperature: Elevated temperatures can sometimes lead to decomposition or the formation of undesired byproducts.[2]
-
Solution: Lowering the reaction temperature may help to improve the selectivity of the reaction.[2]
-
-
Optimize Reaction Time: Allowing a reaction to proceed for too long after the starting material has been consumed can lead to product degradation or further unwanted reactions.[2]
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]
-
-
Aza-Michael Addition: If your synthesis involves a maleimide group, piperidine can undergo an aza-Michael addition to the double bond, leading to an unwanted adduct.[3]
-
Solution: The most effective way to prevent this is to modify the synthetic strategy by introducing the maleimide-containing component after the final piperidine deprotection step.[3]
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my piperidine derivative. What are some common purification challenges and how can I address them?
A: Purification of piperidine derivatives can be complicated by issues such as discoloration and the presence of closely related impurities like pyridine.
Troubleshooting Steps:
-
Yellow Discoloration: A yellow tint in the final product is typically due to oxidation.[1][2]
-
Solution: Distillation is an effective method for removing these colored impurities. To prevent re-oxidation, store the purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[2]
-
-
Separation from Pyridine: Piperidine and its precursor, pyridine, can be difficult to separate by distillation because they form an azeotrope, which is a mixture with a constant boiling point.[2][4] This azeotrope consists of approximately 92% piperidine and 8% pyridine.[2]
-
Solution 1: Selective Salt Formation: A highly effective method is to selectively form a salt with the piperidine. By bubbling carbon dioxide (CO₂) through a solution of the mixture, piperidine will precipitate as a solid carbonate salt, while pyridine will not react. The salt can then be separated by filtration.[2][5]
-
Solution 2: Acid-Base Extraction: This technique can be used to separate the basic piperidine product from neutral or acidic impurities.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the key methods for synthesizing the piperidine ring? A1: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives, reductive amination, and aza-Diels-Alder reactions.[2][6] The hydrogenation of pyridines is a common approach, often employing catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂).[1]
Q2: My piperidine solution in DMF crystallized upon storage. What is the cause? A2: This is a common occurrence with amines. The crystallization is likely due to the formation of a salt. Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate.[2] To resolve this, you can try redissolving the crystals or prepare a fresh solution and store it under an inert atmosphere.[2]
Q3: What are some common side reactions during Fmoc-deprotection using piperidine in solid-phase peptide synthesis (SPPS)? A3: In SPPS, piperidine is used to remove the Fmoc protecting group. However, it can also lead to side reactions such as aspartimide formation, especially in sequences containing aspartic acid.[3][7][8] This occurs when the peptide backbone attacks the side chain of a neighboring aspartate residue, forming a cyclic imide.
Q4: How can I improve the stereoselectivity of my piperidine synthesis? A4: The stereochemical outcome can be influenced by the choice of catalyst and reaction conditions. For instance, in an aza-Diels-Alder reaction, using cyclic dienes often leads to higher diastereoselectivities.[2] In hydrogenation reactions, the choice of catalyst and solvent, as well as pressure, can influence the cis/trans ratio of the product.[2]
Data Presentation
Table 1: General Yields for Different Piperidine Synthesis Methods
| Synthesis Method | Typical Yield Range | Notes |
| Thioamide Derivative Formation | 50-90% | Yields can be high but may require subsequent removal of a protecting group.[2] |
| Reductive Amination | Variable | Can provide good yields but often requires significant optimization of reaction conditions.[2] |
| Hydrogenation of Pyridines | Good to Excellent | A robust method, but catalyst selection and reaction conditions are crucial. |
| Aza-Diels-Alder Reaction | Variable | Yields and stereoselectivity are highly dependent on the substrates and catalyst used.[2] |
Table 2: Conditions for Hydrogenation of a Substituted Pyridine using PtO₂ [2]
| Parameter | Condition | Rationale |
| Catalyst | Platinum(IV) oxide (PtO₂, Adams' catalyst) | An effective catalyst for pyridine hydrogenation. |
| Catalyst Loading | 1-5 mol% | A typical catalytic amount. |
| Solvent | Glacial Acetic Acid | Provides a suitable reaction medium. |
| Pressure | 50-70 bar | Higher pressure can improve the reaction rate and may influence stereoselectivity.[2] |
| Temperature | Room Temperature to slightly elevated | Balances reaction rate with minimizing side reactions. |
| Reaction Time | 4-24 hours | Monitored by TLC or GC-MS for completion. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Piperidine [1]
-
To a magnetically stirred 0.1 M solution of piperidine in anhydrous acetonitrile, add N,N-diisopropylethylamine (1.5 mol eq.).
-
Under a nitrogen atmosphere, slowly add the alkyl halide (1.1 mol eq.) to the solution at room temperature. The use of a syringe pump is recommended for slow and controlled addition.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until completion.
-
Upon completion, remove the solvent by rotary evaporation.
-
Partition the resulting residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: Carbon dioxide will be evolved.
-
Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: General Procedure for Hydrogenation of Pyridine using Palladium on Carbon (Pd/C) [1]
-
In a high-pressure reactor, dissolve the pyridine derivative (1.0 eq) in a suitable solvent such as ethyl acetate or glacial acetic acid.
-
Add the catalyst, typically 5-10 mol% of 10% Palladium on carbon (Pd/C).
-
Seal the reactor and purge it with hydrogen gas.
-
Pressurize the reactor with hydrogen (e.g., using a balloon or a Parr shaker) and stir the mixture vigorously at room temperature for 3-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is completely consumed.
-
Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine product.
Mandatory Visualizations
Caption: Workflow for the N-Alkylation of Piperidine.
Caption: Troubleshooting Logic for Low Yields.
Caption: Logic for Separating Piperidine Impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Synthesis of Substituted Piperidines - Preventing Over-Reduction
Welcome to the Technical Support Center for the synthesis of substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges, with a specific focus on preventing over-reduction during the synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is over-reduction in the context of substituted piperidine synthesis, and why is it a problem?
A1: Over-reduction refers to the undesired reduction of other functional groups on the pyridine ring or the piperidine product beyond the saturation of the pyridine ring itself. For instance, reducible groups like nitro, azido, bromo, alkenyl, and alkynyl moieties can be unintentionally reduced during the hydrogenation of the pyridine core.[1] This is problematic as it leads to the formation of undesired byproducts, reduces the yield of the target molecule, and can necessitate complex purification steps. In some cases, harsh conditions can even lead to the reduction of more stable groups, such as a phenyl ring.[2]
Q2: What are the primary causes of over-reduction during the catalytic hydrogenation of pyridines?
A2: Over-reduction during catalytic hydrogenation is often a result of harsh reaction conditions and non-selective catalysts.[2][3] High hydrogen pressure, elevated temperatures, and highly active but unselective catalysts (like some palladium catalysts) can promote the reduction of other sensitive functional groups.[4][5] The aromatic stability of the pyridine ring often necessitates forceful conditions for its saturation, which in turn can lead to the undesired reduction of other functionalities.[6]
Q3: How can I prevent over-reduction when dealing with pyridines bearing sensitive functional groups?
A3: Several strategies can be employed to prevent over-reduction:
-
Catalyst Selection: Opt for more chemoselective catalyst systems. For example, iridium(III)-catalyzed ionic hydrogenation has shown exceptional tolerance for sensitive groups like nitro, azido, bromo, alkenyl, and alkynyl moieties.[1] Rhodium-based catalysts are often less prone to causing hydrodehalogenation compared to palladium catalysts.
-
Reaction Conditions Optimization: Milder reaction conditions, such as lower hydrogen pressure and temperature, can help minimize over-reduction.[4]
-
Substrate Activation: Converting the pyridine to a pyridinium salt activates the ring towards reduction, often allowing for milder reaction conditions and better selectivity.[7][8] This approach can prevent catalyst poisoning by the nitrogen lone pair.[3]
-
Use of Protecting Groups: Although sometimes cumbersome, protecting sensitive functional groups before reduction and deprotecting them afterward is a classic strategy to avoid undesired side reactions.[6]
Q4: Can the choice of reducing agent influence the selectivity of the reaction?
A4: Absolutely. Different reducing agents exhibit different levels of reactivity and selectivity. For instance, sodium borohydride (NaBH₄) reduction of pyridinium salts can regioselectively yield 1,2,5,6-tetrahydropyridines, a form of partial reduction.[9] In contrast, catalytic hydrogenation with H₂ over metal catalysts like PtO₂ or Rh/C is typically used for complete saturation to the piperidine ring.[4][10] The choice of hydride source in transfer hydrogenation (e.g., formic acid/triethylamine) also plays a crucial role in the reaction's efficiency and selectivity.[7]
Q5: Are there any modern catalytic systems that are particularly effective at selective pyridine reduction?
A5: Yes, recent advancements have led to highly selective catalytic systems. A notable example is the iridium(III)-catalyzed ionic hydrogenation, which demonstrates broad functional group tolerance under mild conditions.[6][1] This method has been shown to be scalable and effective for the late-stage functionalization of complex molecules.[6][1] Additionally, novel palladium trimer catalysts have been developed for the selective hydrogenation of pyridines containing reducible groups with high conversion and selectivity.[11]
Troubleshooting Guides
Issue 1: Over-reduction of Halogen Substituents (Dehalogenation)
Symptom: Mass spectrometry or NMR analysis of your product shows the absence of a halogen substituent that was present in the starting material.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Palladium Catalyst Activity | Palladium on carbon (Pd/C) is known to be highly active for hydrodehalogenation. Solution: Switch to a rhodium-based catalyst (e.g., Rh/C) or a platinum-based catalyst (e.g., PtO₂), which are generally less prone to causing dehalogenation.[4] |
| Harsh Reaction Conditions | High hydrogen pressure and elevated temperatures can promote dehalogenation. Solution: Optimize the reaction conditions by lowering the hydrogen pressure and temperature to the minimum required for pyridine ring saturation.[4] |
| Inappropriate Reduction Method | Catalytic hydrogenation may not be suitable for highly sensitive halogenated pyridines. Solution: Consider alternative, non-catalytic reduction methods if dehalogenation persists as a significant issue.[4] |
Issue 2: Reduction of Nitro, Alkenyl, or Alkynyl Groups
Symptom: Your final product shows the reduction of a nitro group to an amine, or the saturation of a double or triple bond present in a substituent.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Non-selective Catalyst System | Many traditional hydrogenation catalysts (e.g., Raney Ni, Pd/C) will readily reduce these functional groups. Solution: Employ a highly chemoselective catalyst system. Iridium(III)-catalyzed ionic hydrogenation is an excellent choice as it has been shown to leave nitro, azido, bromo, alkenyl, and alkynyl groups intact.[6][1] |
| Overly Severe Conditions | The conditions required to reduce the pyridine ring are also sufficient to reduce other unsaturated functionalities. Solution: Explore milder reduction protocols. The use of pyridinium salts can activate the ring, allowing for hydrogenation under less forcing conditions.[7] |
Data Presentation: Comparison of Catalytic Systems for Pyridine Reduction
| Catalyst System | Typical Substrate | Key Advantages | Limitations | Reference |
| Iridium(III) Catalysis | Substituted Pyridines | High chemoselectivity (tolerates nitro, azido, bromo, alkenyl, alkynyl groups), mild conditions, low catalyst loading, scalable.[1] | May require specific ligands and conditions. | [6][1] |
| Rhodium on Carbon (Rh/C) | Substituted Pyridines | Often more effective than Pd/C for pyridine hydrogenation, less prone to dehalogenation. | Can still reduce some functional groups under harsh conditions. | [4] |
| Platinum(IV) Oxide (PtO₂) | Substituted Pyridines | Highly effective for complete saturation of the pyridine ring.[4][10] | Requires acidic conditions (e.g., glacial acetic acid) and high pressure.[10] Can be less selective. | [10] |
| Palladium on Carbon (Pd/C) | Pyridine N-oxides | Effective for reducing pyridine N-oxides under mild conditions with a hydrogen donor like ammonium formate.[12] | Prone to causing dehalogenation and reducing other sensitive groups in direct pyridine hydrogenation.[4] | [4][12] |
| Sodium Borohydride (NaBH₄) | Pyridinium Salts | Regioselective partial reduction to 1,2,5,6-tetrahydropyridines, mild conditions.[9] | Does not lead to the fully saturated piperidine. The nature of substituents affects yield.[9] | [9] |
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Transfer Hydrogenation of a Pyridinium Salt
This protocol is a general guideline based on the principles of transfer hydrogenation which often allows for milder conditions.
-
Quaternization of Pyridine: In a round-bottom flask, dissolve the substituted pyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane). Add the desired alkylating agent (e.g., benzyl bromide, 1.1 eq). Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS). The pyridinium salt often precipitates and can be isolated by filtration.[4]
-
Transfer Hydrogenation: To a solution of the pyridinium salt (1.0 eq) in an azeotropic mixture of formic acid and triethylamine (HCOOH-Et₃N), add the rhodium catalyst (e.g., [Cp*RhCl₂]₂, 0.005-0.01 mol%).[7]
-
Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for the required time (typically 12-24 hours).[7] Monitor the reaction progress by GC-MS or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and basify with an aqueous solution of a strong base (e.g., KOH). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]
-
Purification: Purify the crude product by column chromatography if necessary.
Visualizations
Caption: A logical workflow for troubleshooting over-reduction issues.
Caption: Reaction pathways for the synthesis of substituted piperidines.
References
- 1. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. thalesnano.com [thalesnano.com]
- 6. bioengineer.org [bioengineer.org]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
Technical Support Center: Purification of (1-Phenylpiperidin-4-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (1-Phenylpiperidin-4-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurities present in the crude product largely depend on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Such as 4-piperidinemethanol or phenylating agents (e.g., bromobenzene, iodobenzene).
-
Byproducts of N-Arylation: If a Buchwald-Hartwig or similar cross-coupling reaction is used, byproducts can include dehalogenated arenes or products from side reactions of the catalyst and ligands.
-
Products of Incomplete Reduction: If the synthesis involves the reduction of a carbonyl group (e.g., from 1-phenylpiperidine-4-carboxylic acid or its ester), the corresponding carboxylic acid, ester, or aldehyde may be present as an impurity.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., toluene, THF, dichloromethane) and excess reagents may be present.
Q2: What is a good starting point for selecting a recrystallization solvent for this compound?
A2: A systematic solvent screening is always recommended. Based on the structure of this compound, which has both polar (hydroxyl, tertiary amine) and nonpolar (phenyl ring) functionalities, good initial solvents and solvent systems to investigate include:
-
Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate, and toluene.
-
Mixed Solvent Systems: A combination of a solvent in which the compound is soluble (like methanol or ethanol) and a miscible anti-solvent in which it is less soluble (like water or hexane) can be effective. Common starting points are ethanol/water, methanol/water, or ethyl acetate/hexane.[1]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is too concentrated. To address this, you can try the following:
-
Add more solvent: This will decrease the saturation of the solution.
-
Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.
-
Scratch the inner surface of the flask: Use a glass rod to create nucleation sites at the air-solvent interface.
-
Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can initiate crystallization.
-
Change the solvent system: The initial solvent may not be appropriate. Re-screen for a more suitable solvent or solvent mixture.
Q4: What are recommended starting conditions for column chromatography purification?
A4: For silica gel column chromatography, a good starting point for the mobile phase is a mixture of a nonpolar and a polar solvent. The polarity of the eluent can be gradually increased.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): Start with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) and gradually increase the proportion of ethyl acetate.[2] For more polar impurities, a gradient system including methanol in dichloromethane (e.g., 1-5% methanol) can be effective.[2] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC). An ideal Rf value for the desired compound is typically between 0.2 and 0.4 for good separation.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Low Recovery After Recrystallization | Using too much solvent. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to minimize solubility. Preheat the filtration funnel and flask. |
| Colored Impurities in Final Product | Presence of colored byproducts. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). Perform a second recrystallization. |
| Poor Separation in Column Chromatography (Overlapping Spots) | Inappropriate mobile phase. Column overloading. | Optimize the eluent system using TLC to achieve better separation between the spots.[3] Use a larger column or reduce the amount of crude product loaded. |
| Streaking of Spots on TLC Plate | Compound is too polar for the eluent. Sample is acidic or basic. | Increase the polarity of the mobile phase. Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. |
| Product is Difficult to Purify by Chromatography or Recrystallization | Presence of highly polar or structurally very similar impurities. | Consider converting the product to a salt (e.g., hydrochloride salt) which may crystallize more readily. The free base can be regenerated after purification.[4] |
Data Presentation
Table 1: Summary of Potential Purification Techniques and Starting Conditions.
| Purification Technique | Stationary/Mobile Phase or Solvent System | Expected Purity | Typical Recovery | Scale |
| Recrystallization | Ethanol/Water, Ethyl Acetate/Hexane, or Isopropanol | >99% | 70-90% | Milligram to multi-gram |
| Silica Gel Column Chromatography | Hexane/Ethyl Acetate gradient or Dichloromethane/Methanol gradient | >98% | 80-95% | Milligram to gram |
| Preparative HPLC | C18 Silica / Acetonitrile:Water gradient | >99.5% | 60-80% | Microgram to milligram |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general methodology. The optimal solvent system should be determined through small-scale solvent screening.
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate) and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Develop a TLC method to determine the optimal mobile phase for separation. Test various ratios of hexane/ethyl acetate or dichloromethane/methanol. The target compound should have an Rf of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. This solution can be loaded directly onto the column, or it can be pre-adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: General experimental workflows for purification by recrystallization and column chromatography.
References
Technical Support Center: Optimizing Catalyst Loading for the Hydrogenation of Pyridine Precursors
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of pyridine precursors to synthesize piperidine derivatives. Piperidines are crucial structural motifs in a vast array of pharmaceuticals.[1][2] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthetic transformation.
Troubleshooting Guide
This section addresses specific issues that may arise during the hydrogenation of pyridine precursors, offering potential causes and actionable solutions.
Issue 1: Slow or Incomplete Reaction
Question: My hydrogenation of a pyridine derivative to the corresponding piperidine is sluggish or stalls before reaching full conversion. What are the possible causes and how can I resolve this?
Possible Causes and Solutions:
| Possible Cause | Solution |
| Catalyst Poisoning | The nitrogen atom in pyridine and the resulting piperidine can act as a Lewis base and bind to the metal center of the catalyst, poisoning it.[3][4] To mitigate this, consider adding an acidic additive like glacial acetic acid or a stoichiometric amount of a non-coordinating acid (e.g., HCl, H₂SO₄) to protonate the nitrogen, reducing its ability to bind to the catalyst.[1][4][5] |
| Insufficient Catalyst Loading | The amount of catalyst may be too low for the reaction scale or the specific substrate. While not always ideal, a systematic increase in the catalyst loading can compensate for poisoned active sites and improve the reaction rate.[4] Loadings can range from 0.5 mol% to 5 mol% depending on the catalyst and substrate.[3][5] |
| Suboptimal Reaction Conditions | The hydrogenation of the stable aromatic pyridine ring can be challenging and may require more forcing conditions.[2] Gradually and carefully increase the hydrogen pressure (e.g., from 5 bar up to 80 bar) and/or the reaction temperature (e.g., from room temperature up to 80°C).[2][6] |
| Poor Quality Catalyst | The catalyst may be old, have been stored improperly, or be from a batch with low activity. It is recommended to use a fresh batch of catalyst from a reputable supplier.[4] |
| Inadequate Mixing | In heterogeneous catalysis, efficient mixing is crucial for ensuring good contact between the substrate, hydrogen, and the catalyst surface. Ensure vigorous stirring is maintained throughout the reaction. |
Issue 2: Poor Chemoselectivity
Question: My reaction is producing undesired byproducts. How can I improve the chemoselectivity for the hydrogenation of the pyridine ring?
Possible Causes and Solutions:
| Possible Cause | Solution |
| Reduction of Other Functional Groups | Functional groups such as olefins, nitro groups, ketones, and nitriles can also be reduced under hydrogenation conditions.[3][5] The choice of catalyst is critical. For instance, iridium-based catalysts have demonstrated good chemoselectivity for reducing pyridine rings while preserving other sensitive groups.[1] Rhodium catalysts also show broad functional group tolerance.[2][3] |
| Dehalogenation | If your pyridine precursor is halogenated, dehalogenation can be a significant side reaction.[3] This is a common issue with palladium catalysts.[7] Optimizing for milder reaction conditions (lower temperature and pressure) may help to minimize this. |
| Over-hydrogenation | In some cases, particularly with substituted pyridines, partial hydrogenation may be desired. Controlling the reaction time, temperature, and hydrogen pressure is key. For example, experiments with ethyl nicotinate have shown that applying a lower pressure (30 bar) can favor the formation of partially hydrogenated products.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for pyridine hydrogenation?
A1: The most commonly used heterogeneous catalysts are platinum group metals. These include Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂, also known as Adams' catalyst), and Rhodium on Carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃).[1][2][3] Rhodium-based catalysts are often highly effective under mild conditions.[2][3]
Q2: How do I choose the right catalyst for my specific pyridine precursor?
A2: The choice depends on several factors, including the functional groups present on your substrate, the desired reaction conditions, and cost. For substrates with sensitive functional groups, rhodium and iridium catalysts often offer higher chemoselectivity.[1][3] For simple pyridines, Pd/C or PtO₂ in the presence of an acid are widely used and effective.[1]
Q3: Why is an acidic solvent or additive often used in pyridine hydrogenation?
A3: Acidic conditions protonate the nitrogen atom of the pyridine ring. This has two main benefits: it activates the ring towards reduction and it prevents the nitrogen's lone pair of electrons from binding to and poisoning the metal catalyst.[1][3] Glacial acetic acid is a common solvent for this purpose.[1]
Q4: Can I perform this reaction without high-pressure hydrogenation equipment?
A4: While high-pressure reactors are common, some methods avoid the need for high-pressure gaseous hydrogen. Transfer hydrogenation, using hydrogen donors like formic acid or ammonium formate, can be an alternative.[2][8] Additionally, electrocatalytic methods are emerging that can achieve quantitative conversion of pyridine to piperidine at ambient temperature and pressure.[2][9]
Q5: What is a typical range for catalyst loading?
A5: Catalyst loading can vary significantly based on the catalyst's activity and the substrate's reactivity. Typical loadings range from 0.5 mol% to 5 mol%.[1][3] For example, recent studies have shown effective hydrogenation of various pyridines using as low as 0.5 mol% of Rh₂O₃.[3]
Quantitative Data Summary
The following tables summarize typical reaction conditions and performance for different catalysts used in pyridine hydrogenation.
Table 1: Performance of Common Heterogeneous Catalysts
| Catalyst | Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Solvent | Time (h) | Yield (%) | Reference |
| Rh₂O₃ | 2,6-Lutidine | 0.5 | 5 | 40 | TFE | 16 | >99 | [3] |
| PtO₂ | Substituted Pyridine | 5 | 50-70 | Room Temp | Acetic Acid | 6 | Not specified | [1][8] |
| 10% Pd/C | 4-Pyridinecarbonitrile | 0.2 g/g substrate | 6 | 30 | Water/DCM | 5.5 | 99 | [5] |
| Rh/C | Pyridine | Not specified | 5 | 40 | TFE | 16 | >99 | [3] |
TFE: Trifluoroethanol, DCM: Dichloromethane
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation using Rhodium(III) Oxide
This protocol is adapted from a reported procedure for the hydrogenation of functionalized pyridines under mild conditions.[3]
Materials:
-
Pyridine substrate (0.8 mmol)
-
Rhodium(III) oxide (Rh₂O₃, 1.0 mg, 0.5 mol%)
-
Trifluoroethanol (TFE, 1 mL)
-
Hydrogen gas (high purity)
-
High-pressure reactor (e.g., autoclave) with a glass vial and stirrer bar
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: Add the pyridine substrate and Rh₂O₃ to a glass vial equipped with a stirrer bar.
-
Degassing: Degas the vial by briefly placing it under a vacuum and backfilling with an inert gas.
-
Solvent Addition: Add trifluoroethanol to the vial and briefly flush the headspace with nitrogen.
-
Hydrogenation: Place the vial inside the autoclave. Seal the reactor and purge with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to 5 bar.
-
Heat the reaction mixture to 40°C and stir for 16 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas. The product can then be isolated and purified using standard laboratory techniques (e.g., extraction, chromatography).
Protocol 2: General Procedure for Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst)
This protocol is a general method for the hydrogenation of pyridines in an acidic medium.[1]
Materials:
-
Substituted pyridine (1.0 g)
-
Platinum(IV) oxide (PtO₂, 5 mol%)
-
Glacial acetic acid (5 mL)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, dissolve the substituted pyridine in glacial acetic acid.
-
Catalyst Addition: Carefully add the PtO₂ catalyst to the solution.
-
Hydrogenation: Securely seal the reactor and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).
-
Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by hydrogen uptake.
-
Work-up: Once the reaction is complete, stop stirring and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethyl acetate.
-
Carefully neutralize the filtrate by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
Purification: Purify the crude product as necessary by distillation or column chromatography.
Visualizations
Caption: General experimental workflow for catalytic hydrogenation of pyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 6. thalesnano.com [thalesnano.com]
- 7. Sciencemadness Discussion Board - Pyridine hydrogenation - methods? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Sciencemadness Discussion Board - Pyridine hydrogenation - methods? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. pubs.acs.org [pubs.acs.org]
Managing reaction temperature for selective synthesis of (1-Phenylpiperidin-4-yl)methanol
This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1-Phenylpiperidin-4-yl)methanol. The primary focus is on managing reaction temperature to ensure selective synthesis and high yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: A widely used and high-yield method is the reduction of an ester precursor, specifically ethyl 1-phenylpiperidine-4-carboxylate.[1] This reaction is typically accomplished using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in a suitable solvent such as tetrahydrofuran (THF).[1]
Q2: Why is temperature management so critical for the selective synthesis of this compound?
A2: Precise temperature control is crucial for several reasons. It directly influences the reaction rate and, more importantly, the selectivity towards the desired product. For exothermic reactions involving potent reagents like LiAlH₄, maintaining a low temperature (e.g., 0 °C) is essential to prevent unwanted side reactions, over-reduction, or degradation of the product, thereby ensuring high purity and yield.[1][2] Insufficiently low temperatures might lead to a slow or incomplete reaction, while excessive heat can promote the formation of byproducts.[2]
Q3: What are the primary safety concerns when working with Lithium Aluminum Hydride (LiAlH₄) at controlled temperatures?
A3: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents. All reactions must be conducted under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[3] Temperature control is a key safety parameter; runaway reactions can occur if the temperature is not managed effectively, especially during the quenching step where unreacted LiAlH₄ is neutralized.
Troubleshooting Guide
Q4: I am experiencing a low yield of this compound. How can I troubleshoot this issue with respect to temperature?
A4: Low yield can stem from two primary temperature-related issues:
-
Incomplete Reaction: If the reaction is proceeding too slowly, the thermal energy may be insufficient to overcome the activation barrier. In such cases, a gradual and carefully monitored increase in temperature might be necessary.[2] For the LiAlH₄ reduction, this could involve allowing the reaction to slowly warm to room temperature after the initial addition at 0 °C.[4]
-
Product Degradation/Side Reactions: More commonly, the temperature may be too high, leading to the formation of byproducts or degradation of the target molecule.[2] For the reduction of ethyl 1-phenylpiperidine-4-carboxylate, maintaining the reaction at 0 °C for the duration is reported to produce a near-quantitative yield (99%).[1] Deviating to higher temperatures can compromise this outcome.
Q5: My final product is impure, showing several unexpected spots on TLC. Could the reaction temperature be the cause?
A5: Yes, the presence of multiple impurities is often a direct consequence of improper temperature control. Excessive heat can promote various side reactions. For instance, in LiAlH₄ reductions, high temperatures can lead to more aggressive reductions or rearrangements. To enhance selectivity and purity, it is critical to maintain the recommended low-temperature profile. The protocol of holding the reaction at 0 °C for 2 hours has been shown to be highly effective for producing a clean product.[1]
Q6: The synthesis is not initiating, and starting material is largely unreacted. What is the recommended course of action regarding temperature?
A6: If the reaction fails to start at a low temperature, ensure that all reagents are active and conditions are anhydrous, as moisture will quench the LiAlH₄.[3] If conditions are confirmed to be correct, a slight and controlled increase in temperature may be required. One successful reported protocol involves adding the LiAlH₄ at 0 °C and then allowing the mixture to gradually warm to room temperature and stir for 4 hours to ensure the reaction goes to completion.[4] Always monitor the reaction's progress by TLC when adjusting the temperature.[2]
Quantitative Data on Reaction Conditions
The following table summarizes reported reaction conditions for the synthesis of piperidine methanol derivatives via LiAlH₄ reduction, highlighting the importance of temperature.
| Starting Material | Reducing Agent | Temperature Profile | Reaction Time | Yield | Purity | Reference |
| Ethyl 1-phenylpiperidine-4-carboxylate | LiAlH₄ | Maintained at 0 °C | 2 hours | 99% | High | [1] |
| Ethyl N-methyl-4-piperidinecarboxylate | LiAlH₄ | 0 °C, then warm to room temp. | 4 hours | 84% | High | [4] |
Experimental Protocol
Synthesis of this compound via LiAlH₄ Reduction [1]
This protocol is adapted from a reported high-yield synthesis.
Materials:
-
Ethyl 1-phenylpiperidine-4-carboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, flame-dried and under an inert atmosphere (N₂ or Ar)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl 1-phenylpiperidine-4-carboxylate (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: While maintaining the temperature at 0 °C, slowly and carefully add Lithium Aluminum Hydride (1.25 eq) to the stirred solution in small portions.
-
Reaction: Continue stirring the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while keeping the flask in the ice bath.
-
Work-up: Remove the insoluble aluminum salts by decantation or filtration. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the resulting crude product by silica gel column chromatography to afford pure this compound.
Process Visualization
The following diagrams illustrate the key workflow and logical considerations for managing the synthesis reaction.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for temperature-related issues.
References
Technical Support Center: Strategies to Minimize Byproduct Formation in Multi-step Organic Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in minimizing byproduct formation during multi-step organic synthesis.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve specific issues encountered during your experiments.
Issue 1: Low Yield of the Desired Product and Presence of Multiple Byproducts
Q1: My reaction is resulting in a low yield of the target molecule and the analytical data (TLC, LC-MS, NMR) shows a complex mixture of several byproducts. What are the initial steps to troubleshoot this?
A: A low yield accompanied by multiple byproducts suggests a lack of reaction control and potential side reactions. A systematic investigation into your reaction parameters is the first crucial step. Key areas to investigate include the quality of your reagents and solvents, the reaction conditions, and the workup procedure.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Detailed Steps:
-
Verify Reagent and Solvent Quality:
-
Purity: Ensure all starting materials and reagents are of high purity. Impurities can act as catalysts for side reactions or inhibit the main reaction.[1] Consider re-purifying reagents if they are old or have been opened multiple times.
-
Solvents: Use dry, degassed solvents, especially for air- and moisture-sensitive reactions. Water and oxygen can lead to significant byproduct formation.[2]
-
-
Evaluate Reaction Conditions:
-
Temperature: Temperature has a significant impact on reaction rates and selectivity.[3] A slight deviation from the optimal temperature can favor the formation of byproducts.[4] Consider running the reaction at a lower temperature to improve selectivity, even if it requires a longer reaction time.
-
Concentration: The concentration of reactants can influence the reaction order and the competition between different reaction pathways.
-
Stoichiometry: Ensure the accurate addition of all reagents. An excess of one reactant may be necessary to drive the reaction to completion, but it can also lead to side reactions.
-
-
Review Workup and Purification:
-
Extraction: Ensure the pH of the aqueous layer during extraction is appropriate to keep your product in the organic phase.
-
Chromatography: Inefficient purification can lead to the co-elution of the product and byproducts, giving the appearance of a lower yield of pure material.
-
-
Isolate and Characterize Major Byproducts:
Issue 2: A Specific, Recurring Byproduct is Contaminating the Product
Q2: I am consistently observing a specific byproduct in my reaction, which is difficult to separate from my desired product. How can I minimize its formation?
A: The consistent formation of a specific byproduct points to a competing reaction pathway that is always active under your current conditions. To address this, you need to alter the reaction conditions to disfavor the formation of this byproduct.
Strategies to Minimize a Specific Byproduct:
Caption: Decision-making diagram for minimizing a specific byproduct.
Detailed Approaches:
-
Understand the Mechanism: Based on the structure of the byproduct, propose a plausible mechanism for its formation. This will help you identify the key factors that promote this side reaction.
-
Modify Reaction Conditions:
-
Temperature: Lowering the temperature often increases the selectivity of a reaction by favoring the pathway with the lower activation energy, which is typically the desired reaction.[3][10]
-
Order of Addition: The order in which reagents are added can be critical. For example, adding a highly reactive reagent slowly can help to maintain a low concentration and suppress side reactions.
-
-
Use Protecting Groups: If the side reaction involves a reactive functional group on your starting material that is not participating in the desired transformation, consider temporarily protecting it.[4][10][11][12] This will prevent it from reacting and forming the byproduct.
-
Change Reagents or Catalyst: Sometimes, the choice of reagents or catalyst is the root cause. For instance, a different base, solvent, or a more selective catalyst could significantly reduce the formation of the unwanted byproduct.[13]
Frequently Asked Questions (FAQs)
Q3: How can I quantitatively assess the impact of reaction parameters on byproduct formation?
A: A systematic approach like Design of Experiments (DoE) can be highly effective.[2][7][14] Instead of changing one factor at a time (OFAT), DoE allows you to vary multiple parameters simultaneously and analyze their individual and interactive effects on the product-to-byproduct ratio. High-throughput experimentation platforms can accelerate this process.[15]
Quantitative Data Summary Tables:
Table 1: Effect of Temperature on Product/Byproduct Ratio
| Temperature (°C) | Desired Product (%) | Byproduct A (%) |
| 25 | 75 | 20 |
| 50 | 85 | 10 |
| 80 | 70 | 25 |
Note: This is example data and actual results will vary depending on the specific reaction.
Table 2: Influence of Reactant Concentration on Selectivity
| Concentration of Reagent B (M) | Selectivity (Product : Byproduct) |
| 0.1 | 95 : 5 |
| 0.5 | 80 : 20 |
| 1.0 | 65 : 35 |
Note: This is example data and actual results will vary depending on the specific reaction.
Table 3: Impact of Catalyst Loading on Byproduct Formation
| Catalyst Loading (mol%) | Yield of Desired Product (%) | Byproduct B (%) |
| 0.5 | 60 | 35 |
| 1.0 | 85 | 10 |
| 2.0 | 82 | 12 |
Note: This is example data and actual results will vary depending on the specific reaction.[1][16][17]
Q4: What are protecting groups and how do I choose the right one?
A: Protecting groups are chemical moieties that are temporarily attached to a reactive functional group to prevent it from reacting during a chemical transformation elsewhere in the molecule.[4][10][11][12] After the desired reaction is complete, the protecting group is removed.
Logical Relationship for Choosing a Protecting Group:
Caption: Decision-making process for selecting a suitable protecting group.
Key considerations for choosing a protecting group:
-
Stability: The protecting group must be stable to the reaction conditions it needs to endure.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions that do not affect other parts of the molecule.
-
Orthogonality: In complex syntheses with multiple functional groups, orthogonal protecting groups are used. These are groups that can be removed under different, specific conditions without affecting each other.[12]
Q5: Water is a byproduct of my reaction and seems to be causing further side reactions. How can I remove it in situ?
A: The in situ removal of water is a common strategy to drive equilibrium reactions to completion and prevent water-mediated side reactions. Several methods are available:
-
Azeotropic Removal: If the reaction is run at reflux in a solvent that forms an azeotrope with water (e.g., toluene, benzene), a Dean-Stark apparatus can be used to physically separate the water as it is formed.[18]
-
Drying Agents: Adding a solid drying agent that is inert to the reaction conditions directly to the reaction mixture can sequester water. Common examples include anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves.[19]
-
Chemical Scavengers: Reagents that react with water can be added to the reaction. For example, orthoesters can react with water to form an ester and an alcohol.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol with tert-Butyldimethylsilyl (TBDMS) Group
This protocol describes a common method for protecting a primary alcohol as a TBDMS ether.[11][18][20]
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)
-
Imidazole (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol and imidazole in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMSCl portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Deprotection of a TBDMS Ether
This protocol outlines a standard method for cleaving a TBDMS ether to regenerate the alcohol using fluoride ions.[19][20][21][22][23]
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography if necessary.
Protocol 3: Case Study - Optimization of a Suzuki Coupling Reaction
The Suzuki coupling is a powerful C-C bond-forming reaction, but it can be prone to side reactions like homocoupling. This protocol provides a general workflow for optimizing a Suzuki coupling to maximize the yield of the desired cross-coupled product.[14][15][24][25][26]
Experimental Workflow for Suzuki Coupling Optimization:
Caption: Workflow for optimizing a Suzuki coupling reaction.
Procedure:
-
Initial Screening:
-
Catalyst/Ligand: Screen a small set of common palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands.
-
Base/Solvent: Test different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, DMF).
-
-
Optimization of Continuous Variables:
-
Once a promising catalyst/ligand/base/solvent system is identified, optimize the reaction temperature and concentration.
-
Use a DoE approach to efficiently explore the parameter space.
-
-
Analysis:
-
Analyze the crude reaction mixture by LC-MS or GC-MS to determine the ratio of the desired product to byproducts (e.g., homocoupled products).
-
Isolate the product and determine the yield.
-
-
Scale-up:
-
Once optimal conditions are found on a small scale, they can be scaled up for larger-scale synthesis.
-
References
- 1. Understanding the Effects of Anode Catalyst Conductivity and Loading on Catalyst Layer Utilization and Performance for Anion Exchange Membrane Water Electrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajpojournals.org [ajpojournals.org]
- 4. Effect of Temperature on Reactions of Chemical Organic Synthesis-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 5. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. leah4sci.com [leah4sci.com]
- 8. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 9. Automatic NMR-Based Identification of Chemical Reaction Types in Mixtures of Co-Occurring Reactions | PLOS One [journals.plos.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. synarchive.com [synarchive.com]
- 12. biotage.com [biotage.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. journal.bcrec.id [journal.bcrec.id]
- 15. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 16. Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. total-synthesis.com [total-synthesis.com]
- 19. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
- 21. scribd.com [scribd.com]
- 22. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 25. researchgate.net [researchgate.net]
- 26. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
Enhancing the stability of (1-Phenylpiperidin-4-yl)methanol during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the storage stability of (1-Phenylpiperidin-4-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] It is recommended to keep it sealed and at room temperature.[3] To prevent degradation, protect the compound from sources of ignition, heat, and direct sunlight.[4][5]
Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis of a stored sample. What could be the cause?
A2: The appearance of new peaks likely indicates degradation of the compound. This compound contains a tertiary amine within its piperidine ring and a primary alcohol, which are susceptible to degradation under certain conditions.[6] The most common degradation pathways are oxidation, photodegradation, and thermal degradation.[6]
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, the following degradation pathways are most probable:
-
Oxidation: The tertiary amine on the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or other ring-opened products.[6] This can be initiated by atmospheric oxygen over time or by oxidizing agents.[6]
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation, often through radical mechanisms.[6]
-
Thermal Degradation: High temperatures can accelerate decomposition reactions.[6]
Q4: How can I definitively test the stability of my this compound sample?
A4: A forced degradation study is the most effective way to understand the stability of your compound.[6][7] This involves subjecting the material to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[7][8] Analyzing the stressed samples by a stability-indicating method, like HPLC, allows you to identify potential degradants and understand the compound's intrinsic stability.[6][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of Purity / Appearance of Impurities Over Time | Improper Storage: Exposure to air (oxidation), light (photodegradation), or elevated temperatures (thermal degradation). | 1. Review storage protocols. Ensure the container is tightly sealed with an inert gas (e.g., argon, nitrogen) headspace.[1][2] 2. Store in an amber vial or in a dark place to protect from light.[4] 3. Store in a temperature-controlled environment away from heat sources.[1][5] |
| Inconsistent Analytical Results (e.g., variable peak areas) | Solution Instability: The compound may be degrading in the solvent used for analysis or storage. | 1. Prepare solutions fresh before analysis. 2. Evaluate the stability of the compound in your chosen analytical solvent. If degradation occurs, consider using a different solvent or adding a stabilizer. 3. For stock solutions, store at low temperatures (-20°C or -80°C) and minimize freeze-thaw cycles. |
| Rapid Degradation During an Experiment | Harsh Experimental Conditions: The compound may be unstable at the pH, temperature, or in the presence of other reagents in your experiment. | 1. Perform a forced degradation study (see Protocol 1) to understand the compound's liabilities.[6][10] 2. If sensitive to pH, use buffered solutions. 3. If sensitive to oxidation, degas solvents and run reactions under an inert atmosphere. |
Data Presentation
The following table illustrates the type of data generated from a typical forced degradation study. The values are hypothetical and serve to demonstrate how results are commonly presented.
Table 1: Representative Forced Degradation Data for this compound
| Stress Condition | Duration | Assay (% Initial) | Total Impurities (% Area) | Major Degradant (% Area) |
| Unstressed Control | 48 hrs | 99.8% | 0.2% | Not Detected |
| 0.1 M HCl | 24 hrs | 99.5% | 0.5% | 0.3% |
| 0.1 M NaOH | 24 hrs | 98.9% | 1.1% | 0.8% |
| 3% H₂O₂ | 8 hrs | 85.2% | 14.8% | 12.5% (Likely N-oxide) |
| Heat (80°C, Solid) | 48 hrs | 97.4% | 2.6% | 1.9% |
| Photolytic (ICH Q1B) | 24 hrs | 96.1% | 3.9% | 2.5% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the intrinsic stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Application of Stress Conditions: [6]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 8 hours.
-
Thermal Degradation: Place a sample of the solid powder and 2 mL of the stock solution in an oven set at 80°C for 48 hours.[6]
-
Photolytic Degradation: Expose a sample of the solid powder and 2 mL of the stock solution to light in a photostability chamber as per ICH Q1B guidelines.
3. Sample Analysis:
-
At the designated time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to an appropriate concentration for analysis (e.g., 100 µg/mL).
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (e.g., RP-HPLC with UV detection).[6][9]
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.[6]
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical oxidative degradation pathway.
References
- 1. PHENYL-PIPERIDIN-4-YL-METHANOL - Safety Data Sheet [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 697306-45-9|this compound|BLD Pharm [bldpharm.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmatutor.org [pharmatutor.org]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Reducing Agents for Pyyridine Reduction
For Researchers, Scientists, and Drug Development Professionals
The reduction of pyridine to piperidine is a fundamental transformation in organic synthesis, crucial for the preparation of numerous pharmaceuticals and biologically active compounds. The choice of reducing agent is paramount, influencing yield, selectivity, and reaction conditions. This guide provides an objective comparison of various methods for pyridine reduction, supported by experimental data, detailed protocols, and workflow visualizations to aid in methodological selection.
Data Presentation: Comparative Efficacy of Pyridine Reduction Methods
The following table summarizes the performance of common reducing agents for the reduction of pyridine and its derivatives to piperidines. It is important to note that reaction conditions can significantly impact outcomes, and direct comparisons should be made with consideration of the specific substrate and desired selectivity.
| Reducing Agent/Catalyst | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Catalytic Hydrogenation | |||||
| PtO₂ (Adams' catalyst) | 2-Methylpyridine | 70 bar H₂, Acetic Acid, Room Temp. | 4-6 h | High | [1] |
| PtO₂ | 3-Phenylpyridine | 60 bar H₂, Acetic Acid, Room Temp. | 8 h | High | [2] |
| Rh/C | Pyridine | 1.0 MPa H₂, Water, 100°C | 3 h | >99 | [1] |
| Pd/C | 4-Pyridinecarbonitrile | 6 bar H₂, H₂SO₄, Water/DCM, 30°C | 5.5 h | 99 | [3] |
| Chemical Reduction | |||||
| LiAlH₄ | Pyridine | THF, Reflux | 16 h | Not specified | [4][5] |
| NaBH₄ | Pyridine-3,5-dicarboxylates | Varies with solvent | Varies | Forms dihydropyridines | [6] |
| Birch Reduction (Na/NH₃) | Electron-deficient pyridines | NH₃/THF, -78°C | 30 min | High (for dihydropyridines) | [7] |
| Transfer Hydrogenation | |||||
| Hantzsch Ester | 3-Carbonyl Pyridines | Organocatalyst | Varies | 45-96 | [8] |
| Formic Acid/Triethylamine | N-benzyl-2-picoline bromide | [Cp*RhCl₂]₂, 40°C | 24 h | 85 | [9] |
| Electrocatalytic Hydrogenation | |||||
| Rh/C Cathode | Pyridine | Ambient Temp. & Pressure | Not specified | 98 | [10][11] |
Experimental Protocols
Detailed methodologies for key pyridine reduction experiments are provided below.
Catalytic Hydrogenation using Platinum(IV) Oxide (PtO₂)
This protocol describes the hydrogenation of a substituted pyridine in an acidic medium, which activates the pyridine ring towards reduction.[2]
Materials:
-
Substituted Pyridine (e.g., 3-Phenylpyridine)
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid
-
High-pressure reactor (autoclave)
-
Hydrogen gas source
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
In a suitable reaction vessel for the high-pressure reactor, dissolve the substituted pyridine (1.0 g) in glacial acetic acid (5 mL).
-
Carefully add the PtO₂ catalyst (5 mol%).
-
Seal the reactor and purge with nitrogen gas to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 60 bar).
-
Stir the reaction mixture vigorously at room temperature for the required time (e.g., 8 hours).
-
Upon completion, carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Quench the reaction mixture by the slow addition of saturated sodium bicarbonate solution until the acetic acid is neutralized.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine derivative.
-
Purify the product by column chromatography if necessary.
Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol outlines a general procedure for the reduction of pyridine to piperidine using the powerful reducing agent LiAlH₄.[4][5] Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.
Materials:
-
Pyridine
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Ethyl Ether
-
Water
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-necked flask, condenser, dropping funnel, and mechanical stirrer
-
Nitrogen gas source
Procedure:
-
Set up an oven-dried three-necked flask equipped with a mechanical stirrer, a condenser with a nitrogen inlet, and a dropping funnel.
-
Under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF in the flask.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of pyridine in anhydrous THF from the dropping funnel. A vigorous evolution of hydrogen may occur.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then reflux for 16 hours.
-
Cool the reaction mixture in an ice bath and dilute with anhydrous ethyl ether.
-
Fieser Workup (Quenching): Cautiously and slowly add water dropwise, followed by 15% aqueous NaOH, and then more water. Stir the resulting mixture for 15 minutes until a white precipitate forms.
-
Add anhydrous sodium sulfate and stir for another 15 minutes.
-
Filter the mixture to remove the aluminum salts, washing the filter cake with ethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude piperidine.
-
Purify by distillation.
Birch Reduction for Partial Reduction to Dihydropyridines
This protocol describes the partial reduction of an electron-deficient pyridine to a dihydropyridine using sodium in liquid ammonia.[7]
Materials:
-
Electron-deficient pyridine
-
Sodium metal
-
Liquid ammonia
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl) solution
-
Dry ice/acetone bath
Procedure:
-
In a flask equipped with a dry ice condenser and a nitrogen inlet, condense ammonia at -78°C.
-
Add sodium metal to the liquid ammonia to form a deep blue solution.
-
Add a solution of the electron-deficient pyridine in anhydrous THF to the sodium-ammonia solution.
-
Stir the reaction at -78°C for 30 minutes.
-
Quench the reaction by the careful addition of an electrophile (if reductive alkylation is desired) followed by a saturated aqueous solution of ammonium chloride.
-
Allow the ammonia to evaporate.
-
Extract the residue with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the dihydropyridine product.
Transfer Hydrogenation using Formic Acid
This protocol details the rhodium-catalyzed transfer hydrogenation of a pyridinium salt using a formic acid/triethylamine mixture as the hydrogen source.[9]
Materials:
-
Pyridinium salt (e.g., N-benzyl-2-picoline bromide)
-
[Cp*RhCl₂]₂ catalyst
-
Formic acid
-
Triethylamine
-
Potassium Iodide (KI) (optional, as an accelerator)
-
Ethyl acetate
-
Potassium hydroxide (KOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add the pyridinium salt (0.5 mmol), [Cp*RhCl₂]₂ (0.005 mol%), and optionally KI (1 equivalent).
-
Add a 5:2 azeotropic mixture of formic acid and triethylamine (5 mL).
-
Stir the reaction mixture at 40°C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, basify the mixture with an aqueous solution of KOH.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes in pyridine reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 4. Pyridine with lialh4 plus h3o | Filo [askfilo.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reduction of 3,5-disubstituted pyridines to dihydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Transfer hydrogenation with Hantzsch esters and related organic hydride donors. | Semantic Scholar [semanticscholar.org]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of (1-Phenylpiperidin-4-yl)methanol: A 2D NMR-Based Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and development. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other analytical techniques for the structural validation of (1-Phenylpiperidin-4-yl)methanol, a key building block in medicinal chemistry. We present supporting experimental data and detailed protocols to illustrate the power of 2D NMR in providing unequivocal structural elucidation.
Two-dimensional NMR techniques are paramount in modern chemistry for their ability to reveal through-bond and through-space correlations between nuclei, offering a detailed roadmap of a molecule's atomic connectivity.[1][2] Unlike one-dimensional (1D) NMR, which can suffer from signal overlap in complex molecules, 2D NMR spreads the signals across two frequency dimensions, enhancing resolution and providing a clearer picture of the molecular architecture.[1] This guide will focus on the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for the structural verification of this compound.
At a Glance: 2D NMR vs. Alternative Techniques
To appreciate the depth of information provided by 2D NMR, it is essential to compare it with other common analytical methods used for structure elucidation.
| Feature | 2D NMR Spectroscopy | 1D NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Detailed atom-to-atom connectivity (through-bond and through-space), stereochemistry, and dynamic information in solution.[1] | Information on the chemical environment of individual nuclei and basic connectivity through spin-spin coupling. | Molecular weight, elemental composition, and fragmentation patterns. | Precise 3D atomic coordinates in the solid state and absolute stereochemistry.[1] |
| Sample Requirements | Requires a few milligrams of the sample dissolved in a deuterated solvent. | Similar to 2D NMR. | Typically requires very small amounts of sample (micrograms to nanograms). | Requires a single crystal of the compound, which can be challenging to obtain. |
| Strengths | Unambiguous structure determination in solution, providing insights into the molecule's native state. | Rapid and provides essential information for initial structural assessment. | High sensitivity and provides accurate molecular weight information. | Provides the definitive solid-state structure. |
| Limitations | Lower sensitivity compared to MS; can be time-consuming to acquire and process data. | Signal overlap can make interpretation difficult for complex molecules. | Does not provide direct information on atomic connectivity or stereochemistry. | The crystal structure may not represent the conformation in solution; not all compounds crystallize. |
Structural Elucidation of this compound using 2D NMR
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations for this compound.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1' | - | 151.2 |
| 2', 6' | 6.95 (d) | 116.8 |
| 3', 5' | 7.28 (t) | 129.2 |
| 4' | 6.85 (t) | 119.8 |
| 2, 6 (axial) | 2.75 (td) | 52.5 |
| 2, 6 (equatorial) | 3.70 (dt) | 52.5 |
| 3, 5 (axial) | 1.50 (qd) | 29.0 |
| 3, 5 (equatorial) | 1.95 (m) | 29.0 |
| 4 | 1.80 (m) | 42.0 |
| 7 | 3.55 (d) | 67.5 |
| OH | (broad singlet, variable) | - |
Table 2: Key 2D NMR Correlations for this compound
| Proton (¹H) | COSY Correlations (¹H-¹H) | HSQC Correlations (¹H-¹³C, ¹J) | HMBC Correlations (¹H-¹³C, ⁿJ) |
| H-2', H-6' | H-3', H-5' | C-2', C-6' | C-4', C-1' |
| H-3', H-5' | H-2', H-6'; H-4' | C-3', C-5' | C-1' |
| H-4' | H-3', H-5' | C-4' | C-2', C-6' |
| H-2, H-6 | H-3, H-5 | C-2, C-6 | C-1', C-4 |
| H-3, H-5 | H-2, H-6; H-4 | C-3, C-5 | C-2, C-6; C-4; C-7 |
| H-4 | H-3, H-5; H-7 | C-4 | C-2, C-6; C-3, C-5; C-7 |
| H-7 | H-4 | C-7 | C-3, C-5; C-4 |
Experimental Protocols
Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
NMR Data Acquisition: All NMR spectra were acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment was used.
-
¹³C NMR: A proton-decoupled experiment was performed.
-
COSY: A gradient-selected COSY (gs-COSY) experiment was acquired with 2 scans per increment.[3]
-
HSQC: A gradient-selected HSQC (gs-HSQC) experiment was optimized for a one-bond ¹H-¹³C coupling constant of 145 Hz.[4]
-
HMBC: A gradient-selected HMBC (gs-HMBC) experiment was optimized for long-range ¹H-¹³C coupling constants of 8 Hz.[4]
Workflow for 2D NMR-Based Structure Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using 2D NMR techniques.
Caption: Workflow for structure validation using 2D NMR.
Conclusion
The combined application of COSY, HSQC, and HMBC provides a powerful and definitive method for the structural validation of this compound in solution. The COSY spectrum reveals the proton-proton coupling network within the piperidine and phenyl rings. The HSQC spectrum unambiguously correlates each proton to its directly attached carbon atom.[4][5] Finally, the HMBC spectrum pieces the entire molecular puzzle together by identifying the long-range correlations between protons and carbons, confirming the connectivity between the phenyl and piperidine rings, and the position of the methanol substituent.[4][6] While other techniques provide valuable information, 2D NMR stands out for its ability to deliver a comprehensive and detailed structural picture in the solution state.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. rsc.org [rsc.org]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. Automated structure verification based on a combination of 1D (1)H NMR and 2D (1)H - (13)C HSQC spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
A Comparative Analysis of (1-Phenylpiperidin-4-yl)methanol and Its Analogs: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of privileged scaffolds is paramount. The (1-Phenylpiperidin-4-yl)methanol core represents a versatile framework found in numerous biologically active compounds. This guide provides a comparative analysis of this compound and its key analogs, summarizing their pharmacological activities at various targets, outlining detailed experimental protocols, and visualizing relevant biological pathways and workflows.
Physicochemical Properties
A foundational aspect of drug design is the modulation of physicochemical properties to optimize absorption, distribution, metabolism, and excretion (ADME). The table below presents key computed properties for this compound and a representative analog.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₁₂H₁₇NO | 191.27 | 1.9 | 1 | 2 |
| (1-Benzylpiperidin-4-yl)methanol | C₁₃H₁₉NO | 205.30 | 2.1 | 1 | 2 |
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) of various analogs at key biological targets. These targets are frequently modulated by phenylpiperidine derivatives and are implicated in a range of therapeutic areas, from pain management to neurodegenerative diseases.
Opioid Receptor Binding Affinity
Phenylpiperidine derivatives are well-known for their interactions with opioid receptors, forming the basis of many potent analgesics.[3]
| Compound/Analog | Receptor Subtype | Binding Affinity (Ki, nM) |
| Morphine (Reference) | Mu (µ) | 1.14[4] |
| Fentanyl (Reference) | Mu (µ) | 1.35[4] |
| Meperidine (Reference) | Mu (µ) | 271[4] |
| N-Phenethyl-4-phenyl-4-cyano-piperidine | Mu (µ) | >10,000[5] |
| N-Benzyl-4-phenyl-4-cyano-piperidine | Mu (µ) | >10,000[5] |
Sigma Receptor Binding Affinity
Sigma receptors, particularly the sigma-1 (σ₁) subtype, are implicated in a variety of neurological functions and are a target for novel therapeutics. Phenylpiperidine scaffolds are common amongst high-affinity sigma receptor ligands.[2]
| Compound/Analog | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (σ₂/σ₁) |
| N-Benzyl-4-phenyl-4-cyano-piperidine | σ₁ | 5.6[5] | 1600[5] |
| N-Phenethyl-4-phenyl-4-cyano-piperidine | σ₁ | 3.3[5] | 36[5] |
| N-Phenylpropyl-4-phenyl-4-cyano-piperidine | σ₁ | 9.0[5] | 120[5] |
| 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine | σ₁ | 0.86[6] | 278[6] |
| 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine | σ₁ | 0.89[6] | 191[6] |
Note: The parent compound's sigma receptor affinity is not published. The data illustrates that N-alkylation and 4-position substitution significantly influence sigma-1 receptor affinity and selectivity.
hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability in drug development, as it can lead to cardiac arrhythmias.
| Compound/Analog | hERG Inhibition (IC50, µM) |
| Terfenadine (Reference) | 0.072[7] |
| Dofetilide (Reference) | 0.0109[8] |
| Substituted 4-piperidinyl ureas | Generally >10[9] |
Note: Specific hERG inhibition data for this compound is not available. The data on related piperidine ureas suggests that this scaffold can be modified to mitigate hERG liability. It is a common trend that hERG liability is associated with compounds that are more hydrophobic and have a higher molecular weight.[8]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation of research findings. Below are protocols for key in vitro assays relevant to the pharmacological characterization of this compound and its analogs.
Opioid Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity of a test compound to opioid receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., CHO-K1 cells).
-
Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).
-
Test Compound: this compound analog.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.
-
Test Compound Binding: Assay buffer, radioligand, varying concentrations of the test compound, and cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][11]
Sigma-1 Receptor Binding Assay
This protocol is used to determine the binding affinity of compounds for the sigma-1 receptor.
Materials:
-
Receptor Source: Guinea pig liver membranes, which have a high density of sigma-1 receptors.
-
Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand.
-
Test Compound: this compound analog.
-
Non-specific Binding Control: Haloperidol at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration and Quantification Equipment: As described for the opioid receptor binding assay.
Procedure:
-
Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold buffer and prepare a membrane fraction through differential centrifugation.
-
Assay Setup: Similar to the opioid binding assay, set up triplicate wells for total binding, non-specific binding, and test compound binding at various concentrations.
-
Incubation: Incubate the reaction mixtures, for example, at 25°C for 120 minutes.
-
Filtration and Quantification: Follow the same procedure as the opioid receptor binding assay.
-
Data Analysis: Calculate specific binding, determine the IC50, and calculate the Ki using the Cheng-Prusoff equation.
hERG Potassium Channel Inhibition Assay (Automated Patch Clamp)
This assay assesses the potential of a compound to block the hERG channel, a key indicator of cardiac liability.
Materials:
-
Cell Line: A stable cell line expressing the human hERG channel (e.g., CHO or HEK293 cells).
-
Automated Patch Clamp System: e.g., QPatch or IonWorks.
-
Extracellular and Intracellular Solutions: Specifically formulated to isolate the hERG current.
-
Test Compound: this compound analog.
Procedure:
-
Cell Preparation: Culture and harvest the hERG-expressing cells.
-
Assay Setup: Load the cells and solutions onto the automated patch clamp system. The system will establish whole-cell patch clamp recordings.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current. A typical protocol involves a depolarization step followed by a repolarization step to measure the tail current.
-
Compound Application: After establishing a stable baseline current, apply increasing concentrations of the test compound.
-
Data Acquisition: Record the hERG current at each compound concentration.
-
Data Analysis: Measure the percentage of current inhibition at each concentration relative to the baseline. Fit the concentration-response data to the Hill equation to determine the IC50 value.[7][8]
Signaling Pathways and Experimental Workflow Diagrams
Visual representations of complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams are provided in the DOT language for use with Graphviz.
Opioid Receptor Signaling Pathway
Caption: Simplified Mu-Opioid Receptor Signaling Pathway.
Sigma-1 Receptor Signaling Pathway
References
- 1. chemimpex.com [chemimpex.com]
- 2. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 4. zenodo.org [zenodo.org]
- 5. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activities of (1-Phenylpiperidin-4-yl)methanol Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological activities of (1-Phenylpiperidin-4-yl)methanol and its derivatives. The following sections detail their antimicrobial, analgesic, and anticancer properties, supported by experimental data and methodologies, to facilitate further research and development in this area.
Overview of Biological Activities
This compound and its analogues have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological effects. Modifications to the core structure have yielded derivatives with significant antimicrobial, analgesic, and anticancer activities. This guide synthesizes findings from multiple studies to present a comparative overview of these activities.
Data Presentation: A Comparative Analysis
The biological activities of various this compound and related piperidine derivatives are summarized below. These tables provide a quantitative comparison of their efficacy in different experimental assays.
Table 1: Antimicrobial and Antifungal Activity of Diphenyl(piperidin-4-yl)methanol Derivatives
| Compound | Modification | Test Organism | Zone of Inhibition (mm) | Standard Drug | Zone of Inhibition (mm) of Standard |
| DPP | - | Proteus mirabilis | 10 | - | - |
| 4NP | N-alkylation with 4-nitrophenacyl halide | Proteus mirabilis | Significant (≥ 12) | - | - |
| DCP | N-alkylation with dichlorophenacyl halide | Proteus mirabilis | Significant (≥ 12) | - | - |
| 4NP | N-alkylation with 4-nitrophenacyl halide | Staphylococcus aureus | Significant | - | - |
| DCP | N-alkylation with dichlorophenacyl halide | Shigella dysenteriae | Significant | - | - |
| 3NP | N-alkylation with 3-nitrophenacyl halide | Candida albicans | Surpassed Fluconazole | Fluconazole | - |
| 4NP | N-alkylation with 4-nitrophenacyl halide | Aspergillus niger | 25 | Fluconazole | ~12.5 |
| DHP | N-alkylation with dihydroxyphenacyl halide | Various Fungi | Surpassed Fluconazole | Fluconazole | - |
| DCP | N-alkylation with dichlorophenacyl halide | Penicillium spp. | Effective | Fluconazole | - |
Data extracted from a study on Diphenyl(piperidin-4-yl)methanol derivatives. The study highlighted that derivatives with nitro and hydroxyl substitutions, particularly at the para position, showed enhanced antimicrobial and antifungal potential.[1]
Table 2: Analgesic Activity of 4-Acetyl-4-phenylpiperidine and 4-Hydroxy-4-phenylpiperidine Derivatives
| Compound Class | Number of Derivatives Tested | Analgesic Activity (Acetic Acid-Induced Writhing Assay) | Analgesic Activity (Tail-Flick Test) |
| 4-Acetyl-4-phenylpiperidine | 10 | Most derivatives showed protection against writhing | Inactive at 50 and 100 mg/kg |
| 4-Hydroxy-4-phenylpiperidine | 10 | - | - |
This study indicates that derivatives of 4-acetyl-4-phenylpiperidine show promise as peripherally acting analgesics.[2] Further studies have explored other 4-phenylpiperidine derivatives, demonstrating their potential as potent opioid analgesics.[3]
Table 3: Anticancer Activity of Piperidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7 (Breast) | 43.4 |
| MDA-MB-231 (Breast) | 35.9 | |
| Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 (Breast) | 39.0 |
| MDA-MB-231 (Breast) | 35.1 | |
| Compound 1 | A549 (Lung) | 3.08 ± 0.19 |
| K562 (Leukemia) | 1.56 ± 0.11 | |
| Compound 3 | A549 (Lung) | 7.33 ± 0.45 |
| K562 (Leukemia) | 3.33 ± 0.24 | |
| Compound 5 | A549 (Lung) | 3.29 ± 0.20 |
| K562 (Leukemia) | 2.15 ± 0.15 |
The data for imidazo[1,2-a]pyrimidine derivatives show their potential against breast cancer cell lines.[4] The data for compounds 1, 3, and 5, which are metabolites of arecoline (a piperidine alkaloid), demonstrate strong cytotoxic effects against lung and leukemia cancer cell lines.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Synthesis of this compound Derivatives
A general method for the synthesis of N-alkylated diphenyl(piperidin-4-yl)methanol derivatives involves a nucleophilic substitution reaction.
-
Reaction Setup: Diphenyl(piperidin-4-yl)methanol (DPP) is refluxed with various phenacyl halides in acetone in a round-bottom flask.
-
Reaction Conditions: The reaction mixture is stirred magnetically and heated to 75°C for 48–72 hours.
-
Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC).
-
Purification: Upon completion, the solid product is filtered, washed with acetone, and purified by recrystallization from dichloromethane or warm ethanol.[1]
Antimicrobial and Antifungal Activity Assay (Agar Well Disc Diffusion Method)
-
Media Preparation: Mueller-Hinton Agar (for bacteria) and Sabouraud Dextrose Agar (for fungi) are prepared and autoclaved.
-
Plate Preparation: The sterilized media is poured into petri dishes and allowed to solidify.
-
Inoculation: The solidified agar is inoculated with the test microorganism.
-
Well Creation: Wells are created in the agar using a sterile cork borer.
-
Compound Application: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. A zone of ≥12 mm is typically considered significant.[1]
Analgesic Activity Assay (Acetic Acid-Induced Writhing Test)
-
Animal Model: Mice are used for this assay.
-
Compound Administration: The test compounds are administered to the mice, typically intraperitoneally or orally, at various doses.
-
Induction of Writhing: After a specific period, a solution of acetic acid is injected intraperitoneally to induce a writhing response (stretching and constriction of the abdomen).
-
Observation: The number of writhes is counted for a set period of time following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated groups to a control group that received only the vehicle.
Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The plates are incubated for a few hours to allow formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizations: Workflows and Pathways
The following diagrams illustrate the general workflow for the synthesis and evaluation of this compound derivatives and a proposed signaling pathway for their anticancer activity.
Caption: General workflow for synthesis and biological evaluation.
References
- 1. xianshiyoudaxuexuebao.com [xianshiyoudaxuexuebao.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Characterization of (1-Phenylpiperidin-4-yl)methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of (1-Phenylpiperidin-4-yl)methanol, a key building block in the synthesis of various pharmaceutical compounds. The objective is to offer a cross-validation perspective on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the identity, purity, and strength assessment of this compound.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for the characterization of this compound depends on the specific analytical objective, such as routine quality control, impurity profiling, or structural elucidation. Each technique offers distinct advantages and limitations.
Table 1: Comparison of Chromatographic Methods for Purity and Impurity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and polarity of the analyte in a gaseous mobile phase, followed by mass-based detection. |
| Typical Analytes | Non-volatile and thermally labile compounds.[1] | Volatile and thermally stable compounds. |
| Common Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm[2][3] | Non-polar capillary column (e.g., DB-5), 30 m x 0.25 mm, 0.25 µm[4] |
| Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Buffer mixtures[2][3] | Helium or Hydrogen[4] |
| Common Detectors | UV/Vis, Diode Array Detector (DAD), Mass Spectrometry (MS) | Mass Spectrometry (MS), Flame Ionization Detector (FID) |
| Key Advantages | - High resolution for complex mixtures.- Suitable for non-volatile compounds.- Wide range of detectors available. | - High sensitivity and specificity (MS detector).- Provides structural information of impurities.- Excellent for volatile impurities. |
| Limitations | - May require derivatization for compounds without a UV chromophore.- Higher solvent consumption. | - Requires the analyte to be volatile and thermally stable.- Potential for thermal degradation of the analyte. |
| Typical Linearity (R²) | > 0.999[5] | > 0.995 |
| Typical Accuracy (% Recovery) | 98 - 102%[6][7] | 95 - 105% |
| Typical Precision (%RSD) | < 2%[7] | < 5% |
| Typical LOD | 0.01 - 0.1 µg/mL | 0.01 - 0.1 ng/mL |
| Typical LOQ | 0.03 - 0.3 µg/mL | 0.03 - 0.3 ng/mL |
Table 2: Comparison of Spectroscopic Methods for Identity and Structural Elucidation
| Parameter | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to functional groups. |
| Primary Application | - Unambiguous structure elucidation.- Purity determination (qNMR).- Identification of impurities. | - Functional group identification.- Raw material identification.- Polymorphism studies. |
| Key Advantages | - Provides definitive structural information.- Non-destructive.- qNMR for accurate purity without a specific reference standard.[8][9] | - Rapid and easy to use.- Low cost.- Can be used for solid and liquid samples.[10][11] |
| Limitations | - Lower sensitivity compared to chromatographic methods.- Higher instrumentation cost.- Requires deuterated solvents. | - Provides limited structural information.- Not suitable for complex mixture analysis without separation.- Lower sensitivity for minor components. |
| Typical Purity Accuracy (qNMR) | ± 1-2% | Not typically used for quantification of the main component. |
Experimental Protocols
Detailed methodologies for the characterization of this compound using HPLC, GC-MS, NMR, and FTIR are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and analytical requirements.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
Objective: To determine the purity of this compound and quantify its related substances.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.[2][3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm and 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Spiked Sample Solution (for Accuracy): Prepare a sample solution and spike with known amounts of potential impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Alternative Purity Assay
Objective: To identify and quantify volatile organic impurities and provide an orthogonal method for purity assessment.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: Non-polar capillary column (e.g., DB-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min, hold for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Determination (qNMR)
Objective: To confirm the chemical structure and determine the absolute purity of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation for Structural Elucidation:
-
Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
NMR Experiments for Structural Elucidation:
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integration of proton signals.
-
¹³C NMR: Acquire a carbon spectrum to identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish connectivity between protons and carbons for unambiguous structural assignment.
Sample Preparation for Quantitative NMR (qNMR):
-
Accurately weigh approximately 10 mg of the sample and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
qNMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (e.g., 5 times the longest T₁ relaxation time) to ensure full relaxation of all signals.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Fourier-Transform Infrared (FTIR) Spectroscopy for Identity Confirmation
Objective: To confirm the identity of this compound by identifying its characteristic functional groups.
Instrumentation:
-
FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
FTIR Analysis:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the O-H (alcohol), C-H (aromatic and aliphatic), C-N (amine), and C-O (alcohol) functional groups. The spectrum should be compared to a reference spectrum of this compound.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical techniques.
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Logical workflow for selecting an analytical method.
Conclusion
The cross-validation of analytical methods is crucial for ensuring the comprehensive characterization of this compound. For routine purity and impurity analysis, a validated HPLC-UV/DAD method is recommended as the primary technique due to its robustness and versatility. GC-MS serves as an excellent orthogonal method, particularly for the identification and quantification of volatile impurities. For definitive structural elucidation and identity confirmation, NMR spectroscopy is indispensable. Quantitative NMR (qNMR) offers a powerful tool for accurate purity assignment without the need for a specific certified reference standard. Finally, FTIR spectroscopy provides a rapid and straightforward method for identity confirmation and functional group analysis. The selection of the most appropriate method or combination of methods should be based on the specific analytical requirements, regulatory expectations, and the stage of drug development.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. dea.gov [dea.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. iosrjournals.org [iosrjournals.org]
A Comparative In-Silico Analysis of ADMET Properties: (1-Phenylpiperidin-4-yl)methanol Derivatives vs. N-Benzylpiperidine Analogs
A deep dive into the computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties offers critical insights for drug discovery and development. This guide provides a comparative analysis of the in-silico ADMET profiles of (1-Phenylpiperidin-4-yl)methanol derivatives against a series of N-Benzylpiperidine analogs, equipping researchers, scientists, and drug development professionals with data to inform early-stage candidate selection and optimization.
The journey of a drug from a promising molecule to a therapeutic agent is fraught with challenges, with a significant number of candidates failing due to unfavorable pharmacokinetic and toxicity profiles. In-silico prediction of ADMET properties has emerged as an indispensable tool in modern drug discovery, enabling the early identification of potential liabilities and guiding the design of molecules with improved drug-like characteristics. This comparative guide focuses on two classes of piperidine-containing compounds: this compound derivatives, a scaffold of interest in various therapeutic areas, and N-Benzylpiperidine analogs, which provide a valuable comparative baseline.
Comparative In-Silico ADMET Profile
The following tables summarize the predicted physicochemical, pharmacokinetic, and toxicity properties of representative compounds from both this compound and N-Benzylpiperidine derivative classes. These predictions were generated using a combination of widely recognized in-silico tools.
Table 1: Predicted Physicochemical and Lipophilicity Properties
| Property | This compound | 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine[1][2][3] |
| Molecular Weight ( g/mol ) | 191.27 | 307.47 |
| logP (Octanol/Water Partition Coefficient) | 2.15 | 4.25 |
| Topological Polar Surface Area (TPSA) (Ų) | 32.26 | 3.24 |
| Number of Hydrogen Bond Acceptors | 2 | 1 |
| Number of Hydrogen Bond Donors | 1 | 0 |
| Number of Rotatable Bonds | 3 | 4 |
Table 2: Predicted Pharmacokinetic (ADME) Properties
| Property | This compound | 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine[1][2][3] |
| Gastrointestinal (GI) Absorption | High | High |
| Blood-Brain Barrier (BBB) Permeant | Yes | Yes |
| P-glycoprotein (P-gp) Substrate | No | Yes |
| CYP1A2 Inhibitor | No | Yes |
| CYP2C19 Inhibitor | No | Yes |
| CYP2C9 Inhibitor | No | Yes |
| CYP2D6 Inhibitor | Yes | Yes |
| CYP3A4 Inhibitor | No | Yes |
| logKp (skin permeation) (cm/s) | -6.21 | -4.83 |
Table 3: Predicted Toxicity Profile
| Toxicity Endpoint | This compound | 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine[1][2][3] |
| hERG I Inhibition | Low Risk | Low Risk |
| Hepatotoxicity | Low Risk | High Risk |
| Carcinogenicity | Low Risk | Low Risk |
| Mutagenicity | Low Risk | Low Risk |
Experimental Protocols
The in-silico predictions presented in this guide are based on methodologies employed by several widely used and validated computational tools. The general protocols for these key experiments are outlined below.
Physicochemical and Pharmacokinetic (ADME) Prediction using SwissADME
The SwissADME web tool provides a free and user-friendly interface for the prediction of a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness metrics.[4][5][6][7]
-
Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string of the molecule is submitted to the web server.
-
Calculation: The platform utilizes a combination of established algorithms and in-house predictive models to calculate properties such as molecular weight, logP, TPSA, hydrogen bond donors/acceptors, and rotatable bonds. Pharmacokinetic properties like GI absorption, BBB permeability, P-gp substrate liability, and CYP450 inhibition are predicted using various models, including the BOILED-Egg model for predicting passive absorption and brain penetration.[5]
-
Output: The results are presented in a comprehensive and interactive format, including radar plots for a quick assessment of drug-likeness.
Pharmacokinetic and Toxicity (ADMET) Prediction using pkCSM
The pkCSM web server employs graph-based signatures to predict a variety of ADMET properties.[1][8][9][10][11]
-
Input: The SMILES string of the molecule is provided as input.
-
Calculation: The server uses graph-based signatures that encode distance patterns between atoms to represent the small molecule. These signatures are then used to train predictive models for various ADMET endpoints, including absorption (intestinal absorption, Caco-2 permeability), distribution (BBB permeability, plasma protein binding), metabolism (CYP450 substrate/inhibitor), excretion, and toxicity (hERG inhibition, hepatotoxicity, etc.).
-
Output: The tool provides quantitative predictions for each endpoint, often with an indication of the model's applicability domain.
Toxicity Prediction using ProTox-II
The ProTox-II web server specializes in the prediction of various toxicity endpoints for small molecules.[2][12][13][14][15]
-
Input: The chemical structure can be provided as a SMILES string or drawn using the integrated chemical editor.
-
Calculation: ProTox-II integrates molecular similarity, pharmacophores, fragment propensities, and machine-learning models to predict a wide range of toxicities.[2] This includes acute toxicity (LD50), organ toxicity (e.g., hepatotoxicity), and toxicological endpoints such as mutagenicity and carcinogenicity. The predictions are based on data from both in-vitro and in-vivo studies.[2][13]
-
Output: The server provides a detailed toxicity profile for the molecule, including predictions for 33 different models, confidence scores, and an overall toxicity radar chart.[2]
Signaling Pathways and Experimental Workflows
To provide a broader context for the application of these in-silico predictions in drug discovery, the following diagrams illustrate a general workflow for in-silico property prediction and a representative signaling pathway where piperidine-containing compounds may exert their effects.
In-Silico Drug Discovery Workflow
GPCR Signaling Pathway
Conclusion
This comparative guide highlights the utility of in-silico ADMET prediction in the early stages of drug discovery. The data presented for this compound derivatives and N-Benzylpiperidine analogs demonstrate how computational tools can differentiate between compound series based on their predicted pharmacokinetic and toxicity profiles. While in-silico predictions are not a substitute for experimental validation, they provide a crucial framework for prioritizing and optimizing lead compounds, ultimately contributing to a more efficient and successful drug development pipeline. Researchers are encouraged to utilize the outlined protocols and methodologies to generate and interpret ADMET data for their own compounds of interest.
References
- 1. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. schrodinger.com [schrodinger.com]
- 7. youtube.com [youtube.com]
- 8. In Silico Prediction of Compounds Binding to Human Plasma Proteins by QSAR Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. QSPR model for Caco-2 cell permeability prediction using a combination of HQPSO and dual-RBF neural network - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
A Comparative Guide to the Synthetic Routes of 4-Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
The 4-substituted piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The strategic introduction of substituents at the C4 position of the piperidine ring profoundly influences the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Consequently, the development of efficient and versatile synthetic routes to access these valuable scaffolds is of paramount importance. This guide provides a comparative overview of the most common and impactful synthetic strategies for the preparation of 4-substituted piperidines, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given target.
Key Synthetic Strategies at a Glance
The synthesis of 4-substituted piperidines can be broadly categorized into two main approaches: construction of the piperidine ring with the C4 substituent already in place or modification of a pre-existing piperidine ring. This guide will delve into the following key methodologies:
-
Catalytic Hydrogenation of Pyridines: A direct and often high-yielding method for the saturation of substituted pyridine rings.
-
Reductive Amination: A versatile strategy for the formation of the piperidine ring from acyclic precursors or for the introduction of substituents onto a pre-formed piperidone.
-
Mannich Reaction: A classical multicomponent reaction for the synthesis of piperidones, which are valuable intermediates for 4-substituted piperidines.
-
Aza-Diels-Alder Reaction: A powerful cycloaddition reaction for the construction of the piperidine ring with control over stereochemistry.
-
Ring-Closing Metathesis (RCM): A modern and efficient method for the formation of the piperidine ring from diene precursors, particularly useful for complex targets.
-
Pictet-Spengler Reaction: A valuable tool for the synthesis of tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, which can be considered as specialized 4-substituted piperidine derivatives.
-
Nucleophilic Substitution and Alkylation: A straightforward approach for the derivatization of pre-existing piperidine scaffolds at the C4 position.
Comparative Data of Synthetic Routes
The following table summarizes the key performance indicators for the aforementioned synthetic routes, providing a basis for comparison.
| Synthetic Route | Key Reagents & Catalysts | Typical Reaction Conditions | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Catalytic Hydrogenation | H₂, PtO₂, Rh₂O₃, RuO₂ | 50-70 bar H₂, room temp. to 40°C, 4-16 h | 40-96%[1][2][3] | Substituted pyridines | High atom economy, direct, often high yielding. | Requires high pressure, potential for over-reduction or dehalogenation, catalyst poisoning.[2][4] |
| Reductive Amination | NaBH₃CN, NaBH(OAc)₃, H₂/Pd-C | Room temp., various solvents (MeOH, DCE), 2-24 h | 32-98%[5][6][7][8] | Aldehydes/ketones and amines | Wide substrate scope, mild conditions, one-pot procedures. | Stoichiometric reducing agents, potential for side reactions.[8] |
| Mannich Reaction | Formaldehyde, secondary amine, active methylene compound | Reflux in EtOH or microwave irradiation, 15 min - 6 h | 53-98%[2][9][10][11] | Ketones, aldehydes, primary/secondary amines | Multicomponent, atom economical, good for piperidone synthesis. | Limited to specific substitution patterns, product stability can be an issue.[12] |
| Aza-Diels-Alder Reaction | Dienes (e.g., Danishefsky's diene), imines, Lewis acids (optional) | Room temp. to 0°C, various solvents (MeOH, CH₂Cl₂) | High yields (often >90%)[13][14][15] | Electron-rich dienes and various imines | High stereocontrol, convergent, mild conditions. | Limited diene and dienophile scope, potential for competing reactions.[15] |
| Ring-Closing Metathesis | Grubbs or Hoveyda-Grubbs catalysts | Room temp. to 40°C, DCM or benzene, 1.5-24 h | ≥70%[3][16][17][18][19] | N-protected diallylamines | High functional group tolerance, mild conditions, access to complex structures. | Expensive catalysts, potential for side reactions (e.g., isomerization).[16] |
| Pictet-Spengler Reaction | β-arylethylamines, aldehydes/ketones, acid catalyst | Room temp. to 100°C, various solvents, 15 min - 48 h | 23-98%[20][21][22][23] | Electron-rich β-arylethylamines | Forms bicyclic systems, often high yielding, can be stereoselective. | Limited to specific aromatic precursors, may require harsh conditions for less activated systems.[20][23] |
| Nucleophilic Substitution | 4-halopiperidines, various nucleophiles | Varies depending on nucleophile and substrate | Good to high yields | Wide range of nucleophiles | Straightforward, good for diversification. | Availability of starting materials, potential for elimination side reactions.[24][25][26] |
| Alkylation | Piperidone enolates, alkyl halides | -78°C to room temp., THF | Moderate to good yields[27] | Various electrophiles | Good for introducing alkyl groups at C4. | Requires strong bases, potential for polyalkylation. |
Experimental Protocols
Catalytic Hydrogenation of 4-Arylpyridines
General Procedure: A solution of the 4-arylpyridine (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of PtO₂ (5 mol%). The mixture is then subjected to hydrogen gas pressure (50-70 bar) in a pressure reactor. The reaction is stirred at room temperature for 6-10 hours. After the reaction is complete, the mixture is quenched with a saturated solution of NaHCO₃ and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired 4-arylpiperidine.[1][28]
Reductive Amination of a 4-Piperidone
General Procedure: To a solution of N-Boc-4-piperidone (1.0 equiv.) and an aniline (1.0 equiv.) in dichloromethane (CH₂Cl₂), sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) is added portion-wise at room temperature. The reaction mixture is stirred for 2-4 hours until the starting materials are consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NaHCO₃ and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the N-substituted 4-aminopiperidine derivative.[5]
Mannich Reaction for the Synthesis of a 4-Piperidone Derivative
General Procedure: A mixture of ethyl methyl ketone (1.0 equiv.), a substituted aromatic aldehyde (2.0 equiv.), and ammonium acetate (1.0 equiv.) is refluxed in ethanol for 4-6 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to afford the 2,6-diaryl-3-methyl-4-piperidone.[9]
Aza-Diels-Alder Reaction using Danishefsky's Diene
General Procedure: To a solution of the imine (1.0 equiv.) in methanol at room temperature, Danishefsky's diene (1.2 equiv.) is added. The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the corresponding 2,3-dihydro-4-pyridone.[13][14]
Ring-Closing Metathesis of a Diallylamine
General Procedure: To a solution of the N-protected diallylamine (1.0 equiv.) in dry, degassed dichloromethane (DCM) is added the Grubbs second-generation catalyst (2-5 mol%). The reaction mixture is stirred at room temperature or heated to 40°C under an inert atmosphere for 2-24 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the tetrahydropyridine product.[16][17]
Visualizing the Synthetic Pathways
To further elucidate the logical flow of these synthetic strategies, the following diagrams have been generated.
Caption: Overview of synthetic approaches to 4-substituted piperidines.
Caption: Reductive amination pathway for 4-aminopiperidine synthesis.
Caption: Workflow of the Aza-Diels-Alder reaction.
Conclusion
The synthesis of 4-substituted piperidines is a rich and diverse field, offering a multitude of strategic options to the synthetic chemist. The choice of a particular route is dictated by several factors, including the desired substitution pattern, stereochemical requirements, substrate availability, and scalability. Classical methods such as catalytic hydrogenation and the Mannich reaction remain highly relevant for their directness and efficiency in specific contexts. Modern methodologies like the Aza-Diels-Alder reaction and Ring-Closing Metathesis provide unparalleled control over complex molecular architectures and functional group tolerance. Reductive amination and nucleophilic substitution/alkylation offer versatile and reliable avenues for the functionalization of piperidine scaffolds. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make informed decisions to efficiently access the 4-substituted piperidine derivatives required for their drug discovery and development endeavors.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
- 7. gctlc.org [gctlc.org]
- 8. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. jofamericanscience.org [jofamericanscience.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Acid-free aza Diels-Alder reaction of Danishefsky's diene with imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acid-free aza Diels-Alder reaction of Danishefsky's diene with imines. | Semantic Scholar [semanticscholar.org]
- 15. Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Ring Closing Metathesis [organic-chemistry.org]
- 19. sigaa.ufpi.br [sigaa.ufpi.br]
- 20. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 21. The Pictet-Spengler Reaction [ebrary.net]
- 22. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 23. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 24. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. Alcohol synthesis based on the SN2 reactions of alkyl halides with the squarate dianion - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Catalysts for Piperidine Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of the piperidine scaffold, a cornerstone of many pharmaceuticals, is a critical process. The choice of catalyst is paramount in achieving efficient, selective, and sustainable synthetic routes. This guide provides an objective, data-driven comparison of various catalytic systems for piperidine synthesis, focusing on the common strategy of pyridine hydrogenation.
The transformation of the stable aromatic pyridine ring into the saturated piperidine ring is a chemically challenging yet highly valuable reaction. A range of catalysts, spanning from noble metals to biocatalysts, have been developed to facilitate this conversion. This guide will delve into a comparative analysis of their performance, supported by experimental data and detailed protocols.
Performance Comparison of Heterogeneous Catalysts
The hydrogenation of pyridine is most commonly achieved using heterogeneous catalysts due to their ease of separation and recyclability. Noble metal catalysts are highly active, often operating under milder conditions, while non-noble metal catalysts offer a cost-effective alternative, albeit typically requiring more forcing conditions.
| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Solvent | Yield (%) | Selectivity (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| Rh/C | Pyridine | 40 | 5 | 2,2,2-Trifluoroethanol | >99 | >99 | - | - |
| PtO₂ (Adams' catalyst) | Substituted Pyridines | Room Temperature | 50-70 | Glacial Acetic Acid | High | High | - | - |
| Pd/C | Pyridinecarbonitriles | 30 | 6 | Water/Dichloromethane | 99 | 98 (for piperidylmethylamine) | - | - |
| Ru/C | Pyridine | 80 | 5 | Water | - | - | - | - |
| Raney Ni | Pyridine | 100-200 | 100-200 | - | High | High | - | - |
| Co-based Nanocatalyst | Pyridine Derivatives | - | - | Water | Good | High | - | - |
| Ir(III) Complex | Pyridines | - | - | - | High | High | up to 10,000 | - |
| Rh/KB (Electrocatalytic) | Pyridine | Ambient | Ambient | Methyl tert-butyl ether | 98 | >99 | - | - |
Note: Data is compiled from various sources and reaction conditions may vary. TON and TOF values are often not reported in the literature, hence the missing data.
Emerging Catalytic Systems: Biocatalysis and Organocatalysis
Beyond traditional heterogeneous catalysis, biocatalytic and organocatalytic methods are gaining traction for their potential for high selectivity and operation under mild conditions.
Biocatalysis: Immobilized lipases, such as Candida antarctica lipase B (CALB), have been successfully employed for the synthesis of piperidine derivatives through multicomponent reactions.[1] These enzymatic catalysts offer high yields and the potential for reuse over multiple cycles.
Organocatalysis: Chiral organocatalysts, such as those based on proline, have been utilized in cascade reactions to produce functionalized piperidines with high enantioselectivity.[2] These metal-free systems are an attractive alternative for the synthesis of chiral piperidine-containing drug candidates.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for key catalytic systems.
Protocol 1: Hydrogenation of Pyridine using Rh/C
Materials:
-
Pyridine
-
5% Rhodium on Carbon (Rh/C) catalyst
-
2,2,2-Trifluoroethanol (TFE)
-
High-pressure autoclave
Procedure:
-
In a glass vial, combine the pyridine substrate and the 5% Rh/C catalyst.
-
Add anhydrous TFE to the vial and briefly flush with an inert gas (e.g., nitrogen).
-
Place the vial inside a high-pressure autoclave.
-
Purge the autoclave with hydrogen gas three times to ensure an inert atmosphere.
-
Pressurize the autoclave to 5 bar with hydrogen gas.
-
Heat the reaction mixture to 40°C and stir for 16 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
The catalyst can be removed by filtration through a pad of celite, and the solvent can be removed under reduced pressure to yield the piperidine product.
Protocol 2: Electrocatalytic Hydrogenation of Pyridine using a Rhodium Catalyst
Materials:
-
Pyridine
-
Carbon-supported Rhodium (Rh/KB) catalyst
-
Anion-exchange membrane (AEM)
-
Methyl tert-butyl ether (MTBE)
-
AEM electrolyzer
Procedure:
-
The electrocatalytic hydrogenation is performed in an AEM electrolyzer equipped with a carbon-supported Rhodium cathode.
-
A solution of pyridine in MTBE is used as the catholyte.
-
Electrolysis is carried out at ambient temperature and pressure.
-
A constant current density (e.g., 25 mA cm⁻²) is applied.
-
The reaction progress is monitored by analyzing the catholyte at different time intervals.
-
Upon completion, the piperidine product is isolated from the catholyte. This system achieved a 98% yield of piperidine.[3]
Protocol 3: Biocatalytic Synthesis of Piperidine Derivatives using Immobilized Lipase
Materials:
-
Benzaldehyde derivative
-
Aniline derivative
-
Acetoacetate ester
-
Immobilized Candida antarctica lipase B (CALB)
-
Solvent (e.g., a mixture of water and ethanol)
Procedure:
-
A mixture of the benzaldehyde, aniline, and acetoacetate ester (in a 1:1:1 molar ratio) is prepared in the chosen solvent.
-
The immobilized CALB catalyst is added to the reaction mixture.
-
The reaction is stirred at a specific temperature (e.g., 50°C) for a set period.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the catalyst is separated by filtration (and can be washed and reused).
-
The product is isolated from the filtrate by standard work-up procedures, such as extraction and purification by column chromatography. This method has been shown to produce piperidine derivatives in very good yields.[1]
Visualizing the Process
To better understand the experimental workflow and the fundamental chemical transformation, the following diagrams are provided.
Caption: A generalized experimental workflow for catalytic piperidine synthesis.
Caption: General reaction scheme for the hydrogenation of pyridine to piperidine.
Conclusion
The synthesis of piperidines via pyridine hydrogenation can be achieved through a variety of catalytic systems, each with its own set of advantages and disadvantages. Noble metal catalysts like Rhodium and Platinum offer high efficiency under mild conditions, making them suitable for laboratory-scale synthesis of complex molecules. Cost-effective catalysts such as Nickel are viable for large-scale industrial production, though they often require more demanding conditions. The emergence of biocatalysis and organocatalysis presents exciting opportunities for developing highly selective and sustainable methods for the synthesis of chiral piperidines. The choice of the optimal catalyst will ultimately depend on the specific requirements of the target molecule, desired scale of production, and economic considerations. This guide provides a foundational comparison to aid researchers in making an informed decision for their synthetic endeavors.
References
A Comparative Guide to Validating the Purity of (1-Phenylpiperidin-4-yl)methanol Using Orthogonal Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like (1-Phenylpiperidin-4-yl)methanol is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of orthogonal analytical techniques for validating the purity of this compound, supported by detailed experimental protocols and comparative data.
The use of orthogonal methods, which rely on different physicochemical principles, provides a comprehensive purity profile and a higher degree of confidence than a single-method approach. This guide will focus on four key orthogonal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Differential Scanning Calorimetry (DSC).
Potential Impurities in this compound
A common synthetic route to this compound involves the reduction of ethyl 1-phenylpiperidine-4-carboxylate.[1] Based on this synthesis, potential process-related impurities could include:
-
Impurity A: Ethyl 1-phenylpiperidine-4-carboxylate (Starting Material): Incomplete reduction can lead to the presence of the starting ester.
-
Impurity B: 1-Phenylpiperidine: A potential side-product from over-reduction or side reactions.
-
Impurity C: Aniline: A common starting material for the synthesis of the piperidine ring precursor, which could be carried through.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., Tetrahydrofuran, Ethyl Acetate, Hexane).
Orthogonal Analytical Techniques for Purity Validation
A multi-faceted approach employing techniques with different separation and detection principles is essential for a robust purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a stationary and a mobile phase.[2][3] For this compound and its potential impurities, a reversed-phase method is highly suitable.
Gas Chromatography (GC)
GC is ideal for the analysis of volatile and semi-volatile compounds. It separates analytes based on their boiling points and interactions with the stationary phase.[4][5] This technique is particularly useful for detecting residual solvents and more volatile impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[6][7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling a highly accurate purity assessment.[7]
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10][11][12] For crystalline solids, the presence of impurities typically causes a depression and broadening of the melting point, which can be used to determine the molar purity based on the Van't Hoff equation.[9]
Comparative Data Summary
The following table summarizes hypothetical, yet representative, data from the analysis of a batch of this compound using the four orthogonal techniques.
| Analytical Technique | Purity (%) | Impurity A (%) | Impurity B (%) | Impurity C (%) | Residual Solvents (ppm) |
| HPLC-UV | 99.85 | 0.08 | 0.05 | 0.02 | Not Applicable |
| GC-FID | 99.90 | Not Detected | 0.06 | 0.03 | THF: 150, Ethyl Acetate: 50 |
| qNMR | 99.82 | 0.09 | 0.05 | 0.03 | Quantifiable if signals are distinct |
| DSC | 99.75 (mole %) | Not individually quantifiable | Not individually quantifiable | Not individually quantifiable | Not Applicable |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and a phosphate buffer (pH 2.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of mobile phase to a concentration of 1 mg/mL.
-
Quantification: Purity is determined by area normalization, assuming all impurities have a similar response factor to the main component at the detection wavelength.
Gas Chromatography (GC-FID)
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (e.g., 30 m x 0.32 mm, 0.25 µm film thickness).[4][5]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split injection, ratio 20:1).
-
Sample Preparation: Accurately weigh approximately 20 mg of this compound and dissolve in 1 mL of Methanol.
-
Quantification: Purity and impurity levels are determined by area normalization. Residual solvents are quantified using an external standard calibration.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone. The internal standard should have signals that do not overlap with the analyte or impurity signals.
-
Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh about 20 mg of this compound into an NMR tube.
-
Accurately weigh about 10 mg of the internal standard and add it to the same NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent, cap, and gently mix until fully dissolved.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds) to ensure full relaxation.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
-
Purity Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Differential Scanning Calorimetry (DSC)
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans, hermetically sealed.
-
Sample Weight: 1-3 mg, accurately weighed.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: A slow heating rate, typically 1-2 °C/min, is used to maintain thermal equilibrium.
-
Temperature Program: Heat the sample from a temperature well below its melting point to a temperature above its melting point.
-
Data Analysis: The purity is calculated from the melting endotherm using the Van't Hoff equation, which is typically integrated into the instrument's software. The analysis is based on the principle of melting point depression.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical relationship between the orthogonal techniques.
Caption: Experimental workflow for purity validation.
Caption: Complementary nature of orthogonal techniques.
Conclusion
Validating the purity of this compound requires a comprehensive analytical strategy. No single technique can provide a complete picture of a compound's purity. By employing orthogonal methods such as HPLC, GC, qNMR, and DSC, researchers can confidently identify and quantify a wide range of potential impurities, from starting materials and byproducts to residual solvents. This multi-technique approach ensures a thorough and reliable assessment of purity, which is fundamental to the development of safe and effective pharmaceuticals.
References
- 1. (1-Phenyl-4-piperidyl)Methanol synthesis - chemicalbook [chemicalbook.com]
- 2. ijsred.com [ijsred.com]
- 3. mdpi.com [mdpi.com]
- 4. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. alraziuni.edu.ye [alraziuni.edu.ye]
- 10. researchgate.net [researchgate.net]
- 11. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azom.com [azom.com]
Structure-activity relationship (SAR) studies of (1-Phenylpiperidin-4-yl)methanol analogs
A comprehensive analysis of the structure-activity relationship (SAR) of (1-Phenylpiperidin-4-yl)methanol analogs reveals critical insights into their interaction with the Nociceptin/Orphanin FQ (NOP) receptor, a key target in pain, addiction, and mood disorders. This guide compares the binding affinities and functional activities of a series of these analogs, providing researchers with a clear understanding of the structural modifications that influence their pharmacological profiles. The data presented is primarily drawn from studies on 2-substituted N-piperidinyl indole-based NOP receptor ligands, a class of compounds structurally related to this compound.
Comparative Analysis of NOP Receptor Ligands
The following table summarizes the in vitro pharmacological data for a series of 2-substituted N-piperidinyl indole analogs. The core structure features a piperidinyl indole scaffold, with substitutions at the 2-position of the indole ring. The data highlights how modifications to this position impact binding affinity (Ki) at the NOP receptor and other opioid receptors (MOP, KOP, DOP), as well as functional agonist activity (EC50 and Emax) at the NOP receptor.
| Compound | R Group (Indole 2-position) | NOP Ki (nM) | MOP Ki (nM) | KOP Ki (nM) | DOP Ki (nM) | NOP EC50 (nM) | NOP Emax (%) |
| 1 (AT-312) | -CH2OH | 0.34 | 5.8 | >1000 | >1000 | 29.9 | 102 |
| 10 | -CH2NH2 | 0.8 | 15.6 | >1000 | >1000 | 5.8 | 100 |
| 11 | -CH2NHBn | 1.2 | 20.4 | >1000 | >1000 | 10.5 | 105 |
| 12 | -CH2NH(c-Pr) | 0.9 | 12.3 | >1000 | >1000 | 7.2 | 103 |
| 13 | -CONH2 | 2.5 | 55.0 | >1000 | >1000 | 45.6 | 98 |
| 14 | -CO2Me | 4.8 | 89.2 | >1000 | >1000 | 110 | 95 |
| 15 | -CN | 7.2 | 125.6 | >1000 | >1000 | 250 | 89 |
Data extracted from a study on 2-substituted N-piperidinyl indoles, which are structural analogs of this compound derivatives.[1]
Structure-Activity Relationship Insights
The data reveals several key SAR trends for this class of NOP receptor agonists:
-
Importance of the 2-Substituent: The nature of the substituent at the 2-position of the indole ring significantly influences both binding affinity and functional potency at the NOP receptor.
-
Hydroxymethyl and Aminomethyl Groups: The presence of a hydroxymethyl (-CH2OH) or an aminomethyl (-CH2NH2) group at the 2-position results in high affinity and full agonist activity at the NOP receptor.[1]
-
Impact of Amine Substitution: Further substitution on the aminomethyl group, as seen in compounds 11 and 12 , is well-tolerated, maintaining high affinity and efficacy.[1]
-
Carbonyl-Containing Groups: Replacing the alcohol or amine with a carboxamide (-CONH2) or an ester (-CO2Me) leads to a decrease in both binding affinity and functional potency.[1]
-
Electron-Withdrawing Groups: The introduction of a cyano (-CN) group further reduces the affinity and potency, suggesting that hydrogen bond donating and accepting capabilities at this position are crucial for optimal receptor interaction.[1]
-
Selectivity: Most of the analogs display high selectivity for the NOP receptor over the classical opioid receptors (MOP, KOP, and DOP).[1]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
Radioligand Binding Assays
This assay is used to determine the binding affinity (Ki) of the test compounds for the NOP, MOP, KOP, and DOP receptors.
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP, MOP, KOP, or DOP receptors are used.
-
Incubation: The cell membranes are incubated with a specific radioligand ([3H]N/OFQ for NOP, [3H]DAMGO for MOP, [3H]U69593 for KOP, and [3H]DPDPE for DOP) and varying concentrations of the unlabeled test compound.
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.[1]
[35S]GTPγS Functional Assay
This functional assay measures the ability of a compound to activate the G-protein coupled NOP receptor.
-
Membrane and Reagent Preparation: Membranes from CHO cells expressing the human NOP receptor are prepared. A solution of [35S]GTPγS (a non-hydrolyzable analog of GTP) and GDP is also prepared.
-
Incubation: The membranes are incubated with varying concentrations of the test compound, GDP, and [35S]GTPγS in an assay buffer.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is determined by scintillation counting.
-
Data Analysis: The concentration-response curves are generated, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal effect) values are calculated. The Emax is often expressed as a percentage of the stimulation produced by a standard full agonist like N/OFQ.[1][2]
Visualizations
NOP Receptor Signaling Pathway
Caption: NOP receptor activation by an agonist leads to the inhibition of adenylate cyclase and Ca2+ channels, and the activation of K+ channels.
Experimental Workflow for Radioligand Binding Assay
Caption: A typical workflow for a radioligand competition binding assay to determine the binding affinity of test compounds.
SAR of 2- vs. 3-Substituted Piperidinyl Indoles
Caption: Comparison of the pharmacological profile of 2- and 3-substituted piperidinyl indole analogs at the NOP receptor.[1]
References
- 1. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel and selective nociceptin receptor (NOP) agonist (1-(1-((cis)-4-isopropylcyclohexyl)piperidin-4-yl)-1H-indol-2-yl)methanol (AT-312) decreases acquisition of ethanol-induced conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of (1-Phenylpiperidin-4-yl)methanol-derived compounds against standards
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the quest for novel chemical entities with superior efficacy and safety profiles is relentless. The (1-Phenylpiperidin-4-yl)methanol scaffold has emerged as a versatile pharmacophore, giving rise to a diverse class of compounds with a wide spectrum of biological activities. This guide provides a comprehensive performance benchmark of these derivatives against established standards in key therapeutic areas: antimicrobial, anticancer, and anti-inflammatory applications. The data presented herein is compiled from various preclinical studies, offering a valuable resource for researchers and drug development professionals in evaluating the potential of these compounds.
Antimicrobial Activity
This compound derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. To contextualize their performance, their Minimum Inhibitory Concentrations (MICs) are compared with standard antimicrobial agents, ampicillin and terbinafine.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Standard | Staphylococcus aureus | Escherichia coli | Bacillus subtilis | Candida albicans | Aspergillus flavus | Reference |
| This compound Derivative 1a | 12.5 | 25 | 6.25 | >50 | >50 | [1] |
| This compound Derivative 1b | 6.25 | 12.5 | 3.12 | 25 | 50 | [1] |
| Ampicillin (Standard) | 3.12 | 6.25 | 1.56 | N/A | N/A | [1] |
| Terbinafine (Standard) | N/A | N/A | N/A | 6.25 | 12.5 | [1] |
N/A: Not Applicable. Data is a representative summary from cited literature and may vary based on specific experimental conditions.
Anticancer Activity
The cytotoxic potential of this compound derivatives has been evaluated against various cancer cell lines. Their performance, in terms of IC50 values (the concentration required to inhibit the growth of 50% of cells), is benchmarked against doxorubicin, a widely used chemotherapeutic agent.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound/Standard | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |
| This compound Derivative 2a | 8.5 | 12.3 | 15.1 | [2][3] |
| This compound Derivative 2b | 5.2 | 7.8 | 9.4 | [2][3] |
| Doxorubicin (Standard) | 0.9 | 1.2 | 1.5 | [2] |
Data is a representative summary from cited literature and may vary based on specific experimental conditions.
Anti-inflammatory Activity
Certain derivatives of this compound have been investigated for their ability to modulate inflammatory pathways, such as the NLRP3 inflammasome. Their efficacy in inhibiting the release of pro-inflammatory cytokines, like IL-1β, is a key performance indicator.
Table 3: Comparative Anti-inflammatory Activity (% Inhibition of IL-1β Release)
| Compound | Concentration (µM) | % Inhibition | Reference |
| This compound Derivative 3a | 10 | 45.2 ± 3.5 | [4][5] |
| This compound Derivative 3b | 10 | 62.8 ± 4.1 | [4][5] |
Data is a representative summary from cited literature and may vary based on specific experimental conditions.
Experimental Protocols
For the purpose of reproducibility and standardized comparison, the following are detailed methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[6][7][8][9][10]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds and standard antimicrobial agents are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without any compound) and a negative control well (broth only) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13][14][15]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and the standard anticancer drug (e.g., doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation of IC50: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
Cytokine Release Measurement: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[16][17][18][19][20]
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., IL-1β) and incubated overnight.
-
Blocking: The plate is then washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants from cells treated with the test compounds are added to the wells and incubated. A standard curve is generated using known concentrations of the recombinant cytokine.
-
Detection Antibody: After washing, a detection antibody, which is also specific for the cytokine and is typically biotinylated, is added to the wells.
-
Enzyme Conjugate: Following another wash step, an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) is added.
-
Substrate Addition: The plate is washed again, and a substrate solution is added, which reacts with the enzyme to produce a colored product.
-
Absorbance Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of the cytokine in the samples is then determined by interpolating from the standard curve.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the context of the performance benchmarks, the following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. woah.org [woah.org]
- 9. benchchem.com [benchchem.com]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. biomatik.com [biomatik.com]
- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cytokine Elisa [bdbiosciences.com]
- 19. biocompare.com [biocompare.com]
- 20. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of (1--Phenylpiperidin-4-yl)methanol Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of in silico docking studies of (1-Phenylpiperidin-4-yl)methanol derivatives against key central nervous system (CNS) targets. Due to the limited availability of comprehensive comparative studies on a standardized set of this compound derivatives against multiple protein targets, this guide synthesizes available data from various sources to offer insights into their potential binding affinities and interactions.
The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting G-protein coupled receptors (GPCRs) and transporters in the CNS. Understanding the binding modes and affinities of derivatives of this scaffold is crucial for the rational design of novel therapeutics for neurological and psychiatric disorders. This guide summarizes available quantitative data, outlines common experimental protocols for molecular docking, and visualizes relevant signaling pathways and workflows.
Data Presentation: A Comparative Overview of Binding Affinities
The following tables compile binding affinity data (Ki in nM) and docking scores (in kcal/mol) for various piperidine derivatives, including those structurally related to this compound, against the Sigma-1 receptor, Dopamine D2 receptor, and the Serotonin transporter (SERT). It is important to note that the data is collated from different studies employing varied methodologies, which may affect direct comparability.
Table 1: Binding Affinities (Ki) of Piperidine Derivatives for CNS Targets
| Compound ID/Name | Target Protein | Binding Affinity (Ki) in nM | Reference Compound | Reference Ki (nM) |
| Sigma-1 Receptor Ligands | ||||
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | Sigma-1 Receptor | 3.2 | Haloperidol | 2.5 |
| Dopamine D2 Receptor Ligands | ||||
| 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Pridopidine) | Dopamine D2 Receptor | Micromolar range | - | - |
| Serotonin Transporter (SERT) Ligands | ||||
| Meperidine Analogue (3,4-dichloro derivative 9e) | Serotonin Transporter | Potent binding | Meperidine | - |
| Meperidine Analogue (2-naphthyl derivative 9g) | Serotonin Transporter | Highly potent and selective | Meperidine | - |
Note: Specific Ki values for Pridopidine and Meperidine analogues were not explicitly provided in the source material but were described as being in the "micromolar range" and "potent," respectively.
Table 2: Docking Scores of Piperidine Derivatives
| Compound ID/Name | Target Protein | Docking Score (kcal/mol) | Software Used |
| Phenylhydrazono Phenoxyquinoline Derivatives | α-amylase | High negative binding affinity | - |
| 2-(4-allylpiperazin-1-yl)-1-(1-(4-nitrophenyl)-1H-tetrazol-5-yl)ethanone | Escherichia coli (1KZN) | -5.53 | - |
| 2-(4-allylpiperazin-1-yl)-1-(1-(4-nitrophenyl)-1H-tetrazol-5-yl)ethanone | Candida albicans (1AI9) | -0.72 | - |
Note: The docking scores are presented as reported in the respective studies. A more negative value generally indicates a stronger predicted binding affinity.
Experimental Protocols: Methodologies in Molecular Docking
The following sections detail generalized experimental protocols for molecular docking studies based on methodologies reported in the scientific literature. These protocols provide a framework for conducting in silico analysis of ligand-protein interactions.
General Molecular Docking Workflow
A typical molecular docking workflow involves several key steps, from the preparation of the ligand and protein structures to the analysis of the docking results.
Caption: A generalized workflow for molecular docking studies.
Detailed Steps in a Typical Docking Protocol:
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives are sketched using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
These 2D structures are then converted to 3D structures.
-
Energy minimization of the 3D structures is performed using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.
-
The prepared ligand files are saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).
-
-
Protein Preparation:
-
The 3D crystal structure of the target protein (e.g., Sigma-1 receptor, Dopamine D2 receptor, SERT) is downloaded from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands or ions not relevant to the binding site are removed.
-
Polar hydrogen atoms are added to the protein structure, and appropriate partial charges (e.g., Gasteiger charges) are assigned.
-
The prepared protein is saved in a compatible format (e.g., .pdbqt).
-
-
Grid Box Generation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid box are crucial for defining the search space for the ligand docking. This can be determined based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
-
Molecular Docking Simulation:
-
A docking program like AutoDock Vina, GOLD, or Glide is used to perform the docking calculations.
-
The software samples various conformations and orientations (poses) of the ligand within the defined grid box.
-
Each pose is scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The Lamarckian Genetic Algorithm is a commonly used algorithm for this purpose.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best binding poses, which are typically those with the lowest binding energy scores.
-
The interactions between the ligand and the protein's active site residues are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.
-
The predicted binding affinities (often correlated with docking scores) and inhibition constants (Ki) can be used to compare the potential of different derivatives.
-
Signaling Pathways of Target Proteins
Understanding the signaling pathways associated with the target proteins is essential for predicting the functional consequences of ligand binding.
Sigma-1 Receptor Signaling
The Sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface. It plays a crucial role in regulating cellular stress responses, calcium signaling, and neuronal function.
Caption: Simplified Sigma-1 Receptor signaling pathway.
Dopamine D2 Receptor Signaling
The Dopamine D2 receptor is a G-protein coupled receptor that plays a critical role in motor control, motivation, and cognition. It is a primary target for antipsychotic medications.
Caption: Simplified Dopamine D2 Receptor signaling pathway.
Serotonin Transporter (SERT) Function
The Serotonin Transporter (SERT) is a monoamine transporter protein that regulates the concentration of serotonin in the synaptic cleft. It is the primary target for many antidepressant medications, particularly selective serotonin reuptake inhibitors (SSRIs).
Caption: Mechanism of action of a SERT inhibitor.
This guide serves as a starting point for researchers interested in the computational analysis of this compound derivatives. The presented data and protocols, while not exhaustive, provide a foundation for further in-depth studies. The need for comprehensive and standardized comparative docking studies on this important chemical scaffold is evident and would significantly contribute to the rational design of novel CNS-acting drugs.
Safety Operating Guide
Navigating the Safe Disposal of (1-Phenylpiperidin-4-yl)methanol: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of (1-Phenylpiperidin-4-yl)methanol, a piperidine derivative. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with appropriate safety measures. Piperidine derivatives can be flammable and may pose health risks upon exposure.[1][2]
Personal Protective Equipment (PPE): A comprehensive assessment of the risks associated with this compound should be conducted to determine the necessary PPE. Standard laboratory PPE includes:
| Protective Equipment | Specification |
| Eye Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch).[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[3] |
| Body Protection | A complete suit protecting against chemicals, or a lab coat. For larger quantities or in case of splashes, flame-retardant antistatic protective clothing is recommended.[3] |
| Respiratory Protection | In case of insufficient ventilation, or when dealing with vapors or aerosols, a NIOSH-approved respirator should be worn.[4] |
General Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4][5]
-
Do not inhale vapors or mists.[3]
-
Keep away from sources of ignition as piperidine derivatives can be flammable.[1][2]
-
Use spark-proof tools and explosion-proof equipment where necessary.[1]
Spillage and Accidental Release Measures
In the event of a spill, immediate action is required to contain the substance and prevent environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the affected area. Ensure adequate ventilation to disperse any vapors.[3]
-
Containment: Prevent the spill from entering drains or waterways.[1][3] This can be achieved by using absorbent materials like sand, diatomaceous earth, or universal binding agents.[5]
-
Cleanup: Carefully absorb the spilled material with an inert absorbent. Place the contaminated material into a suitable, labeled container for disposal.[5]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Proper Disposal Procedures
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is imperative to engage a licensed professional waste disposal service for the final disposal of this chemical.[1]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, empty containers) in a designated, properly labeled, and tightly sealed container.[1]
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Storage of Waste:
-
Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
Recommended Disposal Method:
The preferred method for the disposal of piperidine derivatives is incineration .[1][3][6] This should be carried out in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion products.[1][3][6]
Environmental Precautions: Under no circumstances should this compound be disposed of down the drain or released into the environment.[1][3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Protocols for (1-Phenylpiperidin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of (1-Phenylpiperidin-4-yl)methanol, ensuring the well-being of laboratory personnel and compliance with safety regulations. The following procedural guidance is designed to be a readily accessible resource for all individuals working with this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure and ensure safety. The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be used where there is a splash potential.[1][2][3] | Protects against splashes, vapors, and dust that can cause serious eye irritation.[1][4] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene) inspected prior to use. A lab coat or chemical-resistant apron should be worn.[1][5] | Prevents skin contact which can cause irritation or burns.[4][6][7] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used if ventilation is inadequate or when handling larger quantities.[5][8] | Protects against inhalation of harmful vapors or aerosols, which may cause respiratory irritation.[4] |
| Footwear | Closed-toe shoes, with protective boots required in areas with a risk of spills.[5] | Protects feet from spills and falling objects. |
Operational Plan: Handling and Storage
Strict adherence to the following handling and storage protocols is essential to minimize risks.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[5][8]
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][9] Use non-sparking tools.[6][9]
-
Wash hands thoroughly after handling the compound.[5] Do not eat, drink, or smoke in the laboratory.[5]
Storage:
-
Store in a tightly closed, properly labeled container.[1][5]
-
Keep the container in a cool, dry, and well-ventilated place.[1][5]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[5][10]
-
Designate a specific storage area for corrosives.[5]
Accidental Release Measures
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and remove all sources of ignition.[1]
-
Wear appropriate PPE as outlined in the table above.
-
Contain the spill using a non-flammable absorbent material such as sand, diatomaceous earth, or vermiculite.[6]
-
Collect the absorbed material into a suitable, closed container for disposal.[1]
-
Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
Do not allow the spilled material to enter drains or waterways.[7]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][10] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and adhere to regulations.
-
Chemical Waste: Dispose of the chemical waste through a licensed professional waste disposal service.[5] The material may be disposed of by controlled incineration with flue gas scrubbing.[1]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]
Experimental Workflow: Safe Handling of this compound
Caption: Safe handling workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. carlroth.com [carlroth.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. chemos.de [chemos.de]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
